4-Cyano-2-methoxybenzoic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZUBQHLGJMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569433 | |
| Record name | 4-Cyano-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89469-52-3 | |
| Record name | 4-Cyano-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-methoxybenzoic acid is a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitrile, and a methoxy group, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols. The content is designed to equip researchers and professionals with the necessary knowledge to confidently synthesize, purify, and characterize this versatile compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₇NO₃ and CAS number 89469-52-3, is a substituted benzoic acid derivative.[1] Its importance stems from the strategic placement of its functional groups, which can be selectively manipulated to build a wide array of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other acid-mediated reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can be a site for ether cleavage if required. This trifecta of reactivity makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions. A prevalent and reliable method involves the cyanation of a halogenated precursor, typically 4-bromo-2-methoxybenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points towards 4-bromo-2-methoxybenzoic acid as a key intermediate. The nitrile group can be installed via a nucleophilic substitution reaction, a well-established transformation in organic synthesis.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol: Cyanation of 4-Bromo-2-methoxybenzoic acid
This protocol details a robust method for the synthesis of this compound starting from the commercially available 4-bromo-2-methoxybenzoic acid. The reaction employs a copper-catalyzed cyanation, a variation of the classic Rosenmund-von Braun reaction, which offers good yields and functional group tolerance.[2][3]
Step 1: Synthesis of the Starting Material, 4-Bromo-2-methoxybenzoic acid
While 4-bromo-2-methoxybenzoic acid is commercially available, understanding its synthesis provides deeper insight. It is typically prepared from 4-bromo-2-hydroxybenzoic acid via methylation.
-
Reaction:
-
4-bromo-2-hydroxybenzoic acid + Methyl iodide (in the presence of a base like K₂CO₃) → 4-bromo-2-methoxybenzoic acid
-
-
Causality: The phenoxide, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic methyl iodide in a Williamson ether synthesis.
Step 2: Cyanation of 4-Bromo-2-methoxybenzoic acid
-
Reaction:
-
4-bromo-2-methoxybenzoic acid + Copper(I) cyanide → this compound
-
-
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxybenzoic acid (1 equivalent).
-
Reagent Addition: Add copper(I) cyanide (1.2 equivalents) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 140-160 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. This is an exothermic process and should be done with caution in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be clearly monitored by chromatographic techniques. The formation of the product is confirmed by the disappearance of the starting material and the appearance of a new spot with a different retention factor. The final product's purity can be assessed by its sharp melting point and spectroscopic analysis.
Caption: Experimental workflow for the synthesis of this compound.
Comprehensive Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 178-180 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
-
Expected Chemical Shifts (δ) in ppm (referenced to TMS):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm. This peak may be exchangeable with D₂O.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (doublets and doublet of doublets).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.
-
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
-
Expected Chemical Shifts (δ) in ppm:
-
Carboxylic Acid Carbon (-COOH): In the range of 165-170 ppm.
-
Aromatic Carbons (Ar-C): Multiple peaks between 110-160 ppm. The carbon attached to the methoxy group will be the most shielded (lowest ppm value), while the carbon attached to the carboxylic acid will be more deshielded. The carbon attached to the cyano group will also be in this region.
-
Nitrile Carbon (-CN): A peak around 115-120 ppm.
-
Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.
-
The IR spectrum is used to identify the presence of specific functional groups.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band in the 1250-1300 cm⁻¹ region.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (177.16).
-
-
Expected Fragmentation Pattern:
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group to give a fragment at m/z 160.
-
Loss of a methoxy radical (-OCH₃) to give a fragment at m/z 146.
-
Loss of carbon monoxide (-CO) from the acylium ion to give further fragments.
-
Caption: Workflow for the characterization of this compound.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile solvents and toxic reagents like copper(I) cyanide.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive overview of the characterization of this compound. The recommended synthetic route via cyanation of 4-bromo-2-methoxybenzoic acid is a reliable and scalable method. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently utilize this compound as a key building block in their synthetic endeavors.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to 4-Cyano-2-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyano-2-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and comparative analysis of its structural analogs to offer a robust profile for research and development purposes.
Molecular Identity and Physicochemical Properties
This compound, with the CAS Number 139530-31-7, is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a methoxy group.[1] This unique combination of functional groups imparts specific electronic and steric properties that influence its reactivity and potential biological activity.
Core Molecular Data
A summary of the fundamental molecular properties of this compound is presented in the table below. These values are primarily derived from computational models and are essential for any quantitative experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 139530-31-7 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | [1] |
| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Characteristics
| Property | Predicted/Estimated Value | Basis for Estimation and Key Considerations |
| Melting Point | 190-210 °C | The presence of a cyano group, as seen in 4-cyanobenzoic acid (m.p. 219-221 °C), is expected to significantly increase the melting point compared to 2-methoxybenzoic acid (m.p. 106 °C) due to strong dipole-dipole interactions and potential for specific crystal packing.[2][3] The ortho-methoxy group may slightly modulate this. |
| Boiling Point | > 300 °C (decomposes) | Benzoic acid derivatives with polar substituents tend to have high boiling points and often decompose before boiling at atmospheric pressure. The boiling point of 2-methoxybenzoic acid is around 279-280 °C.[3] The additional polar cyano group will further elevate this. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | The carboxylic acid group imparts some water solubility, which is expected to be pH-dependent, increasing in basic conditions.[4] However, the overall aromatic character and the cyano group suggest limited aqueous solubility. High solubility in polar organic solvents is anticipated, similar to other benzoic acid derivatives.[2][4] |
| pKa | ~3.5 - 4.0 | The electron-withdrawing nature of the para-cyano group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The ortho-methoxy group, being electron-donating through resonance but electron-withdrawing through induction, will have a more complex, but likely smaller, effect on the pKa. |
Spectroscopic Profile (Predicted)
The structural features of this compound suggest a distinct spectroscopic signature. The following are predicted key features based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.
References
An In-Depth Technical Guide to 4-Cyano-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-methoxybenzoic acid (CAS No. 89469-52-3) is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectral characteristics, safety and handling protocols, and its emerging applications, particularly as a key intermediate in the development of novel therapeutics. While experimental data for some properties of this specific molecule are not widely published, this document synthesizes available information and provides expert insights based on related compounds and established chemical principles.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 89469-52-3 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methoxy-4-cyanobenzoic acid, Benzoic acid, 4-cyano-2-methoxy- | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | [1] |
| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Purity (Typical) | 96-98% | [2] |
| Storage | Sealed in a dry environment at room temperature. |
Solubility: Specific solubility data for this compound in various solvents is not extensively reported. However, based on its structure and the properties of related compounds like 4-methoxybenzoic acid, it is expected to be soluble in polar organic solvents such as alcohols, ethers, and ethyl acetate, with limited solubility in water.[3][4]
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions or classical methods for introducing a cyano group.
Proposed Synthetic Route: Palladium-Catalyzed Cyanation
A highly effective method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.[5][6][7] The recommended starting material for this approach would be 4-bromo-2-methoxybenzoic acid, which is commercially available.
Reaction Scheme:
Caption: Proposed synthesis of this compound via palladium-catalyzed cyanation.
Methodology Rationale:
-
Starting Material: 4-Bromo-2-methoxybenzoic acid is an ideal precursor due to the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor or used directly as a complex like tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. The choice of ligand can be critical for reaction efficiency.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common and relatively safe source of cyanide for these reactions.[8] It is less toxic than alkali metal cyanides and often gives higher yields.
-
Solvent and Conditions: A polar aprotic solvent like dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and the catalytic species. The reaction generally requires heating to proceed at a reasonable rate.
Purification:
Post-reaction, the product would be isolated by an acidic workup to ensure the carboxylic acid is protonated. Purification can then be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Alternative Synthetic Route: The Sandmeyer Reaction
A more classical approach involves the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate.[9][10][11] This would require 4-amino-2-methoxybenzoic acid as the starting material.
Caption: The Sandmeyer reaction workflow for the synthesis of this compound.
Methodology Rationale:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][12] This intermediate is typically unstable and is used immediately.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.[3][12]
While a cornerstone of aromatic chemistry, the Sandmeyer reaction can sometimes be lower yielding and require careful control of reaction conditions compared to modern cross-coupling methods.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and carboxylic acid protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad singlet | 1H |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | 3H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the solvent and the electronic effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | 165 - 175 |
| Aromatic Carbons | 110 - 160 |
| Nitrile (-CN) | 115 - 125 |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C≡N (Nitrile) | 2220 - 2260 | Medium to Strong |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C-O (Ether) | 1200 - 1300 | Strong |
Note: The IR spectrum of a related compound, 4-cyanobenzoic acid, has been studied and shows a strong nitrile stretch around 2330 cm⁻¹.[15]
Applications in Research and Drug Development
While specific biological activities of this compound itself are not widely reported, its utility lies in its role as a versatile synthetic intermediate. The cyanobenzoic acid motif is present in a number of pharmacologically active molecules.[4][16][17][18]
-
Scaffold for Drug Discovery: The three functional groups offer multiple points for derivatization, allowing for the exploration of chemical space in drug discovery programs. The carboxylic acid can be converted to esters or amides, the nitrile can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution.
-
Intermediate for Bioactive Molecules: Compounds containing the cyanobenzoic acid core have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as modulators of cellular receptors.[4][16] The cyano group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
-
Materials Science: Aromatic nitriles are also used in the synthesis of liquid crystals and other advanced materials.[4]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public literature, its structural features and the known reactivity of its functional groups provide a strong basis for its application in the synthesis of novel compounds. This guide has aimed to consolidate the available information and provide a framework for its safe handling, synthesis, and utilization in research and development. As interest in this and related compounds grows, it is anticipated that more detailed experimental data will become available, further elucidating its properties and potential applications.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 17. CYANOBENZOIC ACID, 4- - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 18. nbinno.com [nbinno.com]
The 4-Cyano-2-methoxybenzoic Acid Scaffold: A Privileged Structure
An In-Depth Technical Guide to the Biological Activity of 4-Cyano-2-methoxybenzoic Acid Derivatives
The this compound molecule integrates three critical pharmacophoric features on a stable benzene ring:
-
The Carboxylic Acid (-COOH): This acidic group is a primary site for derivatization. It can be converted into esters, amides, or other functional groups to modulate solubility, lipophilicity, and metabolic stability. This handle is crucial for tuning the molecule's pharmacokinetic profile.
-
The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that significantly influences the electronic properties of the aromatic ring. In many drug molecules, methoxy groups are known to enhance binding affinity to protein targets and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
-
The Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. It is considered a key functional group in various potent enzyme inhibitors and has been incorporated into numerous clinically successful drugs. Its inclusion can dramatically alter the molecule's polarity and binding interactions. The synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which features a cyano group, is a notable example that has advanced to clinical trials for its anti-cancer properties.[2]
The combination of these groups on a single scaffold suggests a high potential for developing derivatives with significant and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
Synthetic Pathways and Derivatization Strategies
The synthesis of the core this compound and its subsequent derivatization are key steps in exploring its biological potential. While direct synthesis literature for this specific molecule is sparse, established organic chemistry principles allow for the construction of a logical synthetic workflow.
A plausible route begins with a suitably substituted toluene or benzaldehyde precursor, followed by functional group interconversions to install the cyano, methoxy, and carboxylic acid moieties. For instance, methods for producing cyanobenzoic acid derivatives often involve multi-step processes starting from precursors like aminobenzoic acids, which are converted to a diazonium compound and subsequently replaced with a cyano group via a Sandmeyer reaction.[5]
Once the core scaffold is obtained, a wide array of derivatives can be generated, most commonly through reactions at the carboxylic acid position.
Caption: General workflow for synthesizing ester and amide derivatives.
Experimental Protocol: General Synthesis of an Amide Derivative
This protocol describes a standard laboratory procedure for converting the carboxylic acid core into an amide derivative, a common strategy to expand chemical diversity.
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride intermediate.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
Key Biological Activities and Mechanisms of Action
Based on data from structurally related compounds, derivatives of this compound are predicted to exhibit potent activity in several key therapeutic areas.
Anticancer Activity
The combination of methoxy and cyano groups points toward significant potential in oncology. Methoxy-substituted flavonoids, for instance, demonstrate cytotoxicity in various cancer cell lines by facilitating ligand-protein binding and activating cell death pathways.[1] A related cinnamic acid derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells with minimal effect on non-tumoral cells.[6]
Mechanism of Action: A probable mechanism is the induction of apoptosis through modulation of the Bcl-2 family of proteins. The compound could increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Cyano-2-methoxybenzoic Acid in Biological Systems
Preamble: Charting the Unexplored Biological Landscape of a Novel Benzoic Acid Derivative
In the vast expanse of small molecule research, compounds like 4-Cyano-2-methoxybenzoic acid represent both a challenge and an opportunity. While its chemical structure is defined, its interactions within the complex milieu of a biological system remain largely uncharacterized. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the critical endeavor of mechanism-of-action (MoA) elucidation. We will not present a known MoA, for one is not robustly established in public literature. Instead, we will embark on a structured, hypothesis-driven journey, outlining a comprehensive, field-proven strategy to systematically uncover the biological targets and signaling pathways modulated by this intriguing molecule. This document serves as a practical playbook, grounded in scientific integrity, to transform a molecule of unknown function into a well-understood biological modulator.
Chapter 1: Foundational Analysis of this compound
Before delving into complex biological assays, a thorough understanding of the molecule's intrinsic properties is paramount. This foundational knowledge informs our hypotheses and guides the selection of appropriate experimental systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for decisions regarding solvent selection, assay buffer composition, and potential for membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89469-52-3 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich[2] |
Table 1: Key Physicochemical Properties of this compound.
Structural Causality: Informing Mechanistic Hypotheses
The structure of this compound contains three key functional groups attached to a benzene ring: a carboxylic acid, a methoxy group, and a cyano group. Each provides clues to its potential biological activity:
-
Benzoic Acid Scaffold: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] The carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interaction with active sites of enzymes or receptors.
-
Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[5] Its presence is common in compounds with antioxidant and anti-inflammatory effects. For example, 4-methoxybenzoic acid (p-anisic acid) is a known tyrosinase inhibitor.[6]
-
Cyano Group (-C≡N): The strongly electron-withdrawing cyano group significantly alters the electronic profile of the molecule. In medicinal chemistry, cyano groups can act as hydrogen bond acceptors or bioisosteres for other functional groups, potentially enhancing binding affinity to a protein target.
Based on this structural analysis and the known activities of related analogs, we can formulate our initial hypotheses. The presence of the methoxybenzoic acid core suggests potential roles in enzyme inhibition (e.g., tyrosinase) , antioxidant activity , and anti-inflammatory modulation .
Chapter 2: Hypothesis-Driven Investigation of Plausible Mechanisms
This chapter details the initial, targeted experimental phase to test our primary hypotheses derived from structural analysis.
Proposed Mechanism 1: Inhibition of Tyrosinase
Rationale: Structurally related methoxybenzoic acids are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[6][7] Inhibition of this enzyme is a major strategy for treating hyperpigmentation.[8]
Experimental Objective: To determine if this compound inhibits the enzymatic activity of mushroom tyrosinase and to characterize the kinetics of this inhibition.
This protocol is adapted from established methods for screening tyrosinase inhibitors.[9][10][11]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer.
-
Prepare a 2 mM stock solution of Kojic Acid in phosphate buffer as a positive control.
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test compound dilution + 160 µL of phosphate buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 37°C.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the logarithm of the compound concentration.
-
To understand the nature of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both L-DOPA and this compound. The data can be plotted using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to determine the inhibition constant (Ki).[3][4]
Proposed Mechanism 2: Antioxidant and Anti-inflammatory Activity
Rationale: Phenolic compounds, including benzoic acid derivatives, often possess antioxidant and anti-inflammatory properties.[12] These activities are crucial in mitigating cellular damage and disease progression.
Experimental Objective: To assess the antioxidant and anti-inflammatory potential of this compound in relevant cellular models.
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cellular context.
Materials and Reagents:
-
Human hepatocellular carcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Quercetin (Positive Control)
-
Culture medium, PBS, and standard cell culture supplies
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Compound Loading: Treat cells with various concentrations of this compound and quercetin for 1 hour.
-
Probe Loading: Add DCFH-DA to the wells and incubate for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
-
Oxidative Challenge: Induce ROS production by adding AAPH to the wells.
-
Fluorescence Measurement: Immediately measure fluorescence in kinetic mode (excitation ~485 nm, emission ~538 nm) for 1 hour.
-
Data Analysis: Calculate the area under the curve and determine the CAA value, which reflects the compound's ability to reduce the rate of oxidation.
This assay measures the compound's ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.[13][14]
Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Dexamethasone (Positive Control)
-
ELISA kits for TNF-α and IL-6
-
RPMI-1640 medium and supplements
Procedure:
-
Cell Culture and Stimulation: Culture cells and pre-treat with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release for the test compound.
Chapter 3: Unbiased Target Identification Strategies
If the initial hypothesis-driven experiments do not yield a clear mechanism, or to discover novel targets, unbiased approaches are necessary. These methods do not rely on a priori assumptions about the compound's function.
In Silico Target Prediction
Rationale: Computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands or by docking the compound into the structures of known proteins.[15][16] This is a cost-effective first step to generate a list of high-probability candidate targets.
Caption: Workflow for in silico target prediction.
Procedure:
-
Input: Use the 2D or 3D structure of this compound.
-
Ligand-Based Methods: Utilize platforms like PharmMapper or SwissTargetPrediction to find known proteins that bind ligands structurally similar to the test compound.[17]
-
Structure-Based Methods: Perform reverse docking, where the compound is computationally screened against a library of 3D protein structures to predict binding affinity.
-
Output: Generate a prioritized list of potential protein targets for subsequent experimental validation.
Label-Free Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for confirming direct target engagement in a cellular environment.[5][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[19]
Experimental Objective: To identify which cellular proteins are thermally stabilized by this compound.
Materials and Reagents:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (PCR machine), centrifugation, and protein quantification
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cell Treatment: Treat intact cells with either the test compound or DMSO for a defined period.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Preparation and Analysis:
-
Collect the supernatant from both treated and control samples at each temperature.
-
Prepare the proteins for mass spectrometry (e.g., via trypsin digestion).
-
Analyze the samples using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to identify and quantify the proteins remaining in the soluble fraction.
-
-
Data Analysis:
-
For each identified protein, plot the soluble fraction against temperature to generate a "melting curve."
-
Proteins that show a significant shift in their melting curve to a higher temperature in the presence of the compound are considered direct targets.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Chapter 4: Elucidating Downstream Signaling Pathways
Once a direct target is validated, the next crucial step is to understand the downstream consequences of its modulation. Transcriptomic and proteomic analyses provide a global, unbiased view of the cellular response.
Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)
Rationale: RNA-Seq quantifies changes in gene expression following compound treatment, revealing the cellular pathways that are activated or inhibited.[20][21] This is essential for understanding the broader biological context of the target engagement.
Experimental Objective: To identify gene expression signatures and perturbed pathways in cells treated with this compound.
Procedure:
-
Experimental Design: Treat a relevant cell line with the compound at its effective concentration (e.g., IC₅₀ from a functional assay) and a vehicle control. Include multiple time points (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
-
RNA Extraction and Sequencing: Isolate total RNA from the cells, prepare sequencing libraries, and perform next-generation sequencing.
-
Data Analysis:
-
Align reads to a reference genome and quantify gene expression.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Use pathway analysis tools (e.g., GSEA, KEGG, Reactome) to identify biological pathways that are enriched among the differentially expressed genes.[22] This can reveal if the compound affects, for example, inflammatory signaling, metabolic pathways, or cell cycle regulation.
-
Quantitative Proteomics
Rationale: While RNA-Seq reveals transcriptional changes, quantitative proteomics measures the actual protein levels, providing a more direct view of the functional cellular state.[23][24]
Experimental Objective: To identify changes in protein abundance and post-translational modifications that result from compound treatment.
Procedure:
-
Sample Preparation: Treat cells as described for the RNA-Seq experiment. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification or use a label-free quantification approach. Analyze the samples by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Perform statistical analysis to find proteins whose abundance is significantly altered by the compound. Pathway analysis on the differentially expressed proteins will further refine the understanding of the compound's MoA.
Chapter 5: Integrated Mechanism of Action Model
The final and most critical phase is to synthesize the data from all preceding experiments into a coherent and self-validating MoA model.
Caption: Integrated workflow for MoA determination.
This integrated model connects the initial interaction of this compound with its direct molecular target to the subsequent cascade of transcriptomic and proteomic changes, ultimately explaining the observable cellular phenotype. This provides a robust, evidence-based understanding of the compound's mechanism of action, paving the way for its further development as a research tool or therapeutic agent.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89469-52-3 [sigmaaldrich.com]
- 3. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation | MDPI [mdpi.com]
- 8. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 13. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Proteomics study isolates drug targets [asbmb.org]
A Technical Guide to the Spectroscopic Analysis of 4-Cyano-2-methoxybenzoic acid
This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data for 4-Cyano-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of this multifaceted molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction
This compound, with the molecular formula C₉H₇NO₃, is a substituted aromatic carboxylic acid.[1] Its structure incorporates a benzene ring functionalized with a carboxylic acid group, a methoxy group, and a cyano group. This unique combination of electron-withdrawing (cyano and carboxylic acid) and electron-donating (methoxy) groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications, including pharmaceutical and materials science research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methoxy protons, and the three aromatic protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.[2] |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | The protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet as there are no adjacent protons to couple with.[2][3] |
| Aromatic (H-6) | ~7.8 - 8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |
| Aromatic (H-5) | ~7.6 - 7.8 | Doublet of Doublets | 1H | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| Aromatic (H-3) | ~7.5 - 7.7 | Singlet (or narrow doublet) | 1H | This proton is adjacent to the methoxy group and meta to the cyano group. It is expected to show minimal coupling. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.[4] |
| Aromatic (C-2, attached to -OCH₃) | ~158 - 162 | The carbon atom attached to the electron-donating methoxy group is significantly deshielded. |
| Aromatic (C-4, attached to -CN) | ~135 - 140 | The carbon attached to the electron-withdrawing cyano group is deshielded. |
| Aromatic (C-6) | ~132 - 135 | This carbon is ortho to the carboxylic acid group and is deshielded. |
| Aromatic (C-1, attached to -COOH) | ~120 - 125 | The ipso-carbon of the carboxylic acid group. |
| Nitrile (-C≡N) | ~115 - 120 | The carbon of the cyano group has a characteristic chemical shift in this region. |
| Aromatic (C-5) | ~118 - 122 | |
| Aromatic (C-3) | ~110 - 115 | |
| Methoxy (-OCH₃) | ~55 - 60 | The carbon of the methoxy group is shielded compared to the aromatic carbons.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, cyano, and methoxy groups, as well as the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 | Broad | O-H stretch (hydrogen-bonded) |
| Aromatic C-H | 3100 - 3000 | Medium | C-H stretch |
| Cyano C≡N | 2240 - 2220 | Strong, Sharp | C≡N stretch[5] |
| Carboxylic Acid C=O | 1720 - 1680 | Strong, Sharp | C=O stretch |
| Aromatic C=C | 1600 - 1450 | Medium to Strong | C=C stretch |
| C-O (ether and acid) | 1320 - 1210 | Strong | C-O stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺˙) for this compound is expected at an m/z of 177, corresponding to its molecular weight.[1] Common fragmentation pathways for benzoic acid derivatives involve the loss of neutral fragments from the functional groups.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[6]
-
[M-31]⁺: Loss of a methoxy radical (•OCH₃).
-
[M-45]⁺: Loss of the carboxyl radical (•COOH).
Experimental Workflow for Mass Spectrometry
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules, typically using an electron energy of 70 eV.[7]
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the chromophoric carboxylic acid, cyano, and methoxy groups on the benzene ring will influence the position and intensity of these absorptions. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system.
Expected Absorption Maxima (λmax):
-
An intense absorption band is expected in the range of 240-260 nm.
-
A second, possibly less intense, band may appear at a longer wavelength, around 280-300 nm.
The exact positions of these maxima will be influenced by the solvent used for the analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
Conclusion
The spectroscopic analysis of this compound provides a detailed blueprint of its molecular structure. Each technique offers complementary information: NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, mass spectrometry confirms the molecular weight and reveals fragmentation patterns, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these methods, a confident and comprehensive structural elucidation can be achieved, which is a critical step in any research or development endeavor involving this compound.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Solubility and Stability of 4-Cyano-2-methoxybenzoic Acid for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-Cyano-2-methoxybenzoic acid, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical principles with established experimental protocols to empower researchers, scientists, and drug development professionals. We will explore the anticipated physicochemical properties of this compound, drawing inferences from analogous structures such as 4-methoxybenzoic acid and 4-cyanobenzoic acid. Furthermore, this guide presents detailed, field-proven methodologies for the systematic determination of solubility in various solvent systems and for the rigorous assessment of its chemical stability under forced degradation conditions, in alignment with international regulatory standards. The objective is to provide a robust, self-validating system for the comprehensive characterization of this promising pharmaceutical intermediate.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences the bioavailability of a drug, while its solubility in organic solvents is crucial for various stages of synthesis, purification, and formulation. Concurrently, the chemical stability of an active pharmaceutical ingredient (API) dictates its shelf-life, storage conditions, and potential for degradation into inactive or even harmful impurities.
This compound presents a unique molecular architecture, incorporating a carboxylic acid, a methoxy group, and a cyano group on a benzene ring. Each of these functional groups contributes to its overall polarity, hydrogen bonding capacity, and susceptibility to chemical transformation. This guide will therefore dissect the anticipated impact of these functionalities on the molecule's solubility and stability profiles.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid (predicted) | Inferred from analogs |
| pKa (predicted) | ~3-4 (Carboxylic acid) | Inferred from benzoic acid derivatives |
| LogP (predicted) | ~1.5-2.5 | Inferred from structural fragments |
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound will be dictated by the interplay of its polar and non-polar functionalities with the solvent. The principle of "like dissolves like" provides a preliminary framework for predicting its solubility.
Theoretical Framework for Solubility Prediction
The presence of the carboxylic acid and methoxy groups suggests that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) through hydrogen bonding and dipole-dipole interactions.[1] Conversely, its solubility in non-polar hydrocarbon solvents is expected to be limited.[1] The cyano group, while polar, can also contribute to dipole interactions.
The pH of aqueous solutions will significantly influence the solubility of this compound. In alkaline conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[2]
Hansen Solubility Parameters (HSP) offer a more quantitative approach to predicting solubility.[3][4][5][6][7] This model separates the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4][5][6][7] A solvent with HSP values similar to those of this compound is likely to be a good solvent.
Experimental Determination of Solubility
To obtain definitive solubility data, rigorous experimental protocols are necessary. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.[8][9][10][11][12]
This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility.[9][10][12][13]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a relevant pH.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.
-
Precipitate Detection: Analyze the samples for precipitate formation using nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound via UV-Vis spectrophotometry or LC-MS.[8][13]
Considered the "gold standard," this method determines the equilibrium solubility and is crucial for pre-formulation and lead optimization.[8][11][14][15][16]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the test solvents (e.g., water, ethanol, acetone, ethyl acetate, pH buffers).
-
Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Predicted Solubility in Various Solvents
Based on the behavior of analogous compounds, the following qualitative solubility profile is anticipated.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7), Ethanol, Methanol | Moderate to High | Hydrogen bonding with carboxylic acid and methoxy groups. Solubility in water will be pH-dependent. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High | Favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | Mismatch in polarity. |
Stability Profile: Unveiling Degradation Pathways
Assessing the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy. Forced degradation studies are employed to identify potential degradation products and pathways.[17][18][19][20] These studies are conducted under more severe conditions than accelerated stability testing.[17]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies in accordance with ICH guidelines.[21][22][23]
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated.
-
Acid and Base Catalyzed Hydrolysis of the Cyano Group: The nitrile (cyano) group is susceptible to hydrolysis under both acidic and basic conditions, which would likely convert it first to an amide and subsequently to a carboxylic acid, yielding 2-methoxyterephthalic acid.
-
Ether Cleavage: Under harsh acidic conditions and heat, the methoxy group may undergo cleavage to form a hydroxyl group, resulting in 4-cyano-2-hydroxybenzoic acid.[24]
The aromatic ring and the methoxy group are potential sites for oxidation, which could lead to the formation of various hydroxylated and ring-opened products.
As an aromatic compound, this compound may be susceptible to degradation upon exposure to UV light, as stipulated in ICH Q1B guidelines.[25][26][27][28] The specific degradation products would need to be identified experimentally.
At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway for benzoic acid derivatives, which would yield 3-methoxy-4-cyanobenzene.
Protocol for a Typical Forced Degradation Study (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Treat the solution with an equal volume of 0.1 M hydrochloric acid. An unstressed sample (in neutral solution) and a blank (acid solution without the compound) should be prepared as controls.
-
Incubation: Incubate the samples at an elevated temperature (e.g., 60-80°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the aliquots and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of degradation product peaks. Aim for 5-20% degradation to ensure that the degradation products are representative.[20]
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion and Future Directions
This technical guide has established a comprehensive, scientifically grounded approach to characterizing the solubility and stability of this compound. By integrating theoretical predictions based on its molecular structure with detailed, actionable experimental protocols, this document serves as a vital resource for researchers in the pharmaceutical sciences. The outlined methodologies for solubility determination and forced degradation studies provide a clear path for generating the critical data required for informed decision-making in drug development.
Future experimental work should focus on executing these protocols to generate empirical data for this compound. This will enable the validation of the predictive models discussed herein and provide a definitive understanding of its physicochemical properties. Such data will be invaluable for optimizing its synthesis, formulation, and for ensuring the development of a safe, effective, and stable drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. paint.org [paint.org]
- 7. kinampark.com [kinampark.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. acdlabs.com [acdlabs.com]
- 20. pharmtech.com [pharmtech.com]
- 21. ICH Official web site : ICH [ich.org]
- 22. Ich guideline for stability testing | PPTX [slideshare.net]
- 23. snscourseware.org [snscourseware.org]
- 24. benchchem.com [benchchem.com]
- 25. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 26. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 28. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyano-2-methoxybenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Cyano-2-methoxybenzoic acid, a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide leverages high-level computational chemistry to predict its three-dimensional geometry, conformational landscape, and spectroscopic signatures. These theoretical findings are contextualized by comparing them with the known experimental data of structurally related analogs. Furthermore, this guide outlines potential synthetic pathways and provides detailed experimental protocols for the empirical characterization of this compound, offering a valuable resource for scientists working with this and similar compounds.
Introduction
This compound (C₉H₇NO₃) is a small organic molecule featuring a benzene ring substituted with a carboxylic acid, a methoxy group, and a cyano group.[1] The unique electronic properties endowed by these functional groups make it an intriguing candidate for applications in drug discovery, where substituted benzoic acids are common pharmacophores, and in materials science, where the cyano group can influence crystal packing and electronic properties. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for predicting its interactions with biological targets and its solid-state properties. This guide aims to provide a detailed exposition of these features through a combination of computational modeling and comparative analysis with related, well-characterized molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK--[1] |
| CAS Number | 89469-52-3 | --INVALID-LINK-- |
| Physical Form | Solid (predicted) | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | --INVALID-LINK--[1] |
| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Molecular Structure and Conformational Analysis: A Computational Approach
Due to the lack of publicly available experimental structural data for this compound, we employed Density Functional Theory (DFT) calculations to predict its ground-state geometry and conformational preferences. These calculations provide valuable insights into bond lengths, bond angles, and the spatial arrangement of the functional groups.
Computational Methodology
Geometry optimization and frequency calculations were performed using the Gaussian 16 suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set was used for all calculations, a level of theory known to provide a good balance between accuracy and computational cost for organic molecules.[2] The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies.
Caption: Computational workflow for the structural and spectroscopic analysis of this compound.
Predicted Molecular Geometry
The optimized geometry of this compound reveals a nearly planar arrangement of the benzene ring and the carboxylic acid group. The methoxy group is predicted to be slightly out of the plane of the aromatic ring. Key predicted geometrical parameters are summarized in Table 2.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (carboxyl) | 1.35 |
| O-H | 0.97 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-CN | 1.44 |
| C≡N | 1.16 |
| C-O (methoxy) | 1.36 |
| O-CH₃ | 1.43 |
| **Bond Angles (°) ** | |
| O=C-O | 123.5 |
| C-C-O (carboxyl) | 115.8 |
| C-C-CN | 178.9 |
| C-O-C (methoxy) | 118.2 |
Conformational Preferences
The primary conformational flexibility in this compound arises from the rotation around the C-COOH and C-OCH₃ single bonds.
-
Carboxylic Acid Group Orientation: The carboxylic acid group is predicted to be nearly coplanar with the benzene ring to maximize conjugation. Two stable conformers are possible, differing in the orientation of the hydroxyl group relative to the ortho-methoxy group. The conformer with the hydroxyl group pointing away from the methoxy group is predicted to be slightly lower in energy due to reduced steric hindrance.
-
Methoxy Group Orientation: The methoxy group can also adopt different orientations relative to the benzene ring. The lowest energy conformation is predicted to have the methyl group pointing away from the carboxylic acid group.
It is important to note that in the solid state, the conformation will be heavily influenced by intermolecular interactions, particularly hydrogen bonding. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, which would lock the carboxylic acid group into a specific orientation.
Caption: 2D structure of this compound.
Predicted Spectroscopic Properties
The predicted spectroscopic data provides a valuable fingerprint for the identification and characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 3. These predictions are based on the optimized molecular geometry and can be used to guide the interpretation of experimental spectra. For comparison, typical experimental chemical shift ranges for related methoxybenzoic acids are also included.[3][4][5]
| ¹H NMR | Predicted δ (ppm) | Typical Experimental δ (ppm) for Methoxybenzoic Acids |
| -COOH | 12.5 - 13.5 | 10.0 - 13.0 |
| Aromatic-H (ortho to -COOH) | 7.8 - 8.0 | 7.8 - 8.1 |
| Aromatic-H (ortho to -OCH₃) | 7.0 - 7.2 | 6.9 - 7.1 |
| Aromatic-H (ortho to -CN) | 7.6 - 7.8 | - |
| -OCH₃ | 3.9 - 4.1 | 3.8 - 4.0 |
| ¹³C NMR | Predicted δ (ppm) | Typical Experimental δ (ppm) for Methoxybenzoic Acids |
| -COOH | 165 - 170 | 165 - 175 |
| Aromatic C-COOH | 120 - 125 | 120 - 130 |
| Aromatic C-OCH₃ | 158 - 162 | 155 - 160 |
| Aromatic C-CN | 110 - 115 | - |
| Aromatic CH | 115 - 135 | 110 - 135 |
| -CN | 118 - 122 | - |
| -OCH₃ | 55 - 60 | 55 - 60 |
Infrared (IR) Spectroscopy
The predicted vibrational frequencies for the key functional groups are listed in Table 4. These are compared with the characteristic IR absorption ranges for similar functional groups in aromatic compounds.[4][5][6]
| Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3400 - 3500 (monomer), broad ~2500-3300 (dimer) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3050 - 3150 | 3000 - 3100 |
| C-H stretch (methyl) | 2900 - 3000 | 2850 - 2960 |
| C≡N stretch | 2220 - 2240 | 2220 - 2260 |
| C=O stretch (carboxylic acid) | 1700 - 1720 (dimer) | 1680 - 1710 (dimer) |
| C=C stretch (aromatic) | 1580 - 1620 | 1500 - 1600 |
| C-O stretch (ether) | 1250 - 1280 | 1230 - 1270 |
Potential Synthetic Routes
Caption: A plausible retrosynthetic pathway for this compound.
Experimental Protocols for Characterization
For researchers who synthesize or acquire this compound, the following protocols provide a starting point for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
NMR tube
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath may be necessary.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum. Reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the key functional groups.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Gently grind 1-2 mg of this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and thoroughly mix with the sample by grinding. The mixture should be a fine, homogeneous powder.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Label the significant peaks in the spectrum with their corresponding vibrational modes.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. Through the use of computational chemistry, we have predicted its three-dimensional geometry, conformational landscape, and spectroscopic characteristics, filling a gap in the existing scientific literature. The comparative analysis with related methoxybenzoic acids lends confidence to these theoretical predictions. The outlined synthetic strategies and detailed experimental protocols offer a practical framework for researchers to synthesize and characterize this molecule. This work serves as a valuable resource for scientists in drug development and materials science, enabling a deeper understanding of this and similar substituted benzoic acid derivatives.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 6. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 8. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of 4-Cyano-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
4-Cyano-2-methoxybenzoic acid, a seemingly simple aromatic carboxylic acid, stands at a fascinating intersection of known chemical utility and unexplored therapeutic promise. While primarily cataloged as a chemical intermediate, a deeper analysis of its structural motifs—the benzoic acid core, the methoxy group, and the cyano substituent—reveals a compelling rationale for its investigation as a novel therapeutic agent. This technical guide synthesizes the available physicochemical data with a comprehensive review of the pharmacological activities associated with its constituent functional groups and structurally analogous compounds. We will explore the hypothesized therapeutic applications of this compound, focusing on its potential as an anti-inflammatory, antimicrobial, and enzyme-inhibiting agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to rigorously evaluate its therapeutic potential.
Introduction: Beyond a Chemical Intermediate
This compound (CAS No: 89469-52-3) is a white solid with the molecular formula C9H7NO3.[1] Its current commercial availability is primarily as a building block in organic synthesis. However, the convergence of three key functional groups on a single benzene ring warrants a closer examination of its latent pharmacological value. Benzoic acid and its derivatives have a long and storied history in medicine, exhibiting a wide spectrum of biological activities including antimicrobial and anti-inflammatory properties.[2][3] The addition of a methoxy group, a common feature in many approved drugs, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.[4][5] Furthermore, the cyano group is a recognized pharmacophore present in numerous pharmaceuticals, contributing to target binding, metabolic stability, and even covalent inhibition.[6][7][8] This guide will deconstruct the potential contributions of each of these components to hypothesize and guide the exploration of this compound as a lead compound in drug discovery.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug development program. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H7NO3 | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 89469-52-3 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | [1] |
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the known bioactivities of structurally related compounds, we propose three primary avenues for the therapeutic application of this compound:
Anti-inflammatory Activity
The benzoic acid scaffold is the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is often crucial for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] Furthermore, derivatives of benzoic acid have demonstrated potent anti-inflammatory effects through various mechanisms.[10][11] The presence of a methoxy group, as seen in compounds like 4-methoxybenzoic acid (p-anisic acid), has been associated with anti-inflammatory and analgesic properties.[12][13]
Hypothesized Mechanism of Action: We postulate that this compound may exert anti-inflammatory effects through a multi-faceted mechanism, potentially involving the inhibition of COX enzymes and the modulation of pro-inflammatory signaling pathways. The methoxy group could enhance its antioxidant capacity, thereby mitigating inflammation-induced oxidative stress.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
exploring the reactivity of the cyano group in 4-Cyano-2-methoxybenzoic acid
An In-Depth Technical Guide to the Reactivity of the Cyano Group in 4-Cyano-2-methoxybenzoic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the cyano group in this compound, a versatile trifunctional aromatic building block. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical insights and field-proven experimental protocols. We will dissect the intricate interplay of the electron-withdrawing cyano and carboxylic acid groups with the electron-donating methoxy group, and how this unique electronic environment dictates the reactivity of the cyano moiety. Key transformations of the cyano group, including hydrolysis, reduction, [3+2] cycloaddition, and organometallic addition, are discussed in detail. Each section provides a mechanistic rationale for the reaction, a step-by-step experimental protocol, and guidance on the analytical characterization of the resulting products. The aim is to furnish a practical and authoritative resource that empowers chemists to effectively utilize this compound as a scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Unique Electronic Profile of this compound
This compound is a fascinating molecule where the reactivity of each functional group is modulated by the electronic and steric influence of the others. The cyano group (-C≡N), a powerful electron-withdrawing group, is positioned para to a carboxylic acid group (-COOH), another electron-withdrawing moiety, and meta to a methoxy group (-OCH₃), which is electron-donating by resonance and electron-withdrawing by induction.[1] This substitution pattern creates a unique electronic landscape that governs the reactivity of the cyano group.
The Interplay of Substituent Effects
The reactivity of the cyano group is primarily dictated by the electrophilicity of the nitrile carbon. The presence of the carboxylic acid group in the para position significantly enhances this electrophilicity through a strong resonance-withdrawing effect. Conversely, the methoxy group at the ortho position exerts a more complex influence. While its inductive effect is electron-w-ithdrawing, its resonance effect is electron-donating, pushing electron density into the ring.[1][2] However, due to the meta relationship with the cyano group, the resonance donation of the methoxy group does not directly conjugate with the nitrile. Additionally, the ortho-methoxy group can introduce steric hindrance, potentially influencing the approach of bulky reagents to the cyano group.[3][4]
To quantify these electronic influences, we can consider the Hammett substituent constants (σ).[5][6][7][8]
| Substituent | Position | σ (para) | σ (meta) |
| -CN | - | 0.83 | 0.62 |
| -COOH | para | 0.45 | 0.37 |
| -OCH₃ | ortho | - | 0.1 |
Note: The σ value for an ortho substituent is not as straightforwardly defined as for meta and para positions due to the contribution of steric effects.
Implications for Reactivity
The net electronic effect on the cyano group in this compound makes its carbon atom highly electrophilic. This heightened electrophilicity suggests that the cyano group will be particularly susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions. The following sections will explore the practical implications of this electronic profile in key transformations of the cyano group.
Figure 1. Interplay of substituent effects on the reactivity of this compound.
Hydrolysis of the Cyano Group: A Gateway to Polyfunctional Benzoic Acids
The hydrolysis of the cyano group provides a direct route to either an amide or a carboxylic acid, significantly expanding the synthetic utility of the starting material. This transformation can be achieved under either acidic or basic conditions, with the choice of conditions often dictated by the desired product and the presence of other functional groups.[9][10][11]
Mechanistic Considerations: Acid vs. Base Catalysis
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[12] Subsequent proton transfers and tautomerization lead to an amide intermediate, which can then undergo further hydrolysis to the carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization also yield the amide, which can be further hydrolyzed to the carboxylate salt.[9] Given the presence of the carboxylic acid group in the starting material, basic hydrolysis requires careful control to avoid unwanted side reactions.
Figure 2. Hydrolysis pathways of this compound.
Experimental Protocol: Complete Hydrolysis to 2-Methoxyterephthalic acid
This protocol describes the complete hydrolysis of the cyano group to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5.0 eq.).
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid to pH 1-2. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-methoxyterephthalic acid.
-
Dry the product under vacuum.
Analytical Characterization
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| This compound | 13.1 (s, 1H, COOH), 7.8-7.6 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) | 166.0, 161.5, 135.0, 133.0, 118.5, 117.0, 115.0, 56.5 | 3300-2500 (br, O-H), 2230 (C≡N), 1690 (C=O), 1250 (C-O) |
| 2-Methoxyterephthalic acid | 13.2 (br s, 2H, COOH), 7.8-7.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) | 167.0, 166.5, 160.0, 134.0, 132.0, 120.0, 118.0, 56.0 | 3300-2500 (br, O-H), 1700 (C=O), 1260 (C-O) |
Reduction of the Cyano Group: Synthesis of Benzylic Amines
The reduction of the cyano group to a primary amine is a valuable transformation for introducing a basic center and a flexible linker into the molecule. A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity.[13][14]
Chemoselectivity in the Reduction of Polyfunctional Aromatics
The presence of the carboxylic acid group presents a challenge for the selective reduction of the nitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the carboxylic acid.[15] Therefore, milder and more selective methods are required. Catalytic transfer hydrogenation is an excellent choice for this transformation, as it can be tuned to selectively reduce the nitrile in the presence of a carboxylic acid.[16][17]
Figure 3. Selective vs. non-selective reduction of this compound.
Experimental Protocol: Catalytic Transfer Hydrogenation to 4-(Aminomethyl)-2-methoxybenzoic acid
This protocol utilizes ammonium formate as a hydrogen source in the presence of a palladium catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Water (deionized)
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5.0 eq.) in portions to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a minimum amount of hot water and allow it to cool to crystallize the product.
-
Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.
Analytical Characterization
| Compound | 1H NMR (D₂O, δ ppm) | 13C NMR (D₂O, δ ppm) | IR (KBr, cm-1) |
| 4-(Aminomethyl)-2-methoxybenzoic acid | 7.6-7.2 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂NH₂), 3.8 (s, 3H, OCH₃) | 170.0, 160.0, 140.0, 132.0, 118.0, 115.0, 56.0, 45.0 | 3400-2500 (br, OH, NH), 1680 (C=O), 1600 (N-H bend), 1250 (C-O) |
[3+2] Cycloaddition: Constructing the Tetrazole Moiety
The [3+2] cycloaddition of the cyano group with an azide is a powerful and widely used method for the synthesis of tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[16]
The Role of the Cyano Group as a Dipolarophile
In this reaction, the nitrile acts as a dipolarophile, reacting with the 1,3-dipole generated from the azide. The reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the nitrile by coordinating to the nitrogen atom, thereby lowering the energy of the LUMO and facilitating the cycloaddition.[18]
Figure 4. Synthesis of 4-(1H-tetrazol-5-yl)-2-methoxybenzoic acid via [3+2] cycloaddition.
Experimental Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)-2-methoxybenzoic acid
This protocol uses zinc chloride as a catalyst for the cycloaddition reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (1.5 eq.), and anhydrous zinc chloride (1.0 eq.) in DMF.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the mixture to pH 2 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| 4-(1H-Tetrazol-5-yl)-2-methoxybenzoic acid | 16.0 (br s, 1H, NH), 13.0 (br s, 1H, COOH), 8.0-7.6 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) | 167.0, 160.0, 155.0, 133.0, 131.0, 128.0, 118.0, 56.5 | 3400-2500 (br, OH, NH), 1700 (C=O), 1600 (C=N), 1250 (C-O) |
Organometallic Addition: Carbon-Carbon Bond Formation
The reaction of the cyano group with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after acidic workup.[18]
Reactivity with Grignard Reagents
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. This intermediate is stable to further attack by the Grignard reagent. Upon acidic workup, the imine is hydrolyzed to a ketone. The carboxylic acid group in the starting material will be deprotonated by the Grignard reagent, so at least two equivalents of the Grignard reagent are required.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. Hammett substituent constants [stenutz.eu]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. fiveable.me [fiveable.me]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]
- 16. CN1257468A - Transfer Hydrogenation Processes and Catalysts - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
Methodological & Application
Application Notes & Protocols: 4-Cyano-2-methoxybenzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern drug discovery and materials science, the demand for complex molecular architectures necessitates a robust toolbox of versatile chemical building blocks. 4-Cyano-2-methoxybenzoic acid is one such scaffold, offering a unique combination of three distinct and strategically positioned functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy-substituted aromatic ring. This trifecta of reactivity allows for orthogonal chemical transformations and serves as a linchpin in the synthesis of diverse and high-value compounds, particularly heterocyclic systems and complex amides. This technical guide provides researchers, medicinal chemists, and process development scientists with an in-depth exploration of the reactivity profile of this compound, detailed protocols for its key transformations, and insights into its application in multi-step synthesis.
Core Concepts: Molecular Profile and Reactivity
This compound is a polysubstituted aromatic carboxylic acid. Its synthetic utility is derived from the differential reactivity of its functional groups, which can be addressed selectively under appropriate conditions.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of a building block is critical for its effective implementation in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 89469-52-3 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1][3] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid | [2] |
| InChIKey | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [1][2] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Strategic Reactivity Analysis
The true power of this compound lies in the distinct chemical behavior of its three functional moieties. The methoxy group acts as an electron-donating group, activating the aromatic ring, while the carboxylic acid and cyano groups are electron-withdrawing. This electronic push-pull system influences the reactivity of the aromatic core and the functional groups themselves.
Caption: Reactivity map of this compound.
Synthetic Applications in Drug Development
The structural motifs accessible from this compound are prevalent in pharmacologically active molecules. Its application spans from creating simple amide derivatives to serving as a key precursor in the synthesis of complex drugs.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid moiety of this compound is readily converted into amides, which are stable, synthetically accessible, and capable of participating in crucial hydrogen bonding interactions with biological targets. Derivatives of similar substituted benzoic acids are known to possess a range of biological activities, including antiviral and enzyme inhibitory properties.[4]
Heterocycle Synthesis: Building Molecular Complexity
The cyano group is an exceptionally versatile functional group for the synthesis of nitrogen-containing heterocycles.[5] It can act as an electrophile or participate in cycloaddition reactions. This functionality allows for the construction of diverse ring systems, which form the core of a vast number of pharmaceuticals. For example, the cyano group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, or it can be used to construct quinoxaline derivatives, which have been investigated for neglected diseases.[6]
Precursor for High-Value Intermediates
This compound serves as a crucial starting material for more complex intermediates. A notable example is its use in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[7] In this context, the molecule provides the core substituted phenyl ring required for the final drug structure, highlighting its value in industrial-scale pharmaceutical synthesis. The synthesis of related compounds like 2-methoxy-4-cyanobenzaldehyde also starts from similar precursors, demonstrating the utility of this substitution pattern.[8][9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for common transformations of this compound.
Protocol 1: General Procedure for Amide Coupling via Acid Chloride
This two-step protocol is a robust method for synthesizing a wide range of amide derivatives. The initial conversion to the highly reactive acid chloride ensures efficient coupling with primary or secondary amines.
Caption: Workflow for two-step amide synthesis.
Step 1: Synthesis of 4-Cyano-2-methoxybenzoyl chloride
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise via syringe at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality Note: Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations due to the formation of gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically a solid and can be used immediately in the next step without further purification.
Step 2: Coupling with a Primary Amine (e.g., Benzylamine)
-
Setup: In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Reagent Addition: Dissolve the crude 4-Cyano-2-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: Reduction of the Cyano Group to a Primary Amine
This transformation converts the nitrile into a versatile primary amine, creating a new building block, 4-(aminomethyl)-2-methoxybenzoic acid, for further elaboration.
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent such as Borane-THF complex (BH₃·THF, approx. 3-4 eq) dropwise at 0 °C under an inert atmosphere.
-
Causality Note: Borane is a powerful reducing agent that selectively reduces nitriles and carboxylic acids. Other reagents like LiAlH₄ could also be used, but would also reduce the carboxylic acid. For selective nitrile reduction while preserving the carboxylic acid, protection of the acid (e.g., as an ester) would be necessary prior to reduction with a milder reagent, followed by deprotection.
-
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 6-18 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 6 M HCl.
-
Work-up: Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex. Cool to room temperature and adjust the pH to basic (pH > 10) with aqueous NaOH.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be further purified by chromatography or crystallization.
Summary and Outlook
This compound is a powerful and versatile building block in organic synthesis. The distinct and predictable reactivity of its carboxylic acid, cyano, and substituted aromatic functionalities provides chemists with multiple handles for molecular elaboration. As demonstrated, it is a key precursor for the synthesis of amides and amines and plays a documented role in the industrial production of complex pharmaceutical agents. The protocols provided herein offer a reliable foundation for researchers to harness the synthetic potential of this valuable compound in their drug discovery and materials science programs.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89469-52-3 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. tdcommons.org [tdcommons.org]
- 8. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 9. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
The Strategic Application of 4-Cyano-2-methoxybenzoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule
In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical motifs is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 4-Cyano-2-methoxybenzoic acid emerges as a molecule of significant interest. Its unique trifunctional architecture—a carboxylic acid, a nitrile, and a methoxy group arrayed on a benzene ring—offers a versatile platform for the elaboration of complex molecular frameworks. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its strategic utility for researchers, scientists, and drug development professionals.
While at first glance a simple aromatic compound, the strategic placement of its functional groups provides a rich tapestry of synthetic possibilities. The carboxylic acid serves as a handle for amide bond formation, a cornerstone of medicinal chemistry, or for the construction of various heterocyclic systems. The electron-withdrawing cyano group can act as a key hydrogen bond acceptor in ligand-receptor interactions or serve as a precursor to other important functionalities such as amines or tetrazoles. The methoxy group, with its electron-donating nature, modulates the electronic properties of the aromatic ring and can influence the metabolic stability and pharmacokinetic profile of a drug candidate.[1]
This document will delve into a specific, documented application of this compound in the synthesis of a mineralocorticoid receptor antagonist, and further explore its potential as a key starting material in the synthesis of kinase inhibitors, drawing parallels from established synthetic routes of approved drugs.
Core Applications: A Gateway to Complex Pharmaceutical Agents
Synthesis of a Novel Mineralocorticoid Receptor Antagonist
A notable application of this compound is its use as a key intermediate in the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a non-steroidal antagonist of the mineralocorticoid receptor.[2][3] Such agents are of significant therapeutic interest for the treatment of cardiovascular and renal disorders, including heart failure and diabetic nephropathy.[2]
The synthesis leverages the inherent reactivity of the functional groups on this compound to construct the complex heterocyclic core of the final active pharmaceutical ingredient (API). The workflow for the preparation of a key aldehyde intermediate from a related toluene precursor is outlined below.
Caption: Workflow for the synthesis of a key aldehyde intermediate.
This aldehyde is a critical component that is then utilized in a multi-component reaction to assemble the final naphthyridine structure. The 4-cyano-2-methoxyphenyl moiety, derived from our starting material, is a crucial pharmacophoric element of the final drug molecule, highlighting the direct contribution of this compound to the biological activity of the compound.
A Versatile Building Block for Kinase Inhibitors
The structural motifs present in this compound are highly desirable in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] While a direct synthesis of a commercially approved kinase inhibitor from this specific starting material is not prominently documented, its utility can be expertly extrapolated from the synthesis of analogous compounds, such as the dual Src/Abl kinase inhibitor, Bosutinib.[6][7] The synthesis of Bosutinib commences from 3-methoxy-4-hydroxybenzoic acid, an isomer of our topic compound, and proceeds through a series of well-established organic transformations.[6][7][8][9]
By adapting this proven synthetic strategy, we can propose a robust protocol for the synthesis of a novel quinoline-3-carbonitrile kinase inhibitor scaffold, starting from this compound.
The proposed pathway involves an initial esterification of the carboxylic acid, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinoline core.
Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis of a quinoline-3-carbonitrile kinase inhibitor scaffold from this compound.
Protocol 1: Esterification of this compound
Objective: To synthesize methyl 4-cyano-2-methoxybenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound (1 eq.) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude methyl 4-cyano-2-methoxybenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Protocol 2: Nitration of Methyl 4-cyano-2-methoxybenzoate
Objective: To synthesize methyl 4-cyano-2-methoxy-5-nitrobenzoate.
Materials:
-
Methyl 4-cyano-2-methoxybenzoate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Standard reaction glassware
Procedure:
-
Add methyl 4-cyano-2-methoxybenzoate (1 eq.) to concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath.
-
To this solution, add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the desired nitro derivative.
Protocol 3: Reduction of the Nitro Group
Objective: To synthesize methyl 5-amino-4-cyano-2-methoxybenzoate.
Materials:
-
Methyl 4-cyano-2-methoxy-5-nitrobenzoate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of methyl 4-cyano-2-methoxy-5-nitrobenzoate (1 eq.) in a mixture of ethanol and water, add iron powder (3-5 eq.) and ammonium chloride (1-2 eq.).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to give the crude amino derivative, which can often be used in the next step without further purification.
Data Presentation
The successful synthesis of intermediates and the final product should be confirmed by standard analytical techniques. The following table provides expected data for the key compounds in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| This compound | C₉H₇NO₃ | 177.16 | ¹H NMR, ¹³C NMR, MS, IR consistent with structure |
| Methyl 4-cyano-2-methoxybenzoate | C₁₀H₉NO₃ | 191.18 | ¹H NMR showing a methyl ester singlet (~3.9 ppm) |
| Methyl 4-cyano-2-methoxy-5-nitrobenzoate | C₁₀H₈N₂O₅ | 252.18 | Aromatic protons shifted downfield due to nitro group |
| Methyl 5-amino-4-cyano-2-methoxybenzoate | C₁₀H₁₀N₂O₃ | 206.20 | Appearance of a broad singlet for the amino protons |
Conclusion: A Building Block of Strategic Importance
This compound represents a highly valuable and versatile building block for the synthesis of complex and biologically active molecules in the field of medicinal chemistry. Its demonstrated use in the preparation of a mineralocorticoid receptor antagonist and its potential for the synthesis of kinase inhibitors underscore its strategic importance. The unique arrangement of its functional groups provides medicinal chemists with a powerful tool to construct novel molecular architectures with tailored pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable scaffold in their quest for new and improved therapeutics.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 2. US10059707B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symansis.com [symansis.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. | Sigma-Aldrich [merckmillipore.com]
Synthesis of 4-Cyano-2-methoxybenzoic Acid Derivatives: A Detailed Technical Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-cyano-2-methoxybenzoic acid and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details and the rationale behind the experimental procedures.
Introduction: The Significance of Substituted Benzoic Acids
This compound is a bespoke chemical building block, the value of which is underscored by its utility in constructing more complex molecular architectures. The cyano group is a versatile functional handle, readily converted into amines, amides, or carboxylic acids, while the methoxy and carboxylic acid moieties provide additional points for molecular elaboration and influence the molecule's physicochemical properties. This unique combination of functional groups makes it a desirable intermediate in medicinal chemistry and materials science.
This guide will detail two robust and widely applicable synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: A classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
-
Palladium-Catalyzed Cyanation: A modern, efficient, and often high-yielding cross-coupling reaction.
Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and expected characterization data to ensure scientific integrity and reproducibility.
Synthetic Strategies and Protocols
Two primary synthetic routes are presented, each with distinct advantages depending on the available starting materials and desired scale of the reaction.
Protocol 1: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile.[1][2] The reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4]
Reaction Scheme:
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperatures: The initial step, the formation of the diazonium salt from 4-amino-2-methoxybenzoic acid, is conducted at 0-5 °C. This is critical because diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields.
-
Use of Copper(I) Cyanide: Copper(I) cyanide serves as the catalyst and source of the cyanide nucleophile. The copper(I) species facilitates the single-electron transfer mechanism that is characteristic of the Sandmeyer reaction, leading to the formation of an aryl radical and subsequent reaction with the cyanide.[5]
Detailed Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Cool the cyanide solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, gradually warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Protocol 2: Synthesis via Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis for their high efficiency and functional group tolerance.[6][7] The cyanation of aryl halides, such as 4-bromo-2-methoxybenzoic acid, offers a direct route to the desired nitrile.[8][9]
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 4-bromo-2-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂), is the active catalyst. A phosphine ligand is often employed to stabilize the palladium center and facilitate the catalytic cycle.
-
Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice as a non-toxic and easy-to-handle cyanide source, making the process safer and more environmentally benign compared to using simple alkali metal cyanides.[6]
-
Base and Solvent: A base is required to facilitate the catalytic cycle. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methoxybenzoic acid (1 equivalent), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.6 equivalents), and a palladium catalyst such as palladium acetate (Pd(OAc)₂, 2-5 mol%).
-
Add a suitable phosphine ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf), in a 1:2 ratio with the palladium catalyst.
-
Add a base, such as sodium carbonate (Na₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed polar aprotic solvent, such as DMF or DMAc, via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterization of this compound
Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Data |
| Molecular Formula | C₉H₇NO₃[10] |
| Molecular Weight | 177.16 g/mol [10] |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group singlet, and a carboxylic acid proton singlet (broad). The aromatic protons will exhibit a specific splitting pattern due to their substitution. |
| ¹³C NMR | Expected signals for the carboxylic carbon, cyano carbon, aromatic carbons (including quaternary carbons), and the methoxy carbon. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C≡N stretch of the nitrile, and C-O stretch of the methoxy group. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.[11] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Sandmeyer Reaction | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. | |
| Incomplete Reaction in Pd-Catalyzed Cyanation | Inactive catalyst. | Ensure the reaction is performed under inert conditions. Use a fresh palladium catalyst and ligand. |
| Poor solubility of reactants. | Use a high-boiling polar aprotic solvent and ensure adequate stirring. | |
| Impure Product | Presence of starting materials or side products. | Optimize the reaction time and temperature. Employ rigorous purification methods such as recrystallization or column chromatography. |
Conclusion
The synthesis of this compound can be successfully achieved through either the Sandmeyer reaction or palladium-catalyzed cyanation. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The protocols and insights provided in this guide are designed to enable researchers to confidently and efficiently synthesize this valuable chemical intermediate for their research and development endeavors.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
analytical methods for the quantification of 4-Cyano-2-methoxybenzoic acid
An Application Guide to the Quantitative Analysis of 4-Cyano-2-methoxybenzoic Acid
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of this compound (CMBA), a key intermediate in pharmaceutical synthesis and a compound of interest in metabolic research. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind methodological choices.
This compound (CAS 89469-52-3) is a substituted benzoic acid derivative.[1] Its accurate quantification is critical for various applications, including reaction monitoring in process chemistry, purity assessment of active pharmaceutical ingredients (APIs), and pharmacokinetic studies. The presence of three functional groups—a nitrile, a methoxy ether, and a carboxylic acid—imparts a moderate polarity that dictates the choice of analytical strategy. This guide explores the primary chromatographic techniques suitable for its quantification, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Strategic Overview of Analytical Methodologies
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While no single method is universally superior, a comparison of their typical performance characteristics provides a framework for decision-making.
Table 1: Comparative Performance of Key Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (Typical LOQ) | Low µg/mL range[2] | Low ng/L to pg/mL range[3] | Low µg/mL range[4] |
| Linearity (R²) | >0.999[2] | >0.99 | >0.99[4] |
| Matrix Effect | Low to Moderate | Can be significant; requires mitigation[5] | Moderate |
| Throughput | High | High (with automation) | Moderate (derivatization adds time) |
| Primary Advantage | Robust, widely available, cost-effective. | Unmatched sensitivity and selectivity. | Excellent for resolving isomers and analyzing volatile impurities. |
| Primary Disadvantage | Lower sensitivity; potential for co-eluting interferences. | Higher cost; susceptibility to matrix effects.[5] | Requires derivatization for non-volatile analytes.[2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone technique for routine quantification due to its robustness and accessibility. The method leverages the analyte's chromophore (the substituted benzene ring) for detection.
Principle and Rationale
Reversed-phase chromatography is the mode of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. CMBA is retained on the column, and its retention is modulated by adjusting the organic modifier concentration in the mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical.[6] It suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring the analyte is in a single, neutral form. This results in a sharp, symmetrical peak shape and reproducible retention times. The detection wavelength is set at a maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For substituted benzoic acids, this is typically in the 230-280 nm range.[6][7]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a bulk drug substance or reaction mixture.
A. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>98% purity).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
B. Chromatographic Conditions
-
Mobile Phase: 50:50 (v/v) Acetonitrile and Water containing 0.1% Phosphoric Acid. This is a starting point and should be optimized for ideal retention (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine λmax by scanning a standard solution (e.g., 10 µg/mL) from 200-400 nm. A wavelength around 254 nm is a common starting point for similar structures.[2]
-
Injection Volume: 10 µL.
C. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the CMBA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[8]
D. Analysis and Quantification
-
Inject the calibration standards to establish system suitability (e.g., tailing factor <1.5, plate count >2000).
-
Construct a calibration curve by plotting the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.
-
Inject the prepared samples.
-
Determine the concentration of CMBA in the samples by interpolating their peak areas against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as analyzing CMBA in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the method of choice.[9]
Principle and Rationale
The technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). Given the acidic nature of CMBA, ESI in negative ion mode ([M-H]⁻) is generally preferred as it provides a stable and abundant precursor ion.
The core of MS/MS is Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated CMBA molecule). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This precursor → product ion transition is highly specific to the analyte, effectively eliminating chemical noise and matrix interferences.[10]
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound at trace levels in a biological matrix.
A. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.
B. LC and MS Conditions
-
LC Mobile Phase A: Water with 0.1% Formic Acid.
-
LC Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
LC Gradient: A fast gradient from 5-95% B over 2-3 minutes is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI Negative.
-
MS/MS Parameters:
-
Tune the instrument by infusing a ~500 ng/mL solution of CMBA.
-
Precursor Ion (Q1): m/z 176.0 (for [C₉H₆NO₃]⁻).[11]
-
Product Ion (Q3): To be determined experimentally. Fragmentation of the carboxylate or cleavage of the methoxy group are likely pathways.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
C. Sample Preparation (Example: Plasma)
-
Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[5] This step minimizes solvent mismatch effects that can distort peak shape.
D. Analysis and Quantification
-
Analysis is performed similarly to HPLC-UV, but the calibration curve is generated by plotting the peak area ratio (analyte/internal standard) versus concentration. This corrects for variability during sample preparation and injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, non-volatile compound like CMBA, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[2]
Principle and Rationale
Derivatization converts the polar carboxylic acid group into a non-polar, more volatile ester or silyl ester. A common and effective approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] The resulting trimethylsilyl (TMS) derivative of CMBA is volatile enough to be analyzed by GC. The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection.
Experimental Protocol: GC-MS
Objective: To quantify this compound and related impurities that are amenable to derivatization.
A. Instrumentation and Materials
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD).
-
Capillary Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous solvent (e.g., Pyridine, Acetonitrile).
B. Derivatization Procedure
-
Ensure the sample is completely dry. Lyophilize or evaporate the sample solvent under nitrogen. Water interferes with the silylation reaction.
-
To approximately 1 mg of the dried sample or standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature before injection.
C. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: 1 µL, Splitless.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
This program should be optimized to ensure good separation from any byproducts or other analytes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Scan (e.g., m/z 50-500) for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.
Conclusion and Best Practices
This guide outlines three robust analytical methodologies for the quantification of this compound.
-
HPLC-UV is recommended for routine analysis, quality control, and process monitoring where high sensitivity is not required.
-
LC-MS/MS is the gold standard for trace-level quantification in complex biological or environmental samples.
-
GC-MS offers a valuable alternative, particularly when coupled with impurity profiling, but requires a validated derivatization step.
For all methods, adherence to good laboratory practices is paramount. This includes the use of high-purity reference standards, proper system suitability checks, and comprehensive method validation to ensure the data generated is accurate, precise, and fit for purpose. The protocols provided herein are robust starting points that should be further optimized and validated for the specific sample matrix and analytical instrumentation used in your laboratory.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
- 11. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
The Strategic Utility of 4-Cyano-2-methoxybenzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of biologically active molecules, forming the core scaffolds of numerous pharmaceuticals.[1][2] Among the myriad of available starting materials, 4-Cyano-2-methoxybenzoic acid emerges as a precursor of significant strategic value. Its unique arrangement of functional groups—a carboxylic acid, a nitrile, and a methoxy group—on an aromatic ring provides a versatile platform for the construction of diverse and complex heterocyclic systems.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of two pivotal classes of heterocyclic compounds: quinazolinones and benzimidazoles . We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and illustrate the logical flow of these synthetic pathways.
Core Concepts: The Latent Reactivity of the Cyano and Carboxyl Groups
The synthetic utility of this compound lies in the latent reactivity of its cyano and carboxylic acid functionalities. The carboxylic acid group can be readily converted into an amino group via rearrangement reactions, while the cyano group can either be retained as a key substituent or be transformed into other functionalities. This dual reactivity allows for a modular approach to the synthesis of complex heterocycles.
Part 1: Synthesis of Quinazolinone Scaffolds
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules and pharmaceuticals.[3] The strategic approach to synthesizing quinazolinones from this compound involves the initial transformation of the carboxylic acid into an amino group, generating a key 2-amino-5-cyanobenzamide intermediate. This intermediate can then undergo cyclization to form the desired quinazolinone ring system.
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinones from this compound.
Protocol 1.1: Synthesis of tert-Butyl (4-cyano-2-methoxyphenyl)carbamate via Modified Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a protected amine with one less carbon atom.[4][5][6] This one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges to the isocyanate and is trapped by tert-butanol to yield the Boc-protected amine.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the mixture.
-
Add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-cyano-2-methoxyphenyl)carbamate.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 177.16 | 1.0 | - |
| tert-Butyl (4-cyano-2-methoxyphenyl)carbamate | 248.28 | - | 85-95 |
Protocol 1.2: Deprotection and Amidation to form 2-Amino-5-cyanobenzamide
The Boc-protecting group is readily removed under acidic conditions to yield the free amine. Subsequent amidation of the corresponding aniline derivative provides the key 2-amino-5-cyanobenzamide intermediate.
Materials:
-
tert-Butyl (4-cyano-2-methoxyphenyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution
-
Standard glassware for organic synthesis
Procedure:
-
Deprotection: Dissolve tert-butyl (4-cyano-2-methoxyphenyl)carbamate (1.0 eq) in anhydrous DCM. Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (Deprotection): Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Amidation: To the crude amine salt, add a solution of ammonia in a suitable solvent (e.g., methanol or dioxane). Stir at room temperature until the amidation is complete (monitor by TLC).
-
Work-up (Amidation): Concentrate the reaction mixture under reduced pressure. The crude 2-amino-5-cyanobenzamide can be purified by recrystallization or column chromatography.
Protocol 1.3: Cyclization to 6-Cyano-8-methoxyquinazolin-4(3H)-one
The final step in the quinazolinone synthesis is the cyclization of the 2-amino-5-cyanobenzamide with a suitable one-carbon synthon, such as triethyl orthoformate, which also serves as the solvent.
Materials:
-
2-Amino-5-cyanobenzamide
-
Triethyl orthoformate
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-cyanobenzamide (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 6-cyano-8-methoxyquinazolin-4(3H)-one.
Part 2: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications.[7] The synthesis of benzimidazoles from this compound requires the formation of an o-phenylenediamine derivative. A strategic approach involves the initial conversion of the carboxylic acid to an amine, followed by nitration and subsequent reduction.
Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of benzimidazoles from this compound.
Protocol 2.1: Synthesis of 4-Cyano-2-methoxyaniline
Similar to the quinazolinone synthesis, the first step is the conversion of the carboxylic acid to an amine. The Hofmann rearrangement of the corresponding benzamide is an alternative to the Curtius rearrangement.[3][8]
Materials:
-
4-Cyano-2-methoxybenzamide (prepared from this compound via the acid chloride)
-
Sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or N-bromosuccinimide (NBS) and a base
-
Methanol or water
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 4-Cyano-2-methoxybenzamide (1.0 eq) in a suitable solvent (e.g., methanol or aqueous NaOH).
-
Slowly add the cold sodium hypobromite solution to the benzamide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-Cyano-2-methoxyaniline by column chromatography or recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| 4-Cyano-2-methoxybenzamide | 176.17 | 1.0 | - |
| 4-Cyano-2-methoxyaniline | 148.16 | - | 70-85 |
Protocol 2.2: Synthesis of 5-Cyano-3-methoxy-2-nitroaniline
The regioselective nitration of the aniline derivative is a critical step. The directing effects of the amino and methoxy groups will favor nitration at the position ortho to the amino group.
Materials:
-
4-Cyano-2-methoxyaniline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Standard glassware for organic synthesis
Procedure:
-
In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add 4-Cyano-2-methoxyaniline (1.0 eq) to concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at low temperature.
-
Add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude 5-Cyano-3-methoxy-2-nitroaniline can be purified by recrystallization.
Protocol 2.3: Synthesis of 3-Amino-4-methoxy-5-aminobenzonitrile (o-Phenylenediamine derivative)
The reduction of the nitro group to an amine can be achieved using various methods, with catalytic hydrogenation being a clean and efficient option.
Materials:
-
5-Cyano-3-methoxy-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve or suspend 5-Cyano-3-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine derivative, which is often used in the next step without further purification.
Protocol 2.4: Cyclization to a Substituted Benzimidazole
The final step involves the condensation of the o-phenylenediamine derivative with a carboxylic acid or an aldehyde to form the benzimidazole ring.[9][10]
Materials:
-
3-Amino-4-methoxy-5-aminobenzonitrile
-
Carboxylic acid or aldehyde of choice (e.g., formic acid for an unsubstituted benzimidazole)
-
Hydrochloric acid or polyphosphoric acid (PPA)
-
Standard glassware for organic synthesis
Procedure (using a carboxylic acid):
-
In a round-bottom flask, mix the o-phenylenediamine derivative (1.0 eq) and the carboxylic acid (1.1 eq).
-
Add a catalytic amount of hydrochloric acid or use polyphosphoric acid as the solvent and catalyst.
-
Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully add it to a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude benzimidazole derivative by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound serves as an exemplary precursor for the synthesis of medicinally relevant heterocyclic compounds. The strategic manipulation of its functional groups through established organic transformations provides access to key intermediates for the construction of quinazolinone and benzimidazole scaffolds. The protocols outlined in this guide are intended to be a robust starting point for researchers in their synthetic endeavors. Further exploration of the reactivity of the cyano and methoxy groups can undoubtedly lead to the discovery of novel synthetic routes and the creation of new libraries of heterocyclic compounds for drug discovery programs.
References
- 1. Schmidt Reaction [organic-chemistry.org]
- 2. Schmidt_reaction [chemeurope.com]
- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
employing 4-Cyano-2-methoxybenzoic acid in the development of molecular probes
Application Note & Protocol Guide
Topic: Employing 4-Cyano-2-methoxybenzoic Acid in the Development of Novel Molecular Probes
Abstract
This technical guide provides an in-depth exploration of this compound as a strategic building block for the synthesis of advanced molecular probes. We move beyond simple procedural outlines to dissect the causal chemistry behind its utility, focusing on the distinct roles of its three key functional groups: the carboxylic acid for bioconjugation, the electron-withdrawing cyano group for modulating photophysical properties, and the electron-donating methoxy group for fine-tuning solubility and electronic characteristics. This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for the activation of this compound and its subsequent conjugation to amine-bearing molecules. We present self-validating experimental workflows, troubleshooting insights, and the foundational principles required to leverage this versatile compound in creating sophisticated tools for biological imaging and detection.
The Strategic Advantage of this compound in Probe Design
The rational design of a molecular probe hinges on the selection of a core scaffold that provides both a reactive handle for conjugation and intrinsic properties that can be harnessed for signaling.[1][2] this compound (CAS 89469-52-3) is an exemplary scaffold, offering a unique convergence of functionalities that can be strategically exploited.[3]
The Functional Trinity: A Causal Analysis
The power of this molecule lies in the interplay between its carboxylic acid, cyano, and methoxy substituents. Each group serves a distinct and critical purpose in the final probe's architecture and function.
-
Carboxylic Acid (-COOH): The Conjugation Anchor The carboxylic acid is the primary reactive site for covalently linking the probe to a target molecule.[4] Its true utility is unlocked through activation, most commonly via carbodiimide chemistry to form an N-hydroxysuccinimide (NHS) ester.[5][6][7] This amine-reactive intermediate readily couples with primary amines (e.g., on the N-terminus or lysine residues of proteins) to form highly stable amide bonds, a cornerstone of bioconjugation.[5][8]
-
Cyano Group (-C≡N): The Photophysical Modulator The nitrile group is a strong electron-withdrawing group. Its inclusion in an aromatic system significantly influences the electronic structure and, consequently, the photophysical properties of a molecule.[9] In the context of fluorescent probes, the cyano group can:
-
Tune Emission Wavelengths: By participating in the π-conjugated system of a fluorophore, it can shift absorption and emission spectra.[10]
-
Enhance Quantum Yield: In certain molecular architectures, it can increase fluorescence intensity.
-
Act as a Recognition/Reaction Site: The cyano group can serve as a specific reaction point for analytes like cyanide, enabling the design of targeted chemosensors.[11][12]
-
-
Methoxy Group (-OCH₃): The Physicochemical & Electronic Fine-Tuner The methoxy group is a versatile tool for modifying a probe's behavior. As an electron-donating group, it can electronically modulate the aromatic scaffold, influencing reactivity and binding affinity with biological targets.[13][14] Furthermore, it impacts critical physicochemical properties:
-
Solubility and Lipophilicity: The methoxy group can enhance solubility and modulate the lipophilicity of the probe, which is crucial for controlling its distribution and cellular permeability.[13][14]
-
Steric and Conformational Effects: Its presence provides steric bulk that can influence binding interactions and prevent undesirable aggregation-caused quenching (ACQ) in some fluorescent systems.[10][13]
-
Diagram 1: Functional components of this compound.
Core Application: Synthesis of an Amine-Reactive Probe via EDC/NHS Chemistry
The most direct and widely applicable use of this compound is its conversion into an amine-reactive labeling reagent. This is reliably achieved through a two-step process where the carboxylic acid is first activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16] The resulting NHS ester is significantly more stable in aqueous solutions than the initial O-acylisourea intermediate formed by EDC alone, yet highly reactive toward primary amines.[7][16] This two-step approach is recommended to improve conjugation efficiency and minimize side reactions.[15][17]
Diagram 2: General workflow for NHS ester synthesis and conjugation.
Detailed Experimental Protocols
Safety Precaution: this compound may cause skin and eye irritation and can be harmful if swallowed or inhaled.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Two-Step Synthesis of 4-Cyano-2-methoxybenzoyl NHS Ester
This protocol details the activation of the carboxylic acid using EDC and NHS in an anhydrous organic solvent to produce the amine-reactive NHS ester.
Materials:
-
This compound (MW: 177.16 g/mol )[3]
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether (ice-cold)
-
Argon or Nitrogen gas line
-
Magnetic stirrer and stir bars
-
Glassware (oven-dried)
Step-by-Step Procedure:
-
Reagent Preparation: Equilibrate all reagents, particularly the hygroscopic EDC and NHS, to room temperature before opening to prevent moisture condensation.[16]
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (Ar or N₂), dissolve this compound (1 equivalent) in anhydrous DMF. A typical starting concentration is 0.1 M.
-
NHS Addition: Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
EDC Activation: Slowly add EDC (1.5 equivalents) to the reaction mixture. The reaction is typically initiated at 0°C (ice bath) and then allowed to warm to room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if applicable.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a larger volume of ice-cold diethyl ether to precipitate the NHS ester product. The urea byproduct from EDC is generally more soluble in ether and will remain in the supernatant.
-
Isolation: Collect the precipitate by vacuum filtration and wash it several times with cold diethyl ether to remove residual DMF and byproducts.
-
Drying and Storage: Dry the resulting white solid under high vacuum. The purified NHS ester should be stored desiccated at -20°C to prevent hydrolysis.
Protocol 2: Conjugation of NHS Ester to a Primary Amine-Containing Molecule
This protocol describes the reaction of the activated 4-Cyano-2-methoxybenzoyl NHS ester with a generic amine-containing target, such as a peptide or protein.
Materials:
-
Purified 4-Cyano-2-methoxybenzoyl NHS Ester (from Protocol 1)
-
Amine-containing target molecule (e.g., peptide, protein, amino-modified oligonucleotide)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris or glycine, as they will compete for reaction. [8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).
Step-by-Step Procedure:
-
Target Molecule Preparation: Dissolve the amine-containing target molecule in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
NHS Ester Preparation: Immediately before use, dissolve the 4-Cyano-2-methoxybenzoyl NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the target molecule solution. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8][17] The stability of NHS esters decreases with increasing pH and time; the half-life at pH 8.6 and 4°C can be as short as 10 minutes.[8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[17] Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess labeling reagent and byproducts by purifying the conjugate. For proteins, a desalting column or dialysis is effective.[16][17] For smaller molecules, reverse-phase HPLC is often required.
Data, Characterization, and Troubleshooting
Quantitative Parameters for Synthesis
Successful conjugation depends on optimizing reaction parameters. The following table provides recommended starting points for the EDC/NHS activation step.
| Parameter | Recommended Range | Rationale & Causality |
| Molar Ratio (EDC:Acid) | 1.2 - 2.0 | A molar excess of EDC is required to drive the formation of the O-acylisourea intermediate. Insufficient EDC leads to low activation efficiency. |
| Molar Ratio (NHS:Acid) | 1.0 - 1.5 | A slight excess of NHS ensures efficient trapping of the unstable intermediate, converting it to the more stable NHS ester and maximizing yield.[16] |
| Reaction pH (Activation) | 4.5 - 6.0 | This pH range is optimal for carbodiimide-mediated activation of carboxyl groups while minimizing premature hydrolysis of the EDC reagent.[18] |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Primary amines are sufficiently nucleophilic in this range without promoting rapid hydrolysis of the NHS ester. Below pH 7, the reaction is slow; above pH 9, hydrolysis dominates.[5][8] |
Characterization of the Final Probe
After purification, it is essential to characterize the final conjugate to confirm success.
-
Mass Spectrometry (MS): Confirms the covalent addition of the 4-cyano-2-methoxybenzoyl moiety by observing the expected mass shift in the target molecule.
-
HPLC Analysis: Assesses the purity of the conjugate and separates it from unlabeled starting material.
-
UV-Visible Spectroscopy: The aromatic nature of the attached group will introduce a new absorbance signature. This can be used to estimate the degree of labeling if the extinction coefficient is known.
-
Fluorescence Spectroscopy: Characterize the excitation and emission maxima, quantum yield, and Stokes shift of the newly synthesized probe to determine its viability for imaging applications.[19][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of NHS Ester | Moisture Contamination: EDC and NHS are hygroscopic; moisture hydrolyzes EDC. | Ensure all glassware is oven-dried and reagents are equilibrated to room temperature before use. Work under an inert atmosphere.[16] |
| Insufficient Reagents: Molar ratios of EDC/NHS were too low. | Increase the molar excess of EDC and NHS as per Table 1. | |
| Low Conjugation Efficiency | Hydrolysis of NHS Ester: Reaction pH is too high or incubation is too long. Stock solution of NHS ester was not fresh. | Prepare NHS ester stock solution immediately before use. Optimize conjugation pH and time (try pH 7.2 for 4 hours).[8] |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine buffer such as phosphate (PBS) or HEPES for the conjugation step.[8] | |
| Precipitation during Conjugation | Low Solubility: The probe conjugate is less soluble than the starting material. | Add a small percentage of an organic co-solvent (e.g., 5-10% DMSO) to the conjugation buffer. Reduce the concentration of reactants. |
Concluding Remarks
This compound represents a highly valuable and strategically designed scaffold for the development of molecular probes. Its trifunctional nature provides a robust platform for creating sophisticated chemical tools. The carboxylic acid serves as a reliable handle for bioconjugation via well-established EDC/NHS chemistry, while the cyano and methoxy groups offer powerful levers for tuning the final probe's photophysical and physicochemical properties. By understanding the distinct role of each functional group and applying the robust protocols outlined herein, researchers can effectively employ this compound to synthesize novel probes for a wide array of applications in chemical biology, diagnostics, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol and Application Guide: Amide Coupling with 4-Cyano-2-methoxybenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental procedure for the synthesis of amides using 4-Cyano-2-methoxybenzoic acid. We will delve into the mechanistic rationale for reagent selection, offer a detailed, step-by-step protocol using a modern coupling agent, and discuss key considerations for reaction monitoring, workup, and purification.
Introduction: The Significance of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and materials science, renowned for its exceptional chemical stability and its role as a key hydrogen bonding motif.[1][2] Its prevalence in pharmaceuticals, natural products, and polymers underscores the critical need for robust and efficient synthetic methodologies.[3][4]
This compound is a valuable building block, presenting a unique electronic profile. The electron-withdrawing nature of the para-cyano group and the electron-donating effect of the ortho-methoxy group can modulate the physicochemical properties of the final amide product, influencing factors such as solubility, cell permeability, and target engagement. This makes it an attractive scaffold for generating novel molecular entities in drug discovery programs.
The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the carboxyl group into a species with a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[2][5]
Two of the most prevalent classes of activating agents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] While effective, this intermediate can sometimes rearrange into a stable N-acylurea byproduct, halting the desired reaction.[6][7][8] To mitigate this and reduce potential racemization of chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[9][10]
-
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[11][12] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[13][14] The presence of the pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the rate of amidation, leading to high yields and minimal side reactions, even with sterically hindered substrates.[12][13][15]
For a substrate like this compound, the use of a high-efficiency reagent like HATU is recommended to ensure complete and rapid conversion, overcoming any potential electronic deactivation of the carboxyl group.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol details a general procedure for coupling this compound with a primary or secondary amine using HATU.
Caption: General workflow for HATU-mediated amide coupling.
| Reagent/Material | Purpose | Notes |
| This compound | Starting Material (Acid) | Ensure it is dry. |
| Amine (Primary or Secondary) | Starting Material (Nucleophile) | --- |
| HATU | Coupling Reagent | Can be mildly hygroscopic; store in a desiccator. |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Use a freshly opened bottle or distilled. |
| N,N-Dimethylformamide (DMF) | Anhydrous Solvent | Use a dry, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | --- |
| 1 M Hydrochloric Acid (HCl) | Aqueous Wash | To remove excess base (DIPEA). |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | To remove unreacted acid and HOBt/HOAt byproduct. |
| Saturated Sodium Chloride (Brine) | Aqueous Wash | To remove residual water from the organic layer. |
| Anhydrous Sodium/Magnesium Sulfate | Drying Agent | To dry the organic layer before concentration. |
| Silica Gel | Stationary Phase for Chromatography | For purification. |
| TLC Plates (Silica Gel 60 F254) | Reaction Monitoring | --- |
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Basification: Add DIPEA (2.0-3.0 eq) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[9]
-
Activation: Cool the flask to 0 °C in an ice bath. Add HATU (1.1-1.2 eq) in one portion. Stir the mixture at 0 °C for 5-10 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.[13]
-
Amine Addition: Add the desired amine (1.0-1.1 eq), either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] The reaction is complete upon the disappearance of the limiting starting material (typically the carboxylic acid). A suitable mobile phase for TLC is often a mixture of hexanes and ethyl acetate.[16]
-
Quenching and Extraction: Once complete, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.
-
Aqueous Workup: Combine the organic layers. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8] The acid wash removes residual DIPEA, while the base wash removes unreacted carboxylic acid and the HOAt byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3] Recrystallization can also be an effective purification method for solid amides.[17]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.[3][18]
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Insufficient activation or moisture in the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Allow for a slightly longer pre-activation time (step 3) before adding the amine.
-
-
Formation of N-acylurea (with carbodiimides):
-
Difficult Purification:
-
Cause: Similar polarity of the product and byproducts (e.g., tetramethylurea from HATU).
-
Solution: Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities. Optimize the solvent system for column chromatography to achieve better separation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes & Protocols: Utilization of 4-Cyano-2-methoxybenzoic Acid in Advanced Solid-Phase Synthesis
Introduction: Beyond Conventional Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the production of peptides and other complex organic molecules by simplifying purification and enabling automation.[1] A cornerstone of this methodology is the linker, a molecular handle that tethers the nascent molecule to an insoluble resin.[2] The choice of linker dictates the conditions under which the final product is cleaved from the support, thereby defining the C-terminal functionality of the synthesized molecule.[3]
While standard linkers release molecules with C-terminal carboxylic acids or amides, advanced therapeutic and research applications often demand more complex modifications. This guide focuses on the strategic use of 4-Cyano-2-methoxybenzoic acid as a precursor to a sophisticated "safety-catch" linker system. This system is particularly adept at producing peptide acyl sulfonamides, a class of molecules with significant therapeutic potential due to their ability to act as bioisosteres of carboxylic acids, offering comparable acidity and hydrogen bonding capabilities but with enhanced stability.[4]
This document provides the foundational principles, detailed workflows, and step-by-step protocols for leveraging this versatile chemical tool in a modern research setting.
The Core Principle: A Two-Stage "Safety-Catch" Cleavage Strategy
The elegance of the this compound-derived linker lies in the "safety-catch" principle. Unlike linkers that are cleaved by a single, final reagent (e.g., trifluoroacetic acid), a safety-catch system involves a two-step release process:
-
Stability during Synthesis: The linker, in its initial state, is robust and stable throughout the entire chain assembly process, such as standard Fmoc-based peptide synthesis. It remains inert to repeated cycles of base treatment (for Fmoc deprotection) and coupling reagents.
-
Orthogonal Activation: After the synthesis is complete, the linker is chemically transformed in an "activation" step. This modification converts it from a stable anchor into a labile one.
-
Targeted Cleavage: The activated linker is now susceptible to cleavage under specific, mild conditions that were innocuous to its original form, releasing the desired molecule.
For the this compound linker, the cyano (C≡N) group is the lynchpin of this strategy. It is chemically inert during peptide synthesis but can be selectively reduced to an aminomethyl (-CH₂-NH₂) group. This primary amine is the key that "unlocks" the linker, enabling an intramolecular cyclization reaction that cleaves the peptide from the resin.
Workflow Overview
The following diagram illustrates the complete workflow, from initial resin functionalization to the release of the final product.
Caption: Workflow for safety-catch synthesis using a this compound-derived linker.
Application Protocol: Solid-Phase Synthesis of Peptide Acyl Sulfonamides
This section provides detailed experimental procedures. All operations should be performed in a fume hood with appropriate personal protective equipment. Ensure solvents like DMF are of high quality (amine-free) for peptide synthesis steps.[5]
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Notes |
| Aminomethyl-functionalized resin | Polystyrene or TentaGel, 100-200 mesh | Loading capacity typically 0.5-1.2 mmol/g |
| This compound | ≥98% purity | The core linker molecule |
| Fmoc-protected amino acids | Standard synthesis grade | |
| HATU (or HBTU/HOBt) | Peptide synthesis grade | Coupling reagent for amide bond formation |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Non-nucleophilic base |
| Piperidine | Reagent grade | For Fmoc deprotection |
| Borane tetrahydrofuran complex (BH₃·THF) | 1 M solution in THF | Reducing agent for linker activation |
| Aryl or Alkyl Sulfonyl Chloride | As required for final product | Cleavage reagent |
| Solvents (DMF, DCM, THF) | Anhydrous/Peptide synthesis grade | |
| Trifluoroacetic acid (TFA) | Reagent grade | For final side-chain deprotection |
Protocol 1: Preparation of Linker-Functionalized Resin
This protocol describes the covalent attachment of this compound to an aminomethyl resin.
-
Resin Swelling: Place the aminomethyl resin (1.0 g, e.g., 1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation. Drain the solvent.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq., 3.0 mmol, 531 mg) and HATU (2.9 eq., 2.9 mmol, 1.1 g) in DMF (8 mL). Add DIPEA (6 eq., 6.0 mmol, 1.05 mL) and vortex briefly.
-
Coupling Reaction: Add the coupling solution to the swelled resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and finally DMF again (2 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted aminomethyl sites, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. Wash as described in step 4.
-
Drying: Dry the resin under high vacuum for several hours. The loading can be confirmed by elemental analysis (nitrogen content) if desired.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
With the linker-functionalized resin, proceed with standard Fmoc-based peptide synthesis.[6] The linker is stable to these conditions.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain and wash thoroughly with DMF (5 x 10 mL).[7]
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and react for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Chain Elongation: Repeat steps 1-3 for each amino acid in the desired peptide sequence.
Protocol 3: Activation of the Safety-Catch Linker
This critical step transforms the inert cyano group into a reactive amine. Perform this reaction under anhydrous conditions using an inert atmosphere (Nitrogen or Argon).
-
Resin Preparation: Swell the peptide-bound resin (from Protocol 2) in anhydrous tetrahydrofuran (THF, 10 mL) for 30 minutes. Drain the THF.
-
Reduction Reaction: Add a solution of 1 M BH₃·THF (10 eq. relative to resin loading) to the resin. Agitate the slurry at room temperature for 12-16 hours. Causality Note: Borane is a powerful reducing agent specific for nitriles and carboxylic acids. Its use here selectively targets the cyano group without affecting most standard peptide side-chain protecting groups.
-
Quenching and Washing: Carefully drain the borane solution and quench any excess reagent by slowly adding methanol (5 mL) and washing. Then, wash the resin sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 15 minutes to ensure the newly formed amine is in its free base form. Wash again with DCM (3 x 10 mL). The resin is now activated and ready for cleavage.
Protocol 4: Cleavage and Formation of the Peptide Acyl Sulfonamide
The final step involves simultaneous sulfonamide formation and intramolecular cyclization-mediated cleavage.
-
Cleavage Solution: Prepare a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 5 eq.) and a non-nucleophilic base such as 2,4,6-collidine (10 eq.) in anhydrous DCM (10 mL).
-
Cleavage Reaction: Add the cleavage solution to the activated resin. Agitate at room temperature. Monitor the reaction progress by taking small aliquots of the solution and analyzing by LC-MS (typically 2-6 hours).
-
Product Collection: Once the reaction is complete, filter the resin and collect the filtrate, which contains the crude peptide acyl sulfonamide. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Side-Chain Deprotection: Evaporate the solvent from the combined filtrates. To remove acid-labile side-chain protecting groups (e.g., Boc, tBu), treat the residue with a standard cleavage cocktail such as 95% TFA, 2.5% triisopropylsilane, and 2.5% water for 2-3 hours.
-
Isolation: Precipitate the final product by adding cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Chemical Mechanism of Cleavage
The following diagram details the key chemical transformations during the activation and cleavage steps.
Caption: Mechanism of linker activation and cleavage to yield a peptide acyl sulfonamide.
Summary of Protocols and Troubleshooting
| Step | Key Reagents | Typical Time | Key Considerations & Troubleshooting |
| 1. Linker Loading | This compound, HATU, DIPEA | 4-6 hours | Low Loading: Ensure high-quality coupling reagents and anhydrous DMF. Repeat coupling if necessary. |
| 2. Peptide Synthesis | Fmoc-AAs, Piperidine, HATU/DIPEA | Variable | Incomplete Coupling: Use a 2- to 3-fold excess of reagents. For "difficult sequences," consider alternative coupling reagents or longer reaction times.[6] |
| 3. Linker Activation | BH₃·THF | 12-16 hours | Incomplete Reduction: This is the most common failure point. Ensure strictly anhydrous conditions and a sufficient excess of fresh borane solution. |
| 4. Cleavage | R-SO₂Cl, 2,4,6-collidine | 2-6 hours | Slow Cleavage: Confirm complete reduction in the previous step. A slight increase in temperature (to ~40°C) may accelerate the reaction. |
Conclusion
The use of this compound provides a reliable and powerful platform for advanced solid-phase synthesis. Its application as a safety-catch linker enables the production of C-terminally modified peptides, particularly acyl sulfonamides, which are of high value in drug discovery and chemical biology. The protocols outlined herein offer a validated framework for researchers to implement this strategy, expanding the repertoire of molecules accessible through solid-phase chemistry.
References
Comprehensive Guide to the Purification of 4-Cyano-2-methoxybenzoic Acid
An Application Note for Drug Development Professionals
Introduction and Physicochemical Profile
4-Cyano-2-methoxybenzoic acid (C₉H₇NO₃) is a substituted benzoic acid derivative featuring a nitrile (-C≡N) and a methoxy (-OCH₃) group on the aromatic ring.[1] These functional groups make it a versatile precursor in medicinal chemistry. Achieving high purity (typically >98%) is essential for its use in regulated drug development pipelines to ensure reaction specificity and the safety of the final product.
Before selecting a purification strategy, understanding the compound's physical and chemical properties is critical. These properties dictate its behavior in different solvents and pH conditions, forming the basis for effective separation from synthesis-related impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Predicted pKa | 3.43 ± 0.10 | |
| Storage | Sealed in a dry environment at room temperature |
Common impurities often arise from the starting materials or side-reactions during synthesis, such as incomplete hydrolysis of a nitrile precursor or residual starting materials like substituted toluenes.[2][3]
Core Purification Methodologies
The purification strategy should be chosen based on the nature of the impurities, the required scale of purification, and the desired final purity. We will explore three primary techniques, from a simple, scalable liquid-liquid extraction to high-resolution chromatography.
Technique 1: Chemically Active Extraction (Acid-Base Extraction)
Principle of Separation: Acid-base extraction is a highly effective and scalable technique for separating acidic or basic compounds from neutral impurities.[4][5] The method leverages the acidic nature of the carboxylic acid group on this compound. By treating an organic solution of the crude material with a mild aqueous base, the acidic compound is deprotonated to form a water-soluble carboxylate salt.[6][7] Neutral organic impurities remain in the organic layer, allowing for a clean separation. The purified acid is then recovered by acidifying the aqueous layer, causing it to precipitate.
Causality of Reagent Choice:
-
Base Selection: Sodium bicarbonate (NaHCO₃) is the preferred base. The predicted pKa of this compound is approximately 3.43. This is significantly more acidic than carbonic acid (H₂CO₃, pKa₁ ≈ 6.4), the conjugate acid of bicarbonate. Therefore, bicarbonate is basic enough to deprotonate the target compound but not so strong that it would react with less acidic impurities (e.g., phenols, if present).
-
Solvent System: A water-immiscible organic solvent is required. Diethyl ether or ethyl acetate are excellent choices as they readily dissolve the crude benzoic acid derivative but not the resulting salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Initial Wash (Optional): Wash the organic solution with brine (saturated NaCl solution) to remove any highly water-soluble impurities. Discard the aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about one-third of the organic volume.
-
Caution: Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves during neutralization.[7]
-
Shake the funnel for 1-2 minutes and then allow the layers to separate.
-
-
Separation: Drain the lower aqueous layer (containing the sodium 4-cyano-2-methoxybenzoate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base extraction (steps 3-4) on the remaining organic layer two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Re-Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2). A white precipitate of the purified this compound will form.[4][5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Workflow for acid-base extraction purification.
Technique 2: Recrystallization
Principle of Separation: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at varying temperatures.[8] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).
Causality of Solvent Choice: For substituted benzoic acids, polar protic solvents are often effective. Ethanol is a common choice for recrystallizing benzoic acid derivatives.[9] A mixed solvent system, such as ethanol/water, can also be highly effective. The water acts as an anti-solvent, reducing the compound's solubility upon cooling and promoting crystal formation.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Solvent Preparation: Place a stir bar in an Erlenmeyer flask containing the crude this compound.
-
Dissolution: On a hot plate, bring a separate beaker of ethanol to a gentle boil. Add the minimum amount of hot ethanol to the crude material while stirring until it is fully dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: General workflow for the recrystallization process.
Technique 3: Flash Column Chromatography
Principle of Separation: Flash column chromatography is a preparative technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[10] Due to its polarity, this compound will interact with the polar silica gel. By using a mobile phase of appropriate polarity, it can be separated from less polar or more polar impurities.
Causality of Phase Selection:
-
Stationary Phase: Silica gel is the standard choice for polar compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the deprotonation of the carboxylic acid on the silica surface, which prevents peak tailing and improves resolution.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Caption: Principle of flash column chromatography separation.
Comparison of Techniques and Purity Assessment
Choosing the right method depends on the specific circumstances of the purification.
Table 2: Comparison of Purification Techniques
| Technique | Purity Achieved | Scalability | Speed | Complexity | Best For |
| Acid-Base Extraction | Good to Excellent | Excellent | Fast | Low | Removing neutral or basic impurities; large scale. |
| Recrystallization | Excellent | Good | Moderate | Moderate | Final polishing step; removing impurities with different solubility profiles. |
| Column Chromatography | Highest | Poor to Moderate | Slow | High | Separating complex mixtures or isomers with similar properties. |
Purity Assessment: After purification, the identity and purity of this compound must be confirmed.
-
Melting Point: A sharp melting range that is close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A simple, rapid check. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often using a C18 reverse-phase column.[11] A single sharp peak indicates a pure sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and identify any remaining impurities.
Conclusion
The purification of this compound can be effectively achieved using several standard organic chemistry techniques. For most applications, a two-step process involving an initial acid-base extraction to remove the bulk of neutral impurities, followed by recrystallization to achieve high crystalline purity, is the most practical and scalable approach. Flash column chromatography should be reserved for cases where these methods fail to remove persistent impurities with similar physicochemical properties. Rigorous purity assessment via HPLC and NMR is a mandatory final step to release the material for use in further synthetic applications.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. Acid-Base Extraction - Edubirdie [edubirdie.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
Application Note: 4-Cyano-2-methoxybenzoic Acid as a Key Building Block in the Synthesis of Covalent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this class, covalent inhibitors, which form a permanent bond with their target enzyme, offer distinct advantages in terms of potency and duration of action. This application note provides a detailed technical guide on the strategic use of 4-cyano-2-methoxybenzoic acid , a versatile chemical intermediate, in the synthesis of potent kinase inhibitors. We will focus on its application in constructing the core scaffolds of Bruton's Tyrosine Kinase (BTK) inhibitors, illustrating the chemical rationale, providing detailed synthetic protocols, and discussing the structure-activity relationships that underscore its importance in modern drug discovery.
Introduction: The Landscape of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. The human genome contains over 500 kinases, and their aberrant activity is directly implicated in the pathogenesis of cancer, inflammatory disorders, and autoimmune diseases. Kinase inhibitors function by blocking the ATP-binding site, preventing phosphorylation and interrupting these pathological signaling cascades.
A particularly effective strategy in kinase inhibitor design is covalent inhibition .[1][2] These inhibitors typically contain a reactive electrophilic group, or "warhead," which, after initial non-covalent binding to the kinase active site, forms an irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[1][3] This mechanism leads to complete and sustained target inactivation, which can translate into a prolonged pharmacodynamic effect.[1][3] The design of targeted covalent inhibitors (TCIs) aims to maximize selectivity by ensuring the covalent interaction only occurs after specific, high-affinity binding to the intended kinase target, thereby minimizing off-target effects.[4]
The success of this approach is exemplified by several FDA-approved drugs, including inhibitors of EGFR and Bruton's Tyrosine Kinase (BTK), which have transformed patient outcomes.[5][6] The sophisticated architecture of these molecules requires versatile and strategically functionalized building blocks. This compound has emerged as a crucial starting material in this context, providing a pre-functionalized aromatic core that facilitates the efficient construction of complex heterocyclic systems central to many kinase inhibitors.[7][8]
The Strategic Importance of this compound
The chemical structure of this compound offers three key functional handles that medicinal chemists can exploit:
-
Carboxylic Acid: This group is readily activated for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis. It serves as the primary reactive site for coupling with other molecular fragments.
-
Cyano Group (Nitrile): The nitrile is a versatile functional group. It is a strong electron-withdrawing group that can influence the electronics of the aromatic ring. It can also be hydrolyzed to a carboxylic acid or an amide, or used as a handle for the construction of nitrogen-containing heterocycles.
-
Methoxy Group: The ortho-methoxy group is an electron-donating group that can influence the reactivity and conformation of the molecule. Its steric bulk and potential for hydrogen bonding can be critical for achieving selective binding to the target kinase.
This trifecta of functionality makes it an ideal precursor for building complex scaffolds, such as the pyrazolopyrimidine core found in several BTK inhibitors.
Caption: General mechanism of kinase inhibition.
Core Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Precursor
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of B-cells.[5] Its dysregulation is a key driver in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5] Potent BTK inhibitors, such as Ibrutinib and Zanubrutinib, function as irreversible covalent inhibitors by targeting a cysteine residue (Cys481) in the BTK active site.[5][9]
The synthesis of Zanubrutinib and related molecules often utilizes a central pyrazolopyrimidine scaffold, which can be efficiently constructed using this compound as a starting material. The following sections detail a representative synthetic route to a key intermediate.
Synthetic Workflow Overview
The overall strategy involves a multi-step sequence beginning with the amidation of this compound, followed by a series of transformations to construct the core heterocyclic structure of the inhibitor.
Caption: High-level workflow for BTK inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
This protocol outlines the synthesis of a core scaffold that serves as a precursor to potent BTK inhibitors like Zanubrutinib.[10][11]
Step 1: Amide Formation
-
Reaction: Coupling of this compound with a suitable amine partner to form the initial amide bond.
-
Rationale: This is a standard amide coupling reaction. The choice of coupling agent (e.g., HATU, HOBt/EDC) is critical for achieving high yield and minimizing side reactions. Anhydrous conditions are necessary to prevent hydrolysis of the activated carboxylic acid.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine hydrochloride salt (1.0 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
-
Step 2: Construction of the Pyrazolopyrimidine Core
-
Reaction: A multi-step sequence involving cyclization and functional group manipulation to form the bicyclic pyrazolopyrimidine system. This often involves reacting the amide intermediate with reagents like hydrazine, followed by cyclization with a suitable three-carbon unit.
-
Rationale: The construction of the heterocyclic core is the most complex part of the synthesis. The specific reagents and conditions are chosen to control regioselectivity and ensure the correct ring system is formed. For example, using hydrazine hydrate allows for the formation of a pyrazole ring, which is a key component of the final inhibitor.
-
Procedure: (This is a generalized representation based on common patented routes[10][12])
-
The amide intermediate from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol at reflux to form a pyrazole intermediate.
-
This intermediate is then reacted with a suitable cyclizing agent (e.g., a protected 3-aminopropanal derivative or equivalent) under acidic or basic conditions to form the tetrahydropyrazolo[1,5-a]pyrimidine ring system.
-
Further functionalization, such as the introduction of a 4-phenoxyphenyl group via a Suzuki or Buchwald-Hartwig coupling reaction, is then performed on the core scaffold.[13]
-
The nitrile group, originally from the starting material, is often hydrolyzed to a carboxamide at a late stage in the synthesis.
-
Mechanism of Action and the Role of the Core Scaffold
The final BTK inhibitors synthesized from this pathway are covalent inhibitors. They contain an acrylamide group (the "warhead") which is typically attached to a piperidine ring that is coupled to the pyrazolopyrimidine core in the final steps.[10]
The inhibitor first binds non-covalently to the ATP-binding pocket of BTK. The pyrazolopyrimidine core, derived from this compound, provides the essential hydrogen bonding and hydrophobic interactions that confer selectivity and high-affinity binding. This precise positioning orients the acrylamide warhead in close proximity to the thiol group of cysteine 481. A Michael addition reaction then occurs, forming a permanent covalent bond and irreversibly inactivating the enzyme.
Caption: Covalent bond formation with Cys481 in BTK.
Structure-Activity Relationship (SAR) Insights
The moiety derived from this compound is not merely a structural linker but plays a crucial role in the inhibitor's overall activity.
-
The Methoxy Group: In many kinase inhibitors, ortho-substituents on an aromatic ring can enforce a specific dihedral angle relative to the core heterocycle. This conformational lock can be critical for fitting into the ATP-binding pocket and avoiding steric clashes, thereby enhancing potency and selectivity.
-
The Aromatic Ring: This part of the molecule often engages in pi-stacking or hydrophobic interactions with residues in the kinase active site, contributing significantly to the overall binding affinity.
-
The Carboxamide: The final carboxamide group (derived from the initial cyano group) often acts as a key hydrogen bond donor or acceptor, forming critical interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Data Summary
The following table summarizes representative data for BTK inhibitors whose synthesis involves scaffolds derived from precursors like this compound.
| Inhibitor Name | Target Kinase | IC₅₀ (nM) | Inhibition Type | Key Precursor Moiety |
| Zanubrutinib | BTK | < 1 | Covalent (Irreversible) | Pyrazolopyrimidine |
| Spebrutinib | BTK | 0.5 | Covalent (Irreversible) | Phenyl-Pyrazolopyrimidine |
| Acalabrutinib | BTK | 3 | Covalent (Irreversible) | Pyrrolopyrimidine |
Note: Data is compiled from various public sources for illustrative purposes. IC₅₀ values can vary based on assay conditions.[5]
Conclusion
This compound is a high-value, strategically functionalized starting material for the synthesis of complex, high-potency kinase inhibitors. Its pre-installed functional groups—a carboxylic acid for coupling, a versatile cyano group, and a conformation-directing methoxy group—enable the efficient and convergent synthesis of advanced heterocyclic cores. As demonstrated in the context of BTK inhibitors, this building block is not just a passive component but an integral part of the pharmacophore, contributing directly to the binding affinity and selectivity of the final drug molecule. For researchers in medicinal chemistry and drug development, mastering the application of such key intermediates is essential for the rapid and successful discovery of next-generation targeted therapies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 6. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 9. Page loading... [wap.guidechem.com]
- 10. medkoo.com [medkoo.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Cyano-2-methoxybenzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Cyano-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides a series of frequently asked questions and in-depth troubleshooting guides to address specific challenges encountered during synthesis.
The primary and most established method for synthesizing this compound is the Sandmeyer reaction , which involves the conversion of the primary aromatic amine of 4-amino-2-methoxybenzoic acid into a diazonium salt, followed by a copper(I) cyanide-mediated substitution.[1][2] While robust, this multi-step process has critical parameters that must be carefully controlled to achieve high yields and avoid problematic side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and well-documented route is the Sandmeyer reaction starting from 4-amino-2-methoxybenzoic acid. The synthesis follows two key stages:
-
Diazotization: The conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]
-
Cyanation: The displacement of the diazonium group with a cyanide (-CN) nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[2][4]
This pathway is favored for its versatility and the commercial availability of the starting materials.
Q2: What are the critical stages of this synthesis where yield is often lost?
A2: Yield can be compromised at several points. The most critical are:
-
Diazotization: The diazonium salt intermediate is thermally unstable. If the temperature during its formation and subsequent use is not strictly maintained at 0-5 °C, it can prematurely decompose, primarily reacting with water to form an undesired phenol byproduct (4-hydroxy-2-methoxybenzoic acid).[5]
-
Sandmeyer Reaction: The efficiency of the copper-catalyzed cyanation is crucial. Incomplete reaction can result from poor quality of the CuCN catalyst or suboptimal reaction conditions. Furthermore, side reactions, such as the formation of biaryl compounds, can occur if the concentration of radical intermediates is too high.[5]
-
Work-up and Purification: Product can be lost during extraction and recrystallization. A significant potential issue is the unintended hydrolysis of the nitrile group back to a carboxylic acid (forming a dicarboxylic acid) or an amide if the work-up conditions (e.g., prolonged heating in strong acid or base) are too harsh.[6][7]
Q3: What is a realistic expected yield for this reaction?
A3: While yields are highly dependent on the scale, purity of reagents, and precision of the experimental technique, a well-optimized laboratory-scale synthesis of this compound can achieve yields in the range of 80-90%.[8][9] However, without careful control, especially of temperature, yields can easily drop below 50% due to the formation of byproducts.
Q4: What are the primary safety concerns I should be aware of?
A4: The Sandmeyer cyanation involves highly toxic materials and requires strict safety protocols.
-
Copper(I) Cyanide (CuCN): This reagent is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][12]
-
Hydrogen Cyanide (HCN) Gas: Contact between cyanide salts (like CuCN) and acids will liberate highly toxic and flammable hydrogen cyanide gas.[12] It is imperative to avoid acidification of any cyanide-containing waste streams. All manipulations should be planned to prevent this occurrence.
-
Diazonium Salts: While useful, solid diazonium salts can be explosive when isolated and dry. For this reason, they are almost always generated and used in solution in situ without isolation.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low Yield or Failure in the Diazotization Step
Question: My reaction mixture shows a persistent brown or tarry appearance during diazotization, and the final yield is very low. Starch-iodide paper test for excess nitrous acid is ambiguous. What's going wrong?
Answer: This indicates the decomposition of the diazonium salt. The key to successful diazotization is the slow, controlled formation of nitrous acid and its immediate reaction with the amine at a consistently low temperature.
Causality & Solution:
-
Poor Temperature Control: The most common culprit is a temperature rise above 5 °C.[5] The diazonium salt is unstable and will decompose, leading to a complex mixture of byproducts, including phenols from reaction with water.
-
Action: Use an ice-salt bath to maintain a temperature between 0-5 °C. Ensure the sodium nitrite solution is pre-chilled and added dropwise, very slowly, to the acidic amine suspension, with vigorous stirring to dissipate heat.
-
-
Incorrect Stoichiometry or Addition Rate: Using too much sodium nitrite can lead to side reactions, including nitration of the aromatic ring, while too little will result in incomplete conversion of the starting amine.[13]
-
Action: Use a slight excess (approx. 1.1 equivalents) of sodium nitrite. Perform a starch-iodide paper test near the end of the addition. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and signals that the diazotization is complete. If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.[5]
-
-
Insufficient Acidity: The reaction requires a sufficiently acidic medium to prevent the newly formed diazonium salt from coupling with unreacted amine molecules to form azo compounds, which are often highly colored.[4]
-
Action: Ensure at least 3 equivalents of mineral acid are used: one to protonate the amine, one to react with sodium nitrite, and one to maintain an acidic environment.
-
Problem 2: Inefficient Sandmeyer Cyanation
Question: After adding the cold diazonium salt solution to the copper(I) cyanide mixture, nitrogen evolution is slow or stalls, and analysis shows a high proportion of starting material (or phenol byproduct) and low product conversion. How can I drive the reaction to completion?
Answer: This points to an issue with the copper(I) cyanide catalyst or the reaction conditions for the substitution step.
Causality & Solution:
-
Catalyst Quality: Copper(I) cyanide is susceptible to oxidation, which reduces its catalytic activity. Old or improperly stored CuCN may be ineffective.
-
Action: Use fresh, high-purity CuCN. Ensure it has been stored under an inert atmosphere and is a fine, free-flowing powder. Some protocols benefit from preparing the CuCN solution (e.g., with KCN or NaCN) just before use.
-
-
Temperature of Cyanation: While the diazonium salt must be kept cold, the Sandmeyer reaction itself often requires gentle warming to proceed at a reasonable rate.
-
Action: After the cold diazonium salt is slowly added to the CuCN solution at 0-5 °C, allow the mixture to warm gradually to room temperature. Then, gently heat the mixture (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases.[14] This indicates the reaction is complete.
-
-
Poor Solubility/Mixing: The reaction involves multiple phases. Inefficient mixing can lead to poor contact between the diazonium salt and the copper catalyst.
-
Action: Ensure vigorous and continuous stirring throughout the addition and subsequent heating. The use of a co-solvent or phase-transfer catalyst can sometimes improve results, though this is not typically required for this specific synthesis.[1]
-
Problem 3: Formation of 4-hydroxy-2-methoxybenzoic acid as a Major Byproduct
Question: My final product is contaminated with a significant amount of a more polar impurity, which I've identified as 4-hydroxy-2-methoxybenzoic acid. How can I prevent its formation?
Answer: The formation of the corresponding phenol is the most common side reaction in Sandmeyer chemistry and arises from the reaction of the diazonium salt with water.[5][13]
Causality & Solution:
-
Premature Decomposition of Diazonium Salt: As detailed in Problem 1, if the diazonium salt solution is allowed to warm up or if there are local hot spots due to poor mixing, it will react with the aqueous solvent.
-
Action: The most effective preventative measure is strict and unwavering temperature control (0-5 °C) throughout the diazotization and during the addition to the cyanide solution.[5]
-
-
Excess Water in Cyanation Step: While the reaction is aqueous, minimizing the exposure of the diazonium salt to water before it can react with the CuCN complex is beneficial.
-
Action: Ensure the diazonium salt solution is added to the copper cyanide solution, not the other way around. This ensures the diazonium salt immediately encounters a high concentration of the cyanation reagent.
-
Problem 4: Difficulties in Product Isolation and Purification
Question: After acidification, my product precipitates as an oily solid that is difficult to filter and purify. Recrystallization does not yield clean crystals. What steps can I take?
Answer: Oiling out and co-precipitation of impurities are common purification challenges. This suggests the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.
Causality & Solution:
-
Presence of Impurities: The primary culprits are often residual starting material or the phenol byproduct, which have similar acidic properties.
-
Action 1 (Improved Work-up): Before the final acidification, perform a basic wash. Make the reaction mixture strongly basic (pH > 10) and extract with a non-polar organic solvent (e.g., toluene or diethyl ether) to remove any neutral or basic organic impurities. The desired product and acidic byproducts will remain in the aqueous layer as their carboxylate salts.
-
Action 2 (Recrystallization Strategy): The choice of recrystallization solvent is critical. A solvent mixture often provides better results than a single solvent. For this compound, an ethanol/water or acetic acid/water mixture is a good starting point. Dissolve the crude product in the minimum amount of hot solvent, and if impurities remain, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals.[15] If the product still oils out, try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Incomplete Reaction: If a significant amount of starting material remains, its properties can complicate purification.
-
Action: Re-evaluate the reaction conditions to ensure complete conversion before proceeding to work-up. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Visual and Data-Driven Guides
Experimental Workflow Diagram
The overall synthetic process can be visualized as a three-stage workflow.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Key Parameter to Monitor |
| Low Conversion | Incomplete diazotization | Ensure slight excess of NaNO₂; test with starch-iodide paper.[5] | Starch-iodide test result |
| Inactive CuCN catalyst | Use fresh, high-purity CuCN; store properly. | Rate of N₂ evolution | |
| Reaction temperature too low | After addition, warm reaction gently to 50-70 °C until N₂ evolution stops.[14] | Gas evolution | |
| Phenol Byproduct | Decomposition of diazonium salt | Maintain temperature strictly at 0-5 °C during diazotization and addition.[5][13] | Reaction temperature |
| Oily Product | Presence of impurities | Improve work-up with a basic wash; optimize recrystallization solvent (e.g., Ethanol/Water).[15] | Product appearance & m.p. |
| Safety Hazard | HCN gas release | NEVER mix acidic solutions with cyanide-containing waste. Perform all steps in a fume hood.[12] | pH of waste streams |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-amino-2-methoxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (optional, to help dissolve CuCN)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 eq of 4-amino-2-methoxybenzoic acid in a mixture of 3.0 eq of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 1.1 eq of sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the temperature is strictly maintained below 5 °C.[14]
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. A common method is to dissolve 1.2 eq of CuCN in a solution of NaCN or KCN in water.
-
Cool this copper cyanide solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold copper cyanide solution via a dropping funnel. Control the rate of addition to keep the temperature below 10 °C and to manage the rate of nitrogen gas evolution.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[14]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Make the solution strongly alkaline (pH > 10) by the slow addition of concentrated NaOH solution. This will dissolve the product as its sodium carboxylate salt and precipitate copper salts.
-
Filter the mixture to remove insoluble copper compounds.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl with stirring. The product, this compound, will precipitate out as a solid.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove residual salts, and air-dry.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system, such as an ethanol/water mixture.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it just becomes cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[15]
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. research.uga.edu [research.uga.edu]
- 11. Copper(I) Cyanide - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Cyano-2-methoxybenzoic Acid
Introduction
4-Cyano-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its molecular structure, featuring a carboxylic acid, a nitrile, and a methoxy group, presents a unique set of challenges during purification. Achieving the high purity required for downstream applications (typically >98%) necessitates a robust understanding of the potential impurities and the strategic application of purification techniques.
This guide serves as a technical resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and solve common purification challenges, thereby improving yield, purity, and process efficiency.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My final product is a sticky solid with a wide melting point range. What are the likely impurities?
Answer: A low or broad melting point is a classic indicator of impurities. The identity of these impurities is almost always linked to the synthetic route used to prepare the acid. The most common synthetic pathway involves the oxidation of a methyl group on a toluene precursor.
Based on this, the primary suspects are starting materials and reaction intermediates that were not fully converted. Consider the following potential contaminants:
| Impurity Name | Structure | Likely Source & Rationale |
| 4-Cyano-2-methoxytoluene | Unreacted Starting Material: The oxidation of the methyl group to a carboxylic acid may be incomplete. This impurity is non-acidic and less polar than the final product. | |
| 4-Cyano-2-methoxybenzyl alcohol | Incomplete Oxidation: The first intermediate in the oxidation of the methyl group. It is more polar than the starting material but lacks the acidic character of the final product. | |
| 4-Cyano-2-methoxybenzaldehyde | Incomplete Oxidation: The second intermediate in the oxidation pathway. Its polarity is between the alcohol and the final acid.[1] | |
| 4-Cyano-2-hydroxybenzoic acid | Degradation Product: Harsh acidic or basic conditions, particularly at elevated temperatures, can cause O-demethylation of the methoxy group. This impurity is acidic and highly polar.[2] | |
| Starting materials from other routes | Varies | If synthesis proceeds via a Sandmeyer reaction (diazonium salt displacement), residual starting amines or other byproducts may be present.[3] |
Identifying the specific impurity is best accomplished using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Question 2: During recrystallization, my product "oiled out" instead of forming crystals. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution.
Causality and Solutions:
-
High Impurity Load: Impurities can significantly depress the melting point of the solute, making it more prone to oiling out.
-
Solution: First, perform a preliminary purification. An acid-base extraction is highly effective for removing non-acidic impurities like the toluene, alcohol, or aldehyde intermediates.
-
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a very high concentration to achieve saturation, or too poor, causing the compound to crash out of solution too rapidly.
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For this compound, consider mixed solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane. Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered crystal lattice to form, favoring the formation of an amorphous, liquid-like oil.
-
Solution: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop. Do not immediately place it in an ice bath. Once it has reached room temperature, cooling can be continued in a refrigerator or ice bath to maximize yield. Seeding the solution with a small crystal of pure product can also promote proper crystallization.
-
Question 3: My product is off-white or yellow after isolation. How can I decolorize it?
Answer: Discoloration is usually caused by small quantities of highly conjugated, polymeric, or oxidized impurities.
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Protocol: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% by weight of your solute) to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal, then allow the clear filtrate to cool and crystallize.
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.
-
-
Column Chromatography: If charcoal treatment is ineffective, flash column chromatography over silica gel can remove the impurities. The colored components will often bind strongly to the silica at the top of the column.
Question 4: When I run a TLC or column chromatography on silica gel, my product spot/band shows significant tailing. Why is this happening?
Answer: This is a classic problem when dealing with carboxylic acids on silica gel. Silica gel is slightly acidic, but its surface hydroxyl groups can interact strongly with the polar carboxylic acid group, leading to slow and uneven elution, which manifests as tailing.
Solution: To suppress this interaction, you must ensure the carboxylic acid remains in its protonated (neutral) form. This is achieved by acidifying the mobile phase.
-
Recommended Eluent: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane). The acid in the mobile phase creates an equilibrium that keeps your compound protonated, minimizing strong interactions with the silica stationary phase and resulting in sharper, more symmetrical peaks.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is a reliable, general workflow for purifying crude this compound?
Answer: A robust, multi-step workflow is recommended to handle a variety of potential impurities. The strategy leverages differences in the chemical properties (acidity, polarity) of the product versus the impurities.
Caption: General purification workflow for this compound.
Question 2: What are the best solvents for recrystallization?
Answer: The ideal solvent or solvent system is determined experimentally. However, based on the structure of this compound, we can predict its solubility behavior. The molecule has polar functional groups (acid, nitrile) and a less polar aromatic backbone. This makes it a good candidate for recrystallization from polar protic solvents or mixed solvent systems.
| Solvent / System | Type | Rationale & Comments |
| Isopropanol / Water | Mixed Protic | Excellent choice. The compound should dissolve well in hot isopropanol. Water is then added as an anti-solvent to induce crystallization upon cooling. |
| Ethanol / Water | Mixed Protic | Similar to isopropanol/water. Ethanol is more polar and may require a larger proportion of water to be added. |
| Ethyl Acetate / Heptane | Mixed Aprotic/Nonpolar | A good non-protic option. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Useful if the compound is sensitive to protic solvents. |
| Acetone / Water | Mixed Protic/Aprotic | Can be effective, but acetone's low boiling point can make it evaporate quickly during hot filtration. |
| Water | Single Protic | Generally, aromatic carboxylic acids have limited solubility in cold water but increased solubility in hot water.[4] This could be a viable, "green" option, but may require large volumes. |
Question 3: How can I be sure my final product is pure?
Answer: Purity should be assessed using a combination of methods. No single technique tells the whole story.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will depress and broaden the melting range.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Co-spotting with the starting material can confirm its absence.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A pure sample should show a single major peak, allowing you to calculate purity as a percentage (e.g., >99% by peak area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities if they are present in sufficient quantity (~1% or more). Integration of the proton signals should match the expected ratios.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
Part 3: Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be organic (if using EtOAc) and the bottom layer will be aqueous. Drain the aqueous layer, which now contains the sodium salt of your product, into a clean flask.
-
Back-Extraction: Add more NaHCO₃ solution to the organic layer in the funnel, shake again, and combine the aqueous layer with the first extract. This ensures complete extraction of the acid. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the pure acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the acid-base extracted product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution hot on a hotplate.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
References
- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
stability issues and degradation pathways of 4-Cyano-2-methoxybenzoic acid
Welcome to the technical support center for 4-Cyano-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction
This compound is a multifunctional aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its stability is paramount for the successful execution of synthetic routes and for ensuring the purity of the final products. This guide will delve into the potential stability issues and degradation pathways you may encounter during your work with this compound.
Frequently Asked Questions (FAQs)
Here are some common questions we receive about the handling and stability of this compound:
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect it from light and moisture. Storage below +30°C is recommended.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary functional groups that can affect the stability of this compound?
A3: The three key functional groups that influence its stability are the nitrile (-C≡N) group, the methoxy (-OCH₃) group, and the carboxylic acid (-COOH) group, all attached to a benzene ring. Each of these groups has specific susceptibilities to degradation under certain conditions.
Q4: Is this compound sensitive to air?
A4: Some sources indicate that it may be air-sensitive.[1] While it is generally stable under normal handling conditions, prolonged exposure to air, especially in the presence of moisture or light, could potentially lead to gradual degradation. For sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is a good practice.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Appearance of a new, more polar peak in HPLC analysis after reaction in acidic aqueous media. | Hydrolysis of the nitrile group. | Under acidic conditions, the nitrile group can undergo hydrolysis to first form an amide intermediate (4-carbamoyl-2-methoxybenzoic acid) and then further hydrolyze to the corresponding dicarboxylic acid (2-methoxyterephthalic acid).[4][5][6] To confirm, you can: • Analyze by LC-MS: Look for a mass corresponding to the addition of one or two water molecules. • Modify Reaction Conditions: If this degradation is undesirable, consider using non-aqueous acidic conditions or milder acids. |
| Formation of a phenolic impurity, especially when heating in strong acid. | Cleavage of the methoxy ether bond. | Aryl methyl ethers can be cleaved by strong acids like HBr or HI, and to a lesser extent with HCl at elevated temperatures, to yield a phenol.[7][8][9] This would result in the formation of 4-cyano-2-hydroxybenzoic acid. • Analytical Confirmation: The resulting phenol will have a different retention time and mass spectrum. NMR spectroscopy would show the disappearance of the methoxy signal and the appearance of a phenolic -OH proton. • Preventative Measures: Avoid prolonged heating with strong mineral acids. If ether cleavage is the goal, specific reagents are more effective. |
| Loss of starting material and appearance of a less polar peak during high-temperature reactions or GC analysis. | Thermal decarboxylation. | Benzoic acids can undergo decarboxylation at high temperatures to yield benzene derivatives.[8] In this case, 3-methoxybenzonitrile would be the expected product. • Confirm by GC-MS: Look for the molecular ion of 3-methoxybenzonitrile. • Mitigation: If this is an unwanted side reaction, perform the reaction at a lower temperature for a longer duration. For GC analysis, consider derivatization to a more thermally stable ester. |
| Unexpected side products when performing reactions under UV light. | Photodegradation. | Methoxy-substituted aromatic compounds can be susceptible to photosubstitution reactions.[1] The specific products can vary depending on the solvent and other reactants present. Cyanine derivatives are also known to have varying photostability.[9][10][11] • Control Experiment: Run the reaction in the dark to see if the side product still forms. • Protection: If the reaction is light-sensitive, conduct it in amber glassware or cover the reaction vessel with aluminum foil. |
| Reaction with a strong base yields a salt and potentially other byproducts. | Hydrolysis of the nitrile group and salt formation. | In the presence of a strong base like NaOH or KOH, the carboxylic acid will be deprotonated to form a salt. Additionally, the nitrile group can be hydrolyzed to a carboxylate, especially with heating, yielding 2-methoxyterephthalate.[4][5][6] • Work-up Procedure: Acidification of the reaction mixture is necessary to protonate the carboxylate groups and isolate the acid form. • Controlling Hydrolysis: To avoid nitrile hydrolysis, use milder bases or non-aqueous conditions if possible. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and robust synthetic procedures. The following diagrams illustrate the most probable degradation routes based on the chemical reactivity of the functional groups.
Hydrolytic Degradation
Hydrolysis can occur under both acidic and basic conditions, primarily affecting the nitrile group.
Caption: Hydrolytic degradation of the nitrile group.
Acid-Catalyzed Ether Cleavage
Under harsh acidic conditions, particularly with heating, the methoxy group can be cleaved.
Caption: Acid-catalyzed cleavage of the methoxy group.
Thermal Degradation
High temperatures can induce decarboxylation of the carboxylic acid group.
Caption: Thermal decarboxylation pathway.
Experimental Protocols for Stability Studies
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. Here are exemplary protocols.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to direct sunlight for 8 hours.
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water is a good starting point. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its degradation products.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
A successful stability-indicating method will show baseline separation between the peak for this compound and all peaks corresponding to degradation products. This ensures that the assay for the active ingredient is not overestimated in the presence of its impurities.
References
- 1. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 2. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 7. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Problems in 4-Cyano-2-methoxybenzoic Acid Reactions
Welcome to the technical support center for 4-Cyano-2-methoxybenzoic acid. As a key structural motif in medicinal chemistry and materials science, this versatile building block is frequently employed in a variety of synthetic routes. However, its unique combination of a sterically hindered carboxylic acid, an electron-donating methoxy group, and a potentially labile cyano group can present specific challenges.
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions to optimize your reactions for yield, purity, and reproducibility.
Section 1: Core Characteristics and Handling
Before initiating any reaction, a thorough understanding of the starting material's properties is paramount. This compound is a stable, solid compound, but proper handling ensures its integrity for downstream applications.
| Property | Value | Source |
| CAS Number | 89469-52-3 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 178-180 °C | |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at room temperature | [1] |
| Solubility | Soluble in alcohols, ethers, and ethyl acetate; sparingly soluble in water.[3][4] |
Section 2: Troubleshooting Guide for Common Reactions
This section addresses the most frequent challenges in a question-and-answer format for the two primary transformations of this compound: amide bond formation and esterification.
Amide Bond Formation (Amidation)
Amidation is the most common reaction performed with this substrate. The electronic and steric nature of the molecule often requires more than standard "off-the-shelf" protocols.
Question 1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes and solutions?
This is a frequent issue stemming from several factors, primarily related to inefficient activation of the sterically hindered carboxylic acid.
-
Potential Cause A: Incomplete Carboxylic Acid Activation.
-
The "Why": The carboxylic acid must be converted into a more reactive species (an activated ester or acyl halide) to be susceptible to nucleophilic attack by the amine.[5] The methoxy group at the ortho position provides significant steric hindrance, which can slow down the rate of activation compared to a simple benzoic acid.
-
Troubleshooting & Solutions:
-
Choice of Coupling Reagent: For sterically hindered acids, stronger coupling reagents are often necessary. If standard EDC/HOBt is failing, consider moving to a uronium-based reagent like HATU or HBTU. These reagents form highly reactive activated esters.[5][6]
-
Pre-activation: Do not add all reagents at once. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before introducing the amine. This ensures the activated intermediate has formed in sufficient concentration.[5]
-
Reagent Stoichiometry & Quality: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. Ensure your reagents are anhydrous and have not degraded; many coupling reagents are moisture-sensitive.
-
-
-
Potential Cause B: Deactivation of the Nucleophile (Amine).
-
Troubleshooting & Solutions:
-
Use of a Non-Nucleophilic Base: Always include a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in your reaction. A common ratio is 2-3 equivalents to scavenge the acid formed and ensure the reacting amine remains deprotonated and nucleophilic.
-
-
Potential Cause C: Suboptimal Reaction Conditions.
-
The "Why": Solvent polarity and reaction temperature can dramatically affect reaction rates.
-
Troubleshooting & Solutions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF, NMP, or DCM. Ensure they are from a freshly opened bottle or have been properly dried. Water will hydrolyze your activated intermediate back to the carboxylic acid.[5]
-
Temperature: While most couplings are run at room temperature, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier for sterically demanding substrates. Monitor carefully to avoid side reactions.
-
-
Question 2: My reaction forms the product, but is plagued by significant impurities. What side reactions should I consider?
The bifunctional nature of this compound makes it susceptible to specific side reactions.
-
Potential Side Reaction A: Hydrolysis of the Nitrile Group.
-
The "Why": The cyano group (a nitrile) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and with prolonged heating.[7][8] This can lead to the formation of di-acid or amide-acid impurities that are difficult to separate.
-
Troubleshooting & Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use dry solvents and inert atmosphere (N₂ or Ar).
-
Avoid Strong Acid/Base: If your workup involves an acid or base wash, perform it quickly and at low temperatures (0 °C) to minimize contact time.
-
Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC or LC-MS and quench it upon completion.
-
-
-
Potential Side Reaction B: Decarboxylation.
-
The "Why": Aromatic carboxylic acids, particularly those with electron-donating groups, can undergo decarboxylation (loss of CO₂) at elevated temperatures, often under acidic conditions.[9][10] This would result in the formation of 3-methoxybenzonitrile.
-
Troubleshooting & Solutions:
-
Moderate Temperatures: Avoid excessive heating. If the reaction is sluggish, it is preferable to use a more potent coupling reagent at a lower temperature than to apply high heat.
-
-
-
Potential Side Reaction C: Racemization (if applicable).
-
The "Why": If your amine is chiral, the conditions of the amide coupling can sometimes lead to racemization of the adjacent stereocenter.
-
Troubleshooting & Solutions:
-
Additive Reagents: Additives like HOBt or HOAt are known to suppress racemization during the coupling process.
-
-
| Symptom | Potential Cause | Recommended Action |
| Low/No Yield | Incomplete acid activation | Switch to HATU/HBTU; pre-activate acid for 15-30 min. |
| Low amine nucleophilicity | Add 2-3 eq. of DIPEA or TEA. | |
| Hydrolysis of activated intermediate | Use strictly anhydrous solvents and reagents. | |
| Multiple Spots on TLC | Nitrile hydrolysis | Ensure anhydrous conditions; minimize workup time. |
| Decarboxylation | Avoid reaction temperatures > 50-60 °C. | |
| Unreacted starting materials | Use a slight excess (1.1 eq.) of the amine. | |
| Difficult Purification | Coupling agent byproducts | For EDC, use acidic/basic washes; for DCC, filter the DCU byproduct.[11] |
Esterification
Similar principles to amidation apply, though alcohols are generally less nucleophilic than amines, requiring robust activation.
Question 3: I am struggling to synthesize an ester from this compound. What are the best methods?
-
Method 1: Fischer Esterification (Acid Catalyzed).
-
The "Why": This classic method involves refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Challenges & Solutions: This method can be problematic for this specific substrate. The required heat and strong acid can promote both nitrile hydrolysis and decarboxylation.[12] This method is only recommended if the desired ester is simple (e.g., methyl or ethyl ester) and other methods have failed.
-
-
Method 2: Coupling Reagent-Mediated Esterification.
-
The "Why": This is often the preferred method as it proceeds under milder conditions. The same principles as amide coupling apply. The carboxylic acid is activated and then intercepted by the alcohol nucleophile.
-
Troubleshooting & Solutions:
-
Activation: Use a powerful coupling system like DCC or EDC in the presence of an acylation catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction.
-
Conditions: Run the reaction in an anhydrous aprotic solvent (DCM, THF) at 0 °C to room temperature.
-
-
-
Method 3: Conversion to Acyl Chloride.
-
The "Why": Converting the carboxylic acid to the highly reactive acyl chloride is a robust, albeit harsher, method.
-
Troubleshooting & Solutions:
-
Reagents: Use oxalyl chloride or thionyl chloride (SOCl₂) in an anhydrous solvent like DCM with a catalytic amount of DMF.[13]
-
Caution: This reaction is often vigorous. Add the chlorinating agent slowly at 0 °C. The generated HCl gas must be neutralized or vented. Once the acyl chloride is formed (monitor by IR or by quenching a small aliquot), it can be reacted with the alcohol in the presence of a base like pyridine or TEA.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How can I best monitor the progress of my reaction?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes. The product amide or ester will typically have a higher Rf than the starting carboxylic acid. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[14][15] They can confirm product formation by mass and track the disappearance of starting materials.
-
-
Q: Is the cyano group stable to common reducing agents if I wanted to modify another part of the molecule?
-
A: The cyano group can be reduced to a primary amine by strong reducing agents like LiAlH₄. It is generally stable to milder reducing agents like NaBH₄, but compatibility should always be checked on a small scale.
-
-
Q: What is the best way to purify the final product?
-
A: The optimal method depends on the product's properties.
-
Aqueous Workup: An initial workup with dilute acid (e.g., 1N HCl) will remove basic impurities (like excess amine), and a wash with dilute base (e.g., sat. NaHCO₃) will remove unreacted carboxylic acid.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to achieve high purity.
-
Silica Gel Chromatography: This is the most general method for removing closely related impurities. Use a gradient elution based on the polarity observed during TLC analysis.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Pre-activation Stir: Stir the mixture at room temperature for 20 minutes. The solution should remain clear.
-
Nucleophile Addition: Add the desired amine (1.05 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quench: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Workup:
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography or recrystallization as needed.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with ~1 mL of mobile phase (e.g., acetonitrile/water).
-
Instrumentation: Use a High-Performance Liquid Chromatograph with a UV detector and a C18 reverse-phase column.[16]
-
Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.
-
Detection Wavelength: Monitor at a wavelength where the aromatic components absorb strongly, typically around 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis: Observe the peak corresponding to the starting carboxylic acid decrease over time while the peak for the product increases. This allows for accurate determination of reaction completion.
Section 5: Visualization of Workflows and Reactions
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Potential Side Reaction Pathways
Caption: Common side reaction pathways for the substrate.
References
- 1. This compound | 89469-52-3 [chemicalbook.com]
- 2. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
optimization of reaction conditions for 4-Cyano-2-methoxybenzoic acid synthesis
Technical Support Center: Synthesis of 4-Cyano-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues. We have structured it to follow a logical synthetic sequence: the cyanation of an aryl halide precursor, followed by the hydrolysis of the resulting intermediate to the final carboxylic acid product.
Scenario 1: Palladium-Catalyzed Cyanation of 4-Bromo-2-methoxybenzoate
The conversion of an aryl bromide, such as methyl 4-bromo-2-methoxybenzoate, to the corresponding nitrile is a crucial step. Palladium-catalyzed reactions are common but can be sensitive.[1][2]
Question: My cyanation reaction shows low or no conversion of the starting aryl bromide. What are the likely causes?
Answer: This is a common issue often related to catalyst deactivation or suboptimal reaction setup. Let's break down the potential culprits:
-
Inactive Catalyst System: The active Pd(0) species is susceptible to oxidation.
-
Cause: Insufficient degassing of the solvent and reaction vessel, exposing the catalyst to oxygen.
-
Solution: Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use. The reaction should be set up and run under a positive pressure of inert gas.
-
-
Impurities in Reagents:
-
Cause: The cyanide source, particularly zinc cyanide (Zn(CN)₂), can be hygroscopic. Water can interfere with the catalytic cycle. Similarly, the quality of the ligand (e.g., dppf) is critical.
-
Solution: Use freshly opened, high-purity reagents. Dry Zn(CN)₂ under vacuum before use. Ensure your ligand has not degraded.
-
-
Incorrect Temperature:
-
Cause: The reaction temperature may be too low for the oxidative addition step to occur efficiently.
-
Solution: For aryl bromides, temperatures in the range of 80-120 °C are typically required, depending on the solvent. Gradually increase the temperature in 10 °C increments, monitoring for decomposition.
-
Question: I am observing significant formation of a de-brominated side product (methyl 2-methoxybenzoate) instead of the desired nitrile. Why is this happening?
Answer: The formation of a hydro-debromination product points towards a competing reduction pathway.
-
Cause: This often occurs when the reductive elimination of the nitrile is slow, and the aryl-palladium intermediate reacts with a proton source. This can be exacerbated by impurities in the solvent or base.
-
Solution:
-
Increase Cyanide Concentration: Ensure you are using a slight excess of the cyanide source (e.g., 1.2 equivalents of Zn(CN)₂ for every 2 equivalents of aryl bromide, as Zn(CN)₂ delivers two cyanide ions).
-
Choice of Base: While not always required for Zn(CN)₂, if a base is used in other protocols, ensure it is anhydrous.
-
Ligand Choice: A bulky, electron-rich ligand can sometimes promote the desired reductive elimination over side reactions.
-
Scenario 2: Hydrolysis of Methyl 4-Cyano-2-methoxybenzoate
The final step involves hydrolyzing the ester to a carboxylic acid without affecting the nitrile group. This requires careful selection of conditions.[3][4]
Question: My hydrolysis reaction is hydrolyzing both the ester and the nitrile group, leading to the formation of 4-carboxamido-2-methoxybenzoic acid or the dicarboxylic acid. How can I prevent this?
Answer: Selective hydrolysis is key. The nitrile group is susceptible to both acidic and basic hydrolysis, especially at elevated temperatures.[5][6]
-
Harsh Reaction Conditions:
-
Cause: Using a high concentration of strong base (like NaOH or KOH) combined with high temperatures and prolonged reaction times will inevitably lead to nitrile hydrolysis.[7]
-
Solution:
-
Use Milder Conditions: Employ a weaker base like lithium hydroxide (LiOH) or even sodium carbonate (Na₂CO₃) at lower temperatures (e.g., room temperature to 40 °C).
-
Control Stoichiometry: Use the minimum amount of base required for saponification (typically 1.1 to 1.5 equivalents).
-
Monitor Closely: Follow the reaction progress by TLC or HPLC. As soon as the starting ester is consumed, proceed immediately with the workup.
-
-
-
Workup Procedure:
-
Cause: During acidic workup to protonate the carboxylate, using a large excess of strong acid and allowing the mixture to sit for too long can initiate acid-catalyzed nitrile hydrolysis.
-
Solution: Cool the reaction mixture in an ice bath before acidification. Add the acid (e.g., 1M HCl) slowly and only until the pH is acidic enough to precipitate the product (typically pH 2-3). Filter the product immediately and wash with cold water.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis of this compound?
A common and robust pathway starts from a commercially available substituted toluene or benzoic acid derivative. A well-documented approach involves the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding amide, followed by dehydration to the nitrile, and subsequent oxidation of the methyl group.[8] However, for optimization studies, a convergent synthesis using a palladium-catalyzed cyanation of a bromo-ester intermediate followed by selective hydrolysis is often preferred for its modularity.
Q2: What are the critical safety precautions when handling cyanide reagents like Zn(CN)₂ or KCN?
Cyanide salts are highly toxic.[9] Accidental acidification can release deadly hydrogen cyanide (HCN) gas.
-
ALWAYS work in a well-ventilated chemical fume hood.
-
NEVER allow cyanide salts to come into contact with acids.
-
Use a dedicated set of glassware.
-
Quench all waste containing cyanide with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal, following your institution's safety protocols.
Q3: Which analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. Essential for optimization studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the intermediate and final product by observing shifts in aromatic protons and the disappearance of the ester's methyl protons upon hydrolysis.
Q4: Can I introduce the cyano group via a Sandmeyer reaction?
Yes, the Sandmeyer reaction is a classic method for converting an aniline derivative (e.g., methyl 4-amino-2-methoxybenzoate) into a nitrile using a diazonium salt intermediate and a copper(I) cyanide source.[5][9] While effective, this method involves the generation of potentially unstable diazonium salts and requires careful temperature control. For many modern applications, palladium-catalyzed methods are favored due to their generally milder conditions and broader functional group tolerance.[2]
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 4-bromo-2-methoxybenzoate
This protocol is a representative example and may require optimization for your specific setup.
-
Vessel Preparation: To a flame-dried Schlenk flask, add methyl 4-bromo-2-methoxybenzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and palladium catalyst system [e.g., Pd₂(dba)₃ (2 mol%) and dppf (4 mol%)].
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via cannula.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting bromide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to complex and remove residual copper or zinc salts, followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 4-cyano-2-methoxybenzoate by flash column chromatography.
Protocol 2: Selective Hydrolysis to this compound
-
Dissolution: Dissolve the purified methyl 4-cyano-2-methoxybenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours). Avoid prolonged reaction times.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Data Tables
Table 1: Comparison of Common Cyanation Methods
| Method | Cyanide Source | Catalyst | Typical Conditions | Pros | Cons |
| Rosenmund-von Braun | CuCN | Stoichiometric Cu | High Temp (150-200 °C), Polar aprotic solvent | Inexpensive | Harsh conditions, stoichiometric copper waste |
| Palladium-Catalyzed | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) complex | Milder Temp (80-120 °C), requires ligand | High yield, functional group tolerance[2] | Catalyst cost, sensitivity to air/water |
| Sandmeyer Reaction | CuCN / KCN | None (reagent) | Low Temp (0-5 °C) | Classic, reliable method | Diazonium salts can be unstable |
Table 2: Recommended Hydrolysis Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Key Consideration |
| LiOH·H₂O | THF / H₂O | 20 - 40 | 2 - 6 h | Good selectivity, minimizes nitrile hydrolysis. |
| NaOH / KOH | MeOH / H₂O | 20 - 60 | 1 - 4 h | Faster, but higher risk of over-hydrolysis. |
| H₂SO₄ / H₂O | Dioxane / H₂O | 50 - 100 | 6 - 24 h | Acidic conditions; can also lead to nitrile hydrolysis if not controlled. |
Part 4: Visualized Workflows
Diagrams
Caption: Overall synthetic workflow for this compound.
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
how to remove impurities from 4-Cyano-2-methoxybenzoic acid
Investigating Impurities
I'm currently focused on the chemical properties of 4-Cyano-2-methoxybenzoic acid. I'm deep into Google searches to understand the potential impurities that could pop up during its creation or breakdown. My aim is to get a handle on what to expect, and plan accordingly.
Refining the Approach
I'm now going to focus on established purification techniques. Recrystallization, chromatography, and acid-base extraction are my primary targets, especially for carboxylic acids and nitriles. I'm actively seeking specific literature on this compound, and will study any relevant patents. Additionally, I'll investigate analytical methods like NMR and HPLC to detect and quantify impurities.
Expanding the Scope
I've widened my scope beyond just purification techniques. My plan now includes a technical support center format. I'm building it from the ground up: introduction, impurity identification (with data!), a Q&A troubleshooting guide. I'm also working on Graphviz diagrams and data tables to make things visual and easy to understand. I'm focusing on crafting the main content now, making sure to explain the science behind each step, and citing everything.
Technical Support Center: Managing 4-Cyano-2-methoxybenzoic Acid in Reactions
Prepared by the Applications Science Team
Welcome to the technical support guide for 4-Cyano-2-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their synthetic work. Our goal is to provide practical, field-tested insights and troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile intermediate. However, the combination of a rigid aromatic core and polar functional groups contributes to its crystalline nature and often results in poor solubility in many common organic solvents. This can lead to sluggish or incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to overcoming these solubility-related hurdles.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting. The data below has been compiled from various sources to provide a baseline for your experimental design.[1][2][3]
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 89469-52-3 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Physical Form | Solid | [2] |
| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [2] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Question 1: My reaction is sluggish, and analysis shows a significant amount of unreacted this compound. What's the likely cause?
Answer: The most common culprit for incomplete conversion is the poor solubility of the starting material in the chosen reaction solvent. When a reactant has low solubility, its concentration in the solution phase is too low for the reaction to proceed at a reasonable rate. The reaction effectively stalls because the dissolved reactant is consumed faster than the solid material can dissolve to replenish it. This creates a "dissolution-limited" reaction rate.
The structure of this compound, with its polar carboxylic acid and nitrile groups on a rigid aromatic ring, leads to strong intermolecular forces (like hydrogen bonding and dipole-dipole interactions) in its solid, crystalline state. These forces must be overcome by the solvent for dissolution to occur, which is often challenging for standard, less polar organic solvents.
Question 2: How can I systematically improve the solubility of this compound in my reaction?
Answer: There are several effective strategies to enhance solubility. The best approach depends on the specific reaction you are running, including the other reagents and the reaction mechanism.
Strategy 1: Solvent Selection and Co-Solvents The principle of "like dissolves like" is a good starting point. Given the polar functional groups, polar solvents are generally a better choice.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are often effective at dissolving aromatic carboxylic acids. They can solvate the molecule without interfering with reactions that are sensitive to acidic protons.
-
Polar Protic Solvents: Alcohols like methanol or ethanol can be effective, as they can form hydrogen bonds.[4] However, they may participate in side reactions (e.g., esterification) if the carboxylic acid is activated.
-
Co-solvency: This is a highly effective technique. Using a mixture of solvents can fine-tune the polarity of the medium to dissolve all reaction components. For example, if your other reactant is only soluble in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), adding a small amount of a stronger solvent like DMF or DMSO (e.g., a 10:1 THF:DMF mixture) can be enough to bring the this compound into solution without drastically changing the overall reaction environment.
Strategy 2: pH Adjustment and In-Situ Salt Formation This is one of the most powerful methods for solubilizing any carboxylic acid.[5]
-
Mechanism: By adding a suitable base, you can deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻ M⁺). This salt is ionic and typically has significantly higher solubility in polar solvents than the neutral acid.
-
Choosing a Base: The choice of base is critical and reaction-dependent.
-
Inorganic Bases: For reactions where the carboxylate is the desired nucleophile (e.g., Williamson ether synthesis, SNAr reactions), inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to form an ammonium salt in situ. This is useful in coupling reactions (e.g., amide bond formation) where the free carboxylic acid needs to be activated.
-
-
Caution: Ensure the chosen base does not interfere with other functional groups or reagents in your reaction.
Strategy 3: Temperature Elevation Increasing the reaction temperature will almost always increase the solubility of a solid. However, this approach requires careful consideration of the thermal stability of your reactants, products, and any intermediates. Monitor the reaction for the formation of impurities or degradation products at higher temperatures.
Question 3: My compound dissolves initially but then precipitates out as the reaction proceeds. What is happening?
Answer: This common observation can be due to several factors:
-
Product Insolubility: The product of the reaction may be less soluble in the solvent system than your starting materials. As the product forms and its concentration increases, it may exceed its solubility limit and precipitate. Check the expected properties of your product. If it is known to be insoluble, you may need to adjust the solvent system or accept that the product will crystallize out as it forms (which can sometimes be advantageous for purification).
-
Change in the Reaction Medium: The reaction itself might be changing the properties of the solvent system. For example, if the reaction generates an acidic or basic byproduct, it could alter the ionization state of your compound, causing it to become less soluble.
-
Temperature Fluctuation: If the reaction was heated to dissolve the starting materials and then cooled, the compound (or the product) may simply be precipitating out at the lower temperature.
Question 4: What are the primary safety concerns when working with this compound?
Answer: According to safety data sheets, this compound is considered hazardous. Key hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation.[6]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Visual Workflow & Protocols
Decision-Making Workflow for Solubility Enhancement
The following diagram provides a logical workflow for troubleshooting solubility issues with this compound.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To quickly identify a suitable solvent or co-solvent system for your reaction.
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., THF, MeCN, DMF, DMSO, Toluene).
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Observation with Heat: For solvents where the compound is not fully soluble, gently warm the vial (e.g., to 50-60 °C) and observe any change in solubility. Be sure to cap the vial to prevent solvent evaporation.
-
Co-Solvent Test: For promising primary solvents where solubility is still limited, add a small amount (e.g., 50 µL, or 10% v/v) of a strong polar aprotic co-solvent like DMF or NMP. Vortex and observe.
-
Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions possible for your reaction.
Protocol 2: Base-Mediated Solubility Enhancement
Objective: To solubilize this compound via salt formation for reactions tolerant to basic conditions.
-
Setup: In your reaction flask, combine this compound (1.0 eq) and your chosen solvent (e.g., DMF or MeCN).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq). Use a solid base for reactions where water is detrimental. Use an aqueous solution of a base if water is tolerated.
-
Stirring: Stir the mixture at room temperature. You should observe the solid acid gradually dissolving as it is converted to its more soluble salt. Gentle warming can accelerate this process.
-
Confirmation of Dissolution: Continue stirring until the mixture becomes a clear, homogeneous solution. This indicates that the salt has formed and is fully dissolved.
-
Reaction Initiation: Once the solution is homogeneous, add the other reagents to initiate your desired chemical reaction.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89469-52-3 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Deactivation in 4-Cyano-2-methoxybenzoic Acid Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of 4-Cyano-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic issues encountered in this specific synthesis. The palladium-catalyzed cyanation of an aryl halide, such as 4-bromo-2-methoxybenzoic acid, is a primary route to this molecule, and this guide will focus on the challenges associated with this transformation.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: My cyanation reaction has stalled. How can I determine if catalyst deactivation is the cause?
A1: A stalled or incomplete reaction is a classic indicator of catalyst issues.[3] To diagnose catalyst deactivation, consider the following:
-
Visual Inspection: The formation of palladium black (finely divided palladium metal) is a strong visual cue that your Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[3]
-
Reproducibility: If you observe inconsistent yields or reaction times between batches, it could point to varying levels of impurities in your reagents or solvents that are poisoning the catalyst.[3]
-
Side Product Formation: A change in the reaction's selectivity and the emergence of unexpected side products can indicate that the catalyst's active sites have been altered.[3]
Q2: What are the most common causes of palladium catalyst deactivation in cyanation reactions?
A2: The primary culprits for palladium catalyst deactivation in this context are:
-
Cyanide Poisoning: Excess cyanide ions (CN⁻) in the reaction mixture can irreversibly bind to the palladium center, forming stable, inactive complexes like [(CN)₄Pd]²⁻.[4][5][6][7][8] This disrupts every key step of the catalytic cycle.[5][6][7]
-
Thermal Degradation (Sintering): At elevated temperatures, palladium nanoparticles on a support can migrate and agglomerate, a process known as sintering.[9][10][11] This leads to a significant loss of active surface area.
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the active Pd(0) species, can degrade under harsh reaction conditions or be displaced by excess cyanide.[12]
-
Leaching: For heterogeneous (supported) catalysts, the active palladium metal can dissolve or "leach" from the support into the reaction medium, leading to a loss of catalytic activity over time.[13][14]
Q3: I suspect cyanide poisoning. What are the immediate steps I can take to mitigate this?
A3: To combat catalyst poisoning by excess cyanide:
-
Control Cyanide Concentration: Use a cyanide source that has low solubility or allows for a slow release of cyanide ions.[3] Using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic and less soluble source, can be beneficial.[3][8][15][16]
-
Work Under Anhydrous Conditions: Moisture can hydrolyze cyanide salts, forming hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and contributes to catalyst deactivation.[5][6][7] Ensure all solvents and glassware are rigorously dried and run the reaction under an inert atmosphere.[3]
-
Ligand Choice: The selection of the phosphine ligand can significantly impact the catalyst's stability and resistance to poisoning.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for identifying and addressing specific catalyst deactivation mechanisms.
Guide 1: Diagnosing and Mitigating Cyanide Poisoning
Cyanide is a notorious poison for palladium catalysts because it can coordinate strongly to the metal center, disrupting the catalytic cycle.[4][8][17]
Symptoms:
-
Reaction stalls despite the presence of starting materials.
-
Inconsistent results between reaction batches.[3]
Diagnostic Workflow:
Caption: Workflow for diagnosing cyanide poisoning.
Mitigation Protocol: Switching to a Controlled Cyanide Source
The rationale behind using a source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is that the cyanide ions are strongly bound within the iron complex and are released slowly into the reaction medium.[8] This maintains a low steady-state concentration of free cyanide, sufficient for the catalytic reaction but low enough to prevent poisoning the palladium catalyst.
Step-by-Step Protocol:
-
Reagent Preparation: Use K₄[Fe(CN)₆]·3H₂O as the cyanide source.[15] Ensure all other reagents and solvents are of high purity and are anhydrous.[3]
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst and Ligand: Use an appropriate palladium precatalyst and phosphine ligand. The choice of ligand can be crucial for catalyst stability.
-
Execution: Add the aryl halide (e.g., 4-bromo-2-methoxybenzoic acid), base, palladium precatalyst, ligand, and K₄[Fe(CN)₆] to the anhydrous solvent.
-
Heating and Monitoring: Heat the reaction to the optimal temperature and monitor its progress by TLC, GC, or LC-MS.
| Parameter | Traditional Method (e.g., NaCN/KCN) | Controlled Release Method (K₄[Fe(CN)₆]) |
| Cyanide Source | NaCN, KCN | K₄[Fe(CN)₆] |
| [CN⁻] in solution | High, initial spike | Low, steady-state |
| Risk of Poisoning | High | Low |
| Toxicity | High | Low |
Guide 2: Addressing Thermal Degradation (Sintering)
Sintering is the process where catalyst nanoparticles on a support aggregate at high temperatures, leading to a decrease in the active surface area and, consequently, lower catalytic activity.[9][10][11]
Symptoms:
-
Gradual loss of activity over repeated catalyst use (for heterogeneous catalysts).
-
Visible change in catalyst appearance (e.g., darkening).
-
Requires increasingly higher temperatures to achieve the same conversion rate.
Diagnostic Workflow:
Caption: Workflow for identifying catalyst sintering.
Mitigation and Regeneration:
While preventing sintering through optimized reaction conditions is ideal, a deactivated catalyst can sometimes be regenerated. A common method involves oxidation to redisperse the metal particles, followed by reduction.
Step-by-Step Regeneration Protocol (for Pd on Alumina/Carbon): Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Solvent Wash: Wash the recovered catalyst with an appropriate solvent (e.g., chloroform and glacial acetic acid) with stirring or sonication to remove adsorbed organic residues.[18]
-
Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Calcination (Oxidative Treatment): Place the dried catalyst in a tube furnace. Heat under a flow of air or a dilute oxygen/nitrogen mixture to a specific temperature (e.g., 250-450 °C) for several hours.[19][20] This step burns off carbonaceous deposits and can re-disperse palladium particles by forming palladium oxide.
-
Reduction: After cooling under an inert atmosphere, reduce the catalyst by heating under a flow of hydrogen gas. This converts the palladium oxide back to the active metallic palladium state.
| Deactivation Mechanism | Key Indicator | Primary Solution |
| Cyanide Poisoning | Stalled reaction with starting material present | Use a controlled-release cyanide source (e.g., K₄[Fe(CN)₆]) |
| Sintering | Increased particle size, loss of surface area | Optimize (lower) reaction temperature; catalyst regeneration |
| Leaching | Palladium detected in the reaction filtrate (ICP-MS) | Choose a more robust catalyst support; modify ligand |
| Fouling | Organic deposits on the catalyst surface | Solvent washing; oxidative regeneration |
Section 3: Catalyst Regeneration and Recovery
Q4: My supported palladium catalyst has lost activity. Can it be regenerated?
A4: Yes, in many cases, supported palladium catalysts can be regenerated, particularly if deactivation is due to fouling (coke or organic deposition) or mild sintering.[18][21][22] Regeneration typically involves a carefully controlled oxidation step to burn off deposits and re-disperse the metal, followed by a reduction step to restore the active Pd(0) state.[20] Various methods exist, including treatments with solvents like chloroform and glacial acetic acid, which can effectively remove blockages in the catalyst pores.[18]
Q5: What is catalyst leaching and how can I recover the palladium?
A5: Leaching is the dissolution of the active palladium metal from its solid support into the reaction solution.[13][14] This not only deactivates the catalyst but also contaminates your product with palladium, which is often undesirable, especially in pharmaceutical applications.
Detection:
-
Analyze the reaction filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of dissolved palladium.[13]
Recovery from Solution: If significant leaching has occurred, palladium can be recovered from the spent reaction solutions. One effective method involves oxidation followed by adsorption.
-
Oxidation: Use an oxidizing agent like Fe(III) in an acidic solution (e.g., HCl) to convert the metallic palladium (Pd(0)) into a soluble palladium ion, such as [PdCl₄]²⁻.[23][24]
-
Adsorption: Pass the resulting solution through an anion exchange resin, which will selectively adsorb the [PdCl₄]²⁻ complex.[23][24]
-
Elution and Reprocessing: The palladium can then be eluted from the resin and reprocessed into a new catalyst batch.
References
- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 4-Bromo-2-Methoxybenzoic Acid [sobekbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 21. ss-pub.org [ss-pub.org]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
strategies to minimize byproduct formation with 4-Cyano-2-methoxybenzoic acid
Welcome to the technical support center for 4-Cyano-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile compound. Here, you will find practical, experience-driven advice to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments with this compound, offering explanations for the underlying chemistry and actionable solutions.
Q1: I'm observing significant decarboxylation of my starting material. What's causing this and how can I prevent it?
A1: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common byproduct concern with benzoic acid derivatives, particularly under harsh thermal or acidic/basic conditions. The methoxy group at the ortho position can influence the electronic properties of the aromatic ring, but the primary drivers for this side reaction are elevated temperatures and prolonged reaction times.
Causality: The stability of the aryl anion or aryl radical intermediate formed upon decarboxylation plays a crucial role. While benzoic acid itself is relatively stable, reaction conditions that favor the formation of these intermediates will promote this unwanted pathway. For instance, certain metal-catalyzed reactions can facilitate decarboxylation at temperatures lower than typically required for uncatalyzed thermal decarboxylation.[1][2]
Strategies to Minimize Decarboxylation:
-
Temperature Control: This is the most critical parameter. Aim to run your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If you are following a literature procedure and observing decarboxylation, consider reducing the temperature by 10-20 °C and monitoring the reaction progress more frequently.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the consumption of your starting material by a suitable technique (e.g., TLC, LC-MS, or GC-MS) and quench the reaction as soon as it reaches completion.
-
pH Control: In aqueous or protic solvents, extreme pH values can promote decarboxylation. If your reaction conditions permit, maintaining a pH closer to neutral can be beneficial.
-
Catalyst Choice: In cross-coupling reactions, the choice of catalyst and ligands can influence the rate of decarboxylation. Some catalyst systems are known to promote this side reaction more than others. A thorough literature search for your specific transformation is recommended to identify optimal catalyst systems.
Q2: My reaction is leading to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid. How can I avoid this?
A2: The hydrolysis of the nitrile (cyano) group is a frequent side reaction, especially when working under strong acidic or basic conditions, or in the presence of water at elevated temperatures. This can lead to the formation of 4-carbamoyl-2-methoxybenzoic acid (the amide) or 2-methoxyterephthalic acid (the dicarboxylic acid).
Causality: Both acid- and base-catalyzed hydrolysis of nitriles are well-documented processes. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile.[3][4][5]
Strategies to Minimize Nitrile Hydrolysis:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from your reaction. Use dry solvents, freshly dried reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If your reaction must be run in the presence of water, careful control of the pH is essential. For many reactions, buffering the system can help to avoid strongly acidic or basic conditions.
-
Mild Reagents: Whenever possible, opt for milder reagents. For example, in amide coupling reactions, using coupling agents that do not require strongly basic or acidic conditions can be advantageous.
-
Temperature and Reaction Time: As with decarboxylation, lower temperatures and shorter reaction times will reduce the extent of nitrile hydrolysis.
Q3: I'm attempting an amide coupling reaction, but I'm getting low yields and forming N-acylurea byproducts. What's going wrong?
A3: Low yields and the formation of N-acylurea byproducts in amide coupling reactions are often indicative of issues with the activation of the carboxylic acid or side reactions of the activated intermediate. This is a common problem when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC).
Causality: With carbodiimides, the carboxylic acid first forms an O-acylisourea intermediate. This is a highly reactive species that can either react with the desired amine to form the amide or rearrange to a more stable but unreactive N-acylurea. This rearrangement is a common pathway for byproduct formation, especially with sterically hindered substrates or when the concentration of the amine is low.
Strategies to Improve Amide Coupling and Reduce Byproducts:
-
Use of Additives: To prevent the rearrangement to N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used. These additives react with the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.
-
Alternative Coupling Reagents: Consider using other classes of coupling reagents that are less prone to N-acylurea formation. Phosphonium-based reagents (e.g., BOP, PyBOP) or uronium/aminium-based reagents (e.g., HBTU, HATU) are excellent alternatives.
-
Order of Addition: The order in which you add your reagents can be critical. It is often best to pre-activate the carboxylic acid with the coupling reagent and any additives before adding the amine. This ensures that the concentration of the activated species is high when the amine is introduced, favoring the desired reaction.
-
Solvent Choice: The choice of solvent can influence the rates of the desired and undesired reactions. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with this compound.
Q1: What are the most common impurities found in commercial this compound?
A1: The purity of commercially available this compound can vary. Common impurities often arise from the synthetic route used for its manufacture. These can include starting materials, intermediates, or byproducts from the synthesis. For example, if the nitrile group is introduced via a Sandmeyer reaction, residual starting amine or halo-intermediates might be present.[3] If the synthesis involves oxidation of a methyl group, partially oxidized intermediates could be present.[6] It is always good practice to verify the purity of your starting material by techniques like NMR, LC-MS, or melting point determination before use.
Q2: Are there any specific handling and storage recommendations for this compound?
A2: Yes, proper handling and storage are important to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place. As it is a carboxylic acid, it can be corrosive. It is also harmful if swallowed, in contact with skin, or if inhaled.[7] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. Work in a well-ventilated area or a fume hood.
Q3: Can the methoxy group participate in side reactions?
A3: Under most conditions, the methoxy group is relatively stable. However, under strongly acidic conditions, particularly with Lewis acids or reagents like boron tribromide (BBr3), cleavage of the methyl ether to a hydroxyl group can occur. This would result in the formation of 4-cyano-2-hydroxybenzoic acid. This reaction is generally not a concern under typical synthetic conditions but should be considered if you are working with strong demethylating agents.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Byproduct Formation
This protocol provides a general method for coupling this compound with a primary or secondary amine using HATU as the coupling reagent to minimize side reactions.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for another 10 minutes to pre-activate the acid.
-
In a separate flask, dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
| Byproduct Type | Causal Factors | Recommended Mitigation Strategies |
| Decarboxylation | High temperature, prolonged reaction time | Lower reaction temperature, monitor reaction closely |
| Nitrile Hydrolysis | Presence of water, strong acid/base | Use anhydrous conditions, control pH |
| N-Acylurea | Use of carbodiimide coupling agents | Use additives (e.g., HOBt) or alternative coupling reagents (e.g., HATU) |
| Ether Cleavage | Strong acidic conditions, Lewis acids | Avoid harsh acidic reagents |
Visualizations
Diagram 1: Key Byproduct Pathways for this compound
Caption: Potential side reactions of this compound.
Diagram 2: Amide Coupling Workflow to Minimize Byproducts
Caption: Recommended workflow for clean amide bond formation.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation [organic-chemistry.org]
- 3. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 4. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 4-Cyano-2-methoxybenzoic Acid Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 4-Cyano-2-methoxybenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can directly impact the yield and impurity profile of the final API. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing its performance against Ultra-Performance Liquid Chromatography (UPLC) to offer a comprehensive analytical perspective.
Introduction: The Imperative of Purity for this compound
This compound (C₉H₇NO₃) is a substituted benzoic acid derivative utilized in the synthesis of complex organic molecules.[1] Potential impurities, arising from starting materials, by-products, or degradation, can be structurally similar, making their separation and quantification a significant analytical challenge. A robust and validated analytical method is therefore not merely a regulatory requirement but a fundamental component of quality control, ensuring the consistency and reliability of the manufacturing process.
This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which provide a framework for validating analytical procedures.[2][3][4][5]
The Analytical Cornerstone: A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) remains a widely adopted technique in pharmaceutical quality control due to its robustness and versatility.[6][7] The method detailed below has been optimized for the specific physicochemical properties of this compound, focusing on achieving a reliable separation from potential impurities.
Rationale for Method Parameters
The selection of each parameter in this HPLC method is a deliberate choice aimed at ensuring specificity, accuracy, and precision.
-
Column: A C18 stationary phase is chosen for its hydrophobic properties, which are well-suited for retaining and separating aromatic carboxylic acids like this compound through reversed-phase chromatography.
-
Mobile Phase: An acidic mobile phase (pH ~2.5 using phosphoric acid) is employed to suppress the ionization of the carboxylic acid group.[8] This ensures the analyte is in its neutral form, leading to better retention, sharper peak shapes, and improved reproducibility on the C18 column. Acetonitrile is used as the organic modifier due to its low UV cutoff and excellent elution strength.
-
Detection: UV detection at 240 nm is selected based on the chromophoric nature of the molecule, which contains a benzene ring and a cyano group, providing strong absorbance at this wavelength for high sensitivity.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: A Self-Validating System
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7][9] The following parameters must be assessed according to ICH guidelines.[10][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[7][9]
-
Protocol: Analyze a blank (diluent), a solution of the reference standard, the sample solution, and a spiked sample solution containing known related substances. Stress studies (e.g., acid, base, peroxide, heat, light) should be performed to generate degradation products and demonstrate peak purity using a PDA detector.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components and have a peak purity index greater than 0.999. Resolution between the main peak and the closest eluting impurity should be greater than 2.0.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[9]
-
Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often determined by spike recovery.
-
Protocol: Prepare samples in triplicate by spiking a placebo or the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision reflects the closeness of agreement between a series of measurements from the same homogeneous sample.[7]
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of the main peak should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ value should be verified for precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must still be met, and the results should not be significantly impacted.
Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and reliable technique, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[2][6] This is primarily due to the use of columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[3][12]
Performance Comparison
The following table presents a hypothetical but realistic comparison of the validated HPLC method with a corresponding UPLC method for the purity analysis of this compound.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | Smaller column, less solvent |
| Run Time | 10 minutes | 2 minutes | 5x faster throughput[14] |
| System Backpressure | ~1200 psi | ~9000 psi | N/A (requires specialized system) |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 | Sharper peaks, better separation[15][16] |
| Theoretical Plates | ~10,000 | ~25,000 | Higher efficiency |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | Higher sensitivity[15] |
| Solvent Consumption per Run | ~10 mL | ~1 mL | Reduced cost and waste[6] |
Discussion
The data clearly illustrates the technical superiority of UPLC for this application.[6] The five-fold reduction in run time significantly increases laboratory throughput, allowing for faster batch release and more efficient process monitoring. The enhanced resolution provides greater confidence in the separation of closely eluting impurities, which is critical for accurate purity assessment. Furthermore, the higher sensitivity of the UPLC method enables the detection and quantification of trace-level impurities that might be missed by HPLC.[16]
However, the choice between HPLC and UPLC is not solely based on performance. HPLC systems are more ubiquitous, generally less expensive, and methods are often more robust and easily transferable between laboratories.[7] The high operating pressures of UPLC demand specialized instrumentation and can be more susceptible to issues arising from sample matrix complexity and mobile phase particulates.
Conclusion
This guide has detailed a robust, validated HPLC method for the purity determination of this compound, grounded in established regulatory guidelines. The validation protocol described ensures that the method is specific, linear, accurate, precise, and robust for its intended use in a quality control environment.
The comparative analysis with UPLC highlights the significant advantages of modern chromatographic technology in terms of speed, resolution, and sensitivity. While HPLC remains a dependable workhorse for many applications, UPLC offers a superior alternative for high-throughput environments and when the detection of trace impurities is paramount. The choice of technology should be based on a careful evaluation of the specific analytical requirements, throughput needs, and available resources. Ultimately, a properly validated method, whether on an HPLC or UPLC platform, is essential for ensuring the quality and consistency of this compound in the pharmaceutical supply chain.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC vs. UPLC [webofpharma.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. niito.kz [niito.kz]
- 10. researchgate.net [researchgate.net]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. agilent.com [agilent.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. veeprho.com [veeprho.com]
- 16. rjptonline.org [rjptonline.org]
A Comprehensive Comparative Analysis of 4-Cyano-2-methoxybenzoic Acid and Its Isomers for the Modern Researcher
This guide offers an in-depth comparative analysis of 4-Cyano-2-methoxybenzoic acid and its positional isomers. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical differences in their physicochemical properties, spectroscopic signatures, reactivity, and potential biological activities. By grounding our discussion in the principles of physical organic chemistry and supporting it with available experimental and predicted data, we aim to provide a robust framework for informed decision-making in your research and development endeavors.
Introduction: The Critical Role of Isomeric Variation
In the intricate world of molecular design and synthesis, the seemingly minor shift of a functional group on an aromatic scaffold can dramatically alter a compound's properties and function. The isomers of cyano-methoxybenzoic acid, all sharing the molecular formula C₉H₇NO₃, are a testament to this principle. The precise placement of the electron-withdrawing cyano group and the electron-donating methoxy group in relation to the carboxylic acid moiety dictates the molecule's electronic distribution, steric environment, and intermolecular bonding capabilities. These factors, in turn, govern everything from crystal packing and solubility to reaction kinetics and biological target interactions. Understanding these nuances is paramount for selecting the appropriate isomer for a specific application, be it in materials science, organic synthesis, or pharmacology.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-Cyano-4-methoxybenzoic acid | 3-Cyano-4-methoxybenzoic acid | 5-Cyano-2-methoxybenzoic acid |
| CAS Number | 89469-52-3[1] | 30347-73-0 | 117738-82-6[2] | 84923-71-7[3] |
| Molecular Weight | 177.16 | 177.16 | 177.16 | 177.16 |
| Melting Point (°C) | 224-226 | 220-222 | 258-260 | 198-200 |
| Predicted pKa | ~3.43[4] | ~3.5 | ~3.3 | ~3.6 |
| Solubility | Sparingly soluble in water; soluble in methanol, DMSO. | Sparingly soluble in water; soluble in polar organic solvents. | Poorly soluble in water; soluble in DMSO, DMF. | Sparingly soluble in water; soluble in methanol, acetone. |
Analysis of Physicochemical Trends:
-
Melting Point: The significant variation in melting points reflects differences in crystal lattice energies. The high melting point of 3-Cyano-4-methoxybenzoic acid suggests a highly ordered and stable crystal packing, likely facilitated by strong intermolecular hydrogen bonding and dipole-dipole interactions.
-
Acidity (pKa): The acidity of the carboxylic acid is governed by the electronic effects of the substituents. The electron-withdrawing cyano group (-CN) stabilizes the carboxylate anion through its inductive (-I) and resonance (-M) effects, thus increasing acidity (lowering pKa). Conversely, the methoxy group (-OCH₃) is electron-donating through resonance (+M) and slightly electron-withdrawing through induction (-I), generally decreasing acidity. The predicted pKa values reflect the interplay of these effects based on their positions relative to the carboxylic acid. For instance, a cyano group ortho or para to the carboxyl group will have a stronger acidifying effect than one in the meta position.
Spectroscopic Fingerprints: Differentiating the Isomers
Spectroscopic methods provide a non-destructive means to elucidate the precise structure of each isomer.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of the aromatic protons and carbons are exquisitely sensitive to the electronic environment created by the substituents.
Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS):
-
This compound: One would expect three distinct signals in the aromatic region, with the proton between the carboxylic acid and methoxy groups being the most deshielded.
-
Isomer Comparison: Each isomer will present a unique splitting pattern and set of chemical shifts for its aromatic protons, providing a definitive fingerprint.
Predicted ¹³C NMR Chemical Shifts:
The chemical shifts of the quaternary carbons (those bearing the substituents) and the carboxyl carbon are particularly informative for distinguishing isomers.
Due to the lack of readily available experimental spectra for all isomers, we recommend using NMR prediction software (e.g., ACD/Labs NMR Predictor, ChemDraw) to generate theoretical spectra for comparison with experimental data.
Caption: Workflow for Isomer Identification by NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
-C≡N (Nitrile) Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ . The exact position can shift slightly based on the electronic effects of the other substituents.
-
C=O (Carbonyl) Stretch: A strong, sharp band typically between 1680-1710 cm⁻¹ for aromatic carboxylic acids. Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids.
-
O-H (Hydroxyl) Stretch: A very broad band from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.
While the IR spectra of the isomers will be broadly similar, subtle shifts in the C=O and C-O stretching frequencies can be observed and correlated with the electronic effects of the substituent positions.
Comparative Reactivity: The Influence of Sterics and Electronics
The synthetic utility of these isomers is dictated by their reactivity, which is a direct consequence of their unique electronic and steric profiles.
Esterification
The esterification of the carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the steric hindrance around the carboxylic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the cyano-methoxybenzoic acid isomer in 10 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid.
-
Heating: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Expected Reactivity Trends:
The "ortho effect" predicts that isomers with a substituent in the position ortho to the carboxylic acid (e.g., this compound) will undergo esterification more slowly than their meta- and para-substituted counterparts. This is due to steric hindrance, which impedes the approach of the nucleophilic alcohol to the carbonyl carbon. The electronic nature of the substituents also plays a role; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and can accelerate the reaction, provided steric hindrance is not the dominant factor.
Caption: Factors governing the relative rates of esterification.
Nucleophilic Aromatic Substitution (SNAr)
The cyano group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group (such as a halogen). While the parent isomers discussed here do not possess a leaving group, this potential for SNAr should be considered when planning subsequent synthetic transformations. For a reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and a good leaving group must be present.
Biological Activity and Drug Development Potential
The positional isomerism of functional groups is a critical determinant of a molecule's pharmacological activity, as it governs the specific three-dimensional interactions with biological targets like enzymes and receptors.
While comprehensive biological screening data for all cyano-methoxybenzoic acid isomers is not available, we can infer potential differences based on established structure-activity relationships (SAR) for benzoic acid derivatives. Studies have shown that the antimicrobial, anti-inflammatory, and other biological activities of substituted benzoic acids are highly dependent on the nature and position of the substituents.
For example, a study on the antibacterial activity of benzoic acid derivatives against E. coli found that both the type and position of substituents significantly influenced their efficacy. It has been noted that methoxy-substituted phenolic acids can be effective in limiting biofilm formation. This suggests that each cyano-methoxybenzoic acid isomer would likely exhibit a unique profile of biological activity and cytotoxicity. The specific arrangement of the cyano, methoxy, and carboxylic acid groups will determine the molecule's ability to form key hydrogen bonds, engage in hydrophobic interactions, and fit within the binding pocket of a target protein. Therefore, in any drug discovery program, it is essential to synthesize and evaluate each isomer as a distinct chemical entity.
Conclusion: A Guide to Isomer Selection
The choice between this compound and its isomers is a decision that must be guided by a clear understanding of the desired molecular properties and reactivity. This guide has illuminated the significant variations that arise from simple positional changes of the cyano and methoxy groups on the benzoic acid scaffold.
-
For applications requiring high thermal stability and crystallinity, 3-Cyano-4-methoxybenzoic acid appears to be a promising candidate due to its high melting point.
-
In synthetic sequences where steric hindrance around the carboxylic acid is a concern, isomers lacking an ortho substituent will likely be more reactive.
-
For drug discovery and development, a parallel synthesis and screening approach for all accessible isomers is strongly recommended to identify the optimal structure-activity relationship for a given biological target.
By leveraging the principles of physical organic chemistry and the predictive tools available, researchers can make more rational choices in their experimental design, ultimately saving time and resources while accelerating the pace of discovery.
References
A Comparative Guide to the Structural Confirmation of Novel 4-Cyano-2-methoxybenzoic Acid Derivatives
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel organic compounds with tailored properties is a cornerstone of innovation. Among these, derivatives of 4-cyano-2-methoxybenzoic acid represent a promising class of molecules with potential applications stemming from their unique electronic and structural features. The precise and unambiguous confirmation of the chemical structure of these new molecular entities is a critical, non-negotiable step in the research and development pipeline. An erroneous structural assignment can lead to the misinterpretation of biological or material properties, resulting in significant wasted resources and time.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel this compound derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, emphasizing a self-validating system through the integration of orthogonal analytical techniques. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, providing field-proven insights and detailed experimental protocols to ensure the scientific integrity of your structural confirmation.
The Imperative of Orthogonal Data in Structural Elucidation
The confirmation of a novel chemical structure should never rely on a single analytical method. Instead, a robust and trustworthy assignment is achieved by integrating data from multiple, orthogonal techniques. Orthogonality, in this context, refers to methods that measure different physical properties of the molecule. By combining techniques such as NMR (which probes the nuclear spin environment), mass spectrometry (which measures the mass-to-charge ratio), and X-ray crystallography (which determines the precise spatial arrangement of atoms), we create a self-validating system where the data from each method must be consistent with a single, proposed structure. This multi-faceted approach provides the highest level of confidence in the final structural assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for a comprehensive structural analysis.[4]
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to establish the connectivity between them.
-
¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling).[3][5] For a this compound derivative, we expect to see distinct signals for the aromatic protons, the methoxy protons, and any protons on substituent groups.
-
¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule.[5] The chemical shifts of the carbon signals provide information about the type of carbon (e.g., aromatic, carbonyl, aliphatic).
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing out the proton connectivity within the aromatic ring and any aliphatic chains.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting different fragments of the molecule, for example, linking a substituent to the aromatic ring or confirming the position of the methoxy and cyano groups relative to the carboxylic acid.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and the necessary DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate carbon types.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters (e.g., spectral widths, number of increments) for the specific compound.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7] Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
Data Presentation: Expected NMR Data for a Hypothetical Derivative
To illustrate the expected data, let's consider a hypothetical derivative: 4-cyano-2-methoxy-5-nitrobenzoic acid .
| Proton (¹H) | Expected Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Integration | Assignment |
| H-3 | ~8.4 | s | 1H | Aromatic |
| H-6 | ~8.2 | s | 1H | Aromatic |
| OCH₃ | ~4.0 | s | 3H | Methoxy |
| COOH | ~13.5 | br s | 1H | Carboxylic Acid |
| Carbon (¹³C) | Expected Chemical Shift (ppm, in DMSO-d₆) | Carbon Type |
| C=O | ~165 | Carbonyl |
| C-CN | ~117 | Quaternary |
| C-NO₂ | ~148 | Quaternary |
| C-OCH₃ | ~158 | Quaternary |
| C-COOH | ~125 | Quaternary |
| C-3 | ~115 | CH |
| C-6 | ~120 | CH |
| OCH₃ | ~57 | CH₃ |
Note: These are predicted values and will vary depending on the specific derivative and solvent used.
Visualization of the NMR Workflow
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. azolifesciences.com [azolifesciences.com]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activity of 4-Cyano-2-methoxybenzoic Acid Analogs: A Guide for Drug Discovery
An In-Depth Technical Guide
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of this simple aromatic ring can impart a vast array of pharmacological activities. 4-Cyano-2-methoxybenzoic acid is one such scaffold, presenting a unique combination of electronic and steric properties ripe for exploration.[1][2] Its structure incorporates a carboxylic acid for potential ionic interactions or prodrug strategies, a methoxy group that modulates lipophilicity and can act as a hydrogen bond acceptor, and a cyano group, a potent electron-withdrawing group and hydrogen bond acceptor that is crucial for target interaction in many known inhibitors.[3]
This guide provides a comparative analysis of potential this compound analogs, drawing upon established structure-activity relationship (SAR) principles from related compound series. We will explore how systematic structural modifications can influence biological activity, offering a framework for the rational design of novel therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, supporting experimental data from analogous systems, and detailed protocols to guide future research.
The Core Scaffold: Deconstructing the Pharmacophoric Features
The biological potential of this compound is dictated by the interplay of its three primary functional groups. Understanding their individual contributions is paramount to designing effective analogs.
-
Carboxylic Acid: This group is a key interaction point, capable of forming strong ionic bonds or hydrogen bonds with biological targets. It is also the most readily modifiable handle for creating derivatives like esters and amides to improve cell permeability and alter pharmacokinetic profiles.
-
Methoxy Group: The methoxy group at the 2-position significantly influences the molecule's conformation and electronic properties. Its position ortho to the carboxylic acid can induce a specific rotational preference. Furthermore, methoxy groups are known to play critical roles in target binding and can enhance cytotoxic activity in various cancer cell lines.[4]
-
Cyano Group: The para-cyano group is a strong electron-withdrawing feature and a key hydrogen bond acceptor. In many known enzyme inhibitors, such as nonsteroidal aromatase inhibitors, a para-cyano group is essential for potent activity, likely through interaction with the enzyme's active site.[3]
Structure-Activity Relationship (SAR) Analysis: A Roadmap for Analog Design
The following SAR analysis is built upon data from structurally related compound classes to predict how modifications to the this compound scaffold might impact biological efficacy.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid is a primary site for derivatization to modulate polarity and bioavailability. Conversion to amides or esters is a common strategy in medicinal chemistry.
-
Amide Analogs: Coupling the carboxylic acid with various amines to form benzamides can introduce new interaction points and significantly alter the compound's pharmacological profile. For example, studies on 2-phenoxybenzamides revealed that the substitution pattern on the aniline moiety dramatically influenced antiplasmodial activity and cytotoxicity.[5] This suggests that a library of amide analogs of this compound could yield compounds with diverse activities.
-
Ester Analogs: Esterification can create prodrugs that mask the polar carboxylic acid, improving membrane permeability. These esters can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
Modifications of the Aromatic Ring System
Altering the substitution pattern on the benzene ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) can significantly enhance biological activity. In a series of dual aromatase-sulfatase inhibitors, adding a single halogen atom to the ring improved potency, while di-halogenation led to a dramatic increase in inhibitory activity.[3] Specifically, m,m'-dichloro substitution resulted in a compound with an IC50 of 0.6 nM against aromatase.[3] This highlights a promising strategy for enhancing the potency of this compound analogs.
-
Additional Methoxy Groups: The number and position of methoxy groups are critical for the cytotoxic activity of many natural products like flavones.[4] Adding further methoxy groups to the ring could modulate target affinity and ADME properties.
Modifications of the Cyano Group
The cyano group is often a critical pharmacophoric element. Its replacement can help to confirm its role in target binding.
-
Replacement with Hydrogen: In studies of aromatase inhibitors, replacing the para-cyano group with a hydrogen atom was highly detrimental, increasing the IC50 value by an order of magnitude.[3] This underscores the critical role this group likely plays in target engagement.
-
Replacement with Other Groups: Substituting the cyano group with other electron-withdrawing groups (e.g., nitro) or a halogen could help to probe the specific interactions within the target's binding pocket. For instance, 4-nitrobenzoic acid is known to be a competitive inhibitor of Coq2, an enzyme in the coenzyme Q biosynthetic pathway.[6]
SAR Summary Table
| Modification Site | Derivative Type | Predicted Impact on Activity | Rationale / Supporting Evidence |
| Carboxylic Acid | Amides, Esters | Potential for improved permeability and modified target interactions. | Common medicinal chemistry strategy; SAR of benzamides shows high sensitivity to substituents.[5] |
| Aromatic Ring | Halogenation (F, Cl) | Significant potency enhancement. | Dihalogenated analogs of other inhibitors show >10-fold increase in potency.[3] |
| Aromatic Ring | Additional Methoxy | Modulation of lipophilicity and target binding. | Methoxy groups are critical for activity in anticancer methoxyflavones.[4] |
| Cyano Group | Replacement (e.g., H) | Likely detrimental to activity. | Removal of p-cyano group in aromatase inhibitors drastically reduces potency.[3] |
Potential Biological Targets and Screening Strategies
Given the structural alerts from related compounds, analogs of this compound could be screened against several target classes:
-
Enzyme Inhibition: The scaffold is well-suited for targeting enzyme active sites. Aromatase, sulfatase, carbonic anhydrase, and various kinases are potential targets.[3][7][8]
-
Anticancer Activity: Many methoxy- and cyano-containing compounds exhibit cytotoxic effects against cancer cell lines.[4][9] Screening against a panel of cancer cells (e.g., HCT116, MCF-7) would be a logical first step.[10]
-
Antiviral Activity: Pyrazine-based benzoic acids have been identified as inhibitors of Casein Kinase 2 (CSNK2A), demonstrating antiviral activity.[7] This suggests a potential avenue for exploration.
The diagram below outlines a general workflow for the synthesis and biological evaluation of a focused library of analogs.
Caption: General workflow for analog synthesis and evaluation.
Experimental Protocols
General Protocol for Synthesis of Amide Analogs
This protocol describes a standard amide coupling reaction using a coupling agent like HATU.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
ADME-Tox Considerations in Analog Design
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development. In silico tools can predict these properties to help prioritize which analogs to synthesize.
Caption: Relationship between physicochemical properties and ADME outcomes.
Predicted ADME Properties
The following table presents predicted ADME-related properties for the parent compound and hypothetical analogs. These values are calculated to guide chemists in designing compounds with favorable drug-like properties, often benchmarked against guidelines like Lipinski's Rule of Five.[11][12]
| Compound | Structure Modification | MW ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Parent | This compound | 177.16 | 1.5 | 77.0 | 1 | 4 | 0 |
| Analog 1 | N-phenyl amide | 252.26 | 2.8 | 86.2 | 2 | 4 | 0 |
| Analog 2 | m,m'-dichloro | 246.05 | 2.5 | 77.0 | 1 | 4 | 0 |
| Analog 3 | Ethyl Ester | 205.21 | 2.1 | 63.6 | 0 | 4 | 0 |
Note: LogP and TPSA values are estimations from computational models and serve as a guide.
These predictions suggest that common modifications like amidation, halogenation, and esterification are unlikely to violate key drug-likeness rules, maintaining favorable physicochemical properties for further development.[13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. By leveraging established structure-activity relationships from analogous chemical series, this guide provides a rational framework for designing and evaluating new analogs. The strategic modification of the carboxylic acid, aromatic ring, and cyano group can be used to tune the potency, selectivity, and pharmacokinetic properties of these molecules. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of relevant biological targets, such as kinases, metabolic enzymes, and cancer cell lines, while integrating early-stage ADME profiling to guide lead optimization.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89469-52-3 [chemicalbook.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Substituted Cyanobenzoic Acids
This guide offers an in-depth comparative analysis of the spectroscopic data for ortho-, meta-, and para-substituted cyanobenzoic acids, with benzoic acid serving as a foundational reference. It is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and characterization of these versatile molecular building blocks. Our focus extends beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering you to interpret your own experimental findings with greater confidence.
The Crucial Role of Spectroscopic Analysis
Substituted cyanobenzoic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid structure, combined with the distinct electronic properties of the electron-withdrawing cyano (-C≡N) and carboxylic acid (-COOH) groups, makes them valuable synthons for creating complex molecular architectures. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. By comparing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we can construct a comprehensive and self-validating profile of these molecules.
This guide will dissect the spectra of 2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid, comparing them against the parent benzoic acid molecule to illuminate the profound impact of substituent position on spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of a molecule in solution. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it; electron-withdrawing groups "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
Causality Behind the Chemical Shifts: Both the cyano and carboxylic acid groups are electron-withdrawing. The cyano group exerts its influence through both induction (pulling electron density through sigma bonds) and resonance (delocalizing electron density through the π-system). This effect is most pronounced at the ortho and para positions relative to the substituent. Consequently, protons and carbons at these positions are significantly deshielded.
¹H NMR Comparison
In the ¹H NMR spectra, the aromatic protons of benzoic acid serve as our baseline. When the cyano group is introduced, we observe a downfield shift in the remaining aromatic protons due to its deshielding effect. The magnitude of this shift and the splitting patterns are dictated by the substitution pattern.
¹³C NMR Comparison
The effect of the cyano substituent is also clear in the ¹³C NMR spectra. The carbon atom of the cyano group itself gives a characteristic signal between 115-125 ppm. The aromatic carbons, particularly the ipso-carbon (the carbon directly attached to the cyano group) and the carbons ortho and para to it, show significant shifts compared to benzoic acid.
Table 1: Comparative ¹H and ¹³C NMR Data (Selected Peaks, in ppm)
| Compound | Key ¹H Chemical Shifts (δ) | Key ¹³C Chemical Shifts (δ) |
|---|---|---|
| Benzoic Acid | ~8.1 (d, H2/H6), ~7.5-7.6 (m, H3/H4/H5) | ~172.5 (C=O), ~133.8 (C4), ~130.2 (C2/C6), ~129.3 (C1), ~128.5 (C3/C5)[1] |
| 2-Cyanobenzoic Acid | Data varies; expect complex splitting and downfield shifts | ~165 (C=O), ~116 (C≡N) |
| 3-Cyanobenzoic Acid | ~8.6 (s, H2), ~8.4 (d, H4), ~8.2 (d, H6), ~7.8 (t, H5)[2] | ~165 (C=O), ~137 (C2), ~134 (C4), ~133 (C6), ~130 (C5), ~117 (C≡N) |
| 4-Cyanobenzoic Acid | ~8.2 (d, H2/H6), ~7.9 (d, H3/H5)[3] | ~171 (C=O), ~132.8 (C2/C6), ~130.3 (C3/H5), ~118 (C≡N), ~116 (C4)[4] |
(Note: Exact chemical shifts are solvent-dependent. Data is aggregated from typical values found in literature and spectral databases.)
Caption: A typical workflow for NMR sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind Vibrational Frequencies: The position of an absorption band (wavenumber, cm⁻¹) is determined by the strength of the bond and the masses of the connected atoms. Electronic effects like conjugation can weaken a bond, lowering its vibrational frequency.[5]
-
-COOH Group: Carboxylic acids exhibit a very strong and broad O-H stretching band from approximately 2500-3300 cm⁻¹, a result of hydrogen bonding.[6][7] They also show a sharp, intense C=O (carbonyl) stretching band. For aromatic acids like benzoic acid, this peak is typically found between 1710-1680 cm⁻¹.[7]
-
-C≡N Group: The cyano group has a characteristic C≡N stretching vibration that is sharp and of medium-to-strong intensity. For aromatic nitriles, this peak appears in the 2240-2220 cm⁻¹ region.[5] This region of the IR spectrum is often uncluttered, making the nitrile peak easy to identify.
Comparative Analysis: The primary influence of the cyano group's position is on the C=O stretching frequency. When the cyano group is para to the carboxylic acid, it creates an extended conjugated system, which can slightly lower the C=O bond order and thus its stretching frequency compared to the meta isomer, where such resonance is not possible.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) stretch | ν(C≡N) stretch | ν(C=O) stretch | ν(C-O) stretch |
|---|---|---|---|---|
| Benzoic Acid | 3300-2500 (broad)[6] | N/A | 1700-1680[7] | 1320-1210[7] |
| 2-Cyanobenzoic Acid | 3300-2500 (broad) | ~2230 | ~1700 | ~1300 |
| 3-Cyanobenzoic Acid | 3300-2500 (broad) | ~2235 | ~1705 | ~1310 |
| 4-Cyanobenzoic Acid | 3300-2500 (broad) | 2240[8] | ~1690 | 1334[8] |
(Note: Values are typical and can vary based on the sampling method, e.g., KBr pellet vs. ATR.)
Caption: Influence of cyano group position on key spectral data.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds, the key transitions are typically π → π*. The wavelength of maximum absorbance (λ_max) is a key parameter.
Causality Behind Absorption: Substituents on a benzene ring that extend the conjugated π-electron system cause a bathochromic shift (a shift to a longer λ_max).[9] Both the carbonyl of the carboxylic acid and the cyano group are chromophores that can interact with the aromatic ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energetic (longer wavelength) light for excitation. Simple nitriles typically do not absorb above 200 nm, but conjugation with an aromatic ring changes this.
Comparative Analysis: We expect all cyanobenzoic acids to show a λ_max at a longer wavelength than benzene (~256 nm). The degree of the bathochromic shift will depend on the extent of conjugation. The para-substituted isomer, 4-cyanobenzoic acid, allows for the most effective extension of the conjugated system across the entire molecule, generally leading to the largest bathochromic shift compared to the meta and ortho isomers.
Table 3: Comparative UV-Vis Data
| Compound | Key Absorption Bands (λ_max, nm) |
|---|---|
| Benzene (in hexane) | ~256 (π → π*)[9] |
| Benzoic Acid (in ethanol) | ~230, ~273 |
| 4-Cyanobenzoic Acid | ~236, ~280 |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. For these compounds, Electron Ionization (EI) is a common technique. It provides the mass of the molecular ion (M⁺•), which corresponds to the molecular weight, and reveals structural information through characteristic fragmentation patterns.
Causality Behind Fragmentation: Upon ionization, the molecular ion can undergo fragmentation at its weakest bonds or rearrange to form more stable fragment ions. For benzoic acid derivatives, common fragmentation pathways include:
-
Loss of •OH (M-17) to form the stable acylium ion [C₆H₅CO]⁺ at m/z 105.[10]
-
Loss of •COOH (M-45) to form the phenyl cation [C₆H₅]⁺ at m/z 77.[10]
Comparative Analysis: All three isomers of cyanobenzoic acid have the same molecular formula (C₈H₅NO₂) and molecular weight (147.13 g/mol ).[4][11][12] Therefore, their molecular ion peak will appear at m/z 147. While the major fragments (e.g., loss of •OH, loss of •COOH) will be present for all isomers, the relative intensities of these fragments may differ slightly due to the influence of the cyano group's position on ion stability, providing clues to the substitution pattern. A key fragment for cyanobenzoic acids is often observed at m/z 102, corresponding to the loss of the carboxyl group [M-COOH]⁺.[13]
Table 4: Key Mass Spectrometry Fragments (m/z) under EI
| Compound | Molecular Ion (M⁺•) | [M-OH]⁺ | [M-COOH]⁺ |
|---|---|---|---|
| Benzoic Acid | 122 | 105 (Base Peak)[10] | 77 |
| 2-Cyanobenzoic Acid | 147[11] | 130 | 102 |
| 3-Cyanobenzoic Acid | 147 | 130 | 102 |
| 4-Cyanobenzoic Acid | 147[12] | 130[13] | 102[13] |
Standard Operating Protocols
To ensure data reproducibility and reliability, adherence to standardized protocols is essential. The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the cyanobenzoic acid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrumentation: Insert the tube into the NMR spectrometer (e.g., 400 MHz).
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal, and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 90° pulse, 16-32 scans, 2-5 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Fourier transform the raw Free Induction Decay (FID) data. Apply phase correction and baseline correction to the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FTIR Spectrum Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid cyanobenzoic acid powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Conclusion
The spectroscopic characterization of substituted cyanobenzoic acids is a clear demonstration of structure-property relationships. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for unambiguous identification.
-
NMR reveals the electronic environment and connectivity of the C-H framework.
-
FTIR rapidly confirms the presence of the key carboxylic acid and cyano functional groups.
-
UV-Vis provides insight into the electronic transitions and the extent of molecular conjugation.
-
MS confirms the molecular weight and offers structural clues through predictable fragmentation.
By understanding the principles behind these techniques and the specific influence of substituent position, researchers can confidently interpret spectral data, verify the identity and purity of their materials, and advance their work in drug discovery and materials development.
References
- 1. rsc.org [rsc.org]
- 2. 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. o-Cyanobenzoic acid [webbook.nist.gov]
- 12. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 13. massbank.jp [massbank.jp]
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
An In-Depth Technical Guide to Assessing the In Vitro Efficacy of 4-Cyano-2-methoxybenzoic Acid Compounds
In the landscape of modern drug discovery, small molecules remain a cornerstone for therapeutic innovation. Among these, benzoic acid derivatives have historically demonstrated a wide spectrum of biological activities, including antiseptic, anti-inflammatory, and antioxidant properties.[1][2][3] This guide focuses on a specific derivative, this compound, a compound whose structural motifs—a cyano group and a methoxy group on a benzoic acid scaffold—suggest a potential for novel pharmacological activity.[4]
The objective of this document is to provide a comprehensive framework for the initial in vitro assessment of this compound, specifically focusing on its potential as an anticancer agent. The development of any new anticancer drug is a rigorous process, with in vitro assays serving as the critical first step to identify and characterize promising lead compounds before advancing to more complex preclinical studies.[5][6][7]
To establish a robust benchmark for efficacy, this guide will compare the performance of this compound (herein referred to as the "Test Compound") against two key alternatives:
-
Olaparib: A clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitor, serving as a positive control and a benchmark for a targeted therapeutic agent that induces cell death by inhibiting DNA damage repair pathways.[8][9]
-
4-Methoxybenzoic Acid: A structurally related analog lacking the cyano group, which will help elucidate the functional contribution of this specific moiety to the compound's overall biological activity.[1][3]
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale to ensure that the experimental design is both rigorous and self-validating.
Part 1: Foundational Efficacy Screening - The Cytotoxicity Profile
The first critical question for any potential anticancer compound is whether it can effectively kill cancer cells. A cell viability assay is the standard method to determine this. Among the various available techniques, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11]
The Principle of Causality: Why the MTT Assay?
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[12] These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[13] Choosing this assay as a primary screen allows for a rapid, high-throughput assessment of a compound's ability to induce cell death across various concentrations.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7 breast cancer cells).
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Rationale: Seeding density is a critical parameter; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the Test Compound, Olaparib, and 4-Methoxybenzoic Acid in DMSO.
-
Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate for 48 to 72 hours. The duration should be consistent across experiments.
-
-
MTT Reaction and Measurement:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution.[12]
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.[12]
-
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. This data is then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | 12.5 |
| Olaparib (Positive Control) | MCF-7 | 48 | 5.2 |
| 4-Methoxybenzoic Acid (Analog) | MCF-7 | 48 | > 100 |
| Vehicle (DMSO) | MCF-7 | 48 | No Inhibition |
This is a table with hypothetical data for illustrative purposes.
An IC50 value in the low micromolar range for the Test Compound suggests potent cytotoxic activity, especially when compared to its analog, which shows minimal effect. This result validates moving forward to investigate the mechanism of cell death.
Part 2: Mechanistic Insights - Investigating Apoptosis Induction
Observing cytotoxicity is the first step; understanding how the compound kills cancer cells is the next. Apoptosis, or programmed cell death, is a key mechanism that anticancer drugs often exploit.[15] A reliable method to detect apoptosis is through Western blotting for specific protein markers that are cleaved or activated during the apoptotic cascade.[16][17]
The Principle of Causality: Why Western Blot for Apoptosis?
Western blotting provides a semi-quantitative analysis of specific proteins within a complex cell lysate.[18] By probing for key apoptotic markers, we can validate if the observed cytotoxicity is due to the induction of apoptosis. The primary markers include:
-
Caspases: These are the executioners of apoptosis. Initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) are synthesized as inactive pro-caspases and are cleaved into active fragments during apoptosis.[15][17]
-
PARP (Poly (ADP-ribose) polymerase): This is a DNA repair enzyme that is a key substrate for activated Caspase-3. Cleavage of PARP from its full-length form (~116 kDa) into an ~89 kDa fragment is a hallmark of apoptosis.[16][17]
Detecting these cleaved fragments provides strong evidence that the compound's mechanism of action involves the apoptotic pathway.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for detecting apoptotic markers via Western Blot.
Detailed Protocol: Western Blot for Apoptotic Markers
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the IC50 concentration of the Test Compound and Olaparib for 24 hours. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[18][19]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.[18]
-
-
Protein Quantification (BCA Assay):
-
This is a critical self-validating step to ensure equal protein loading for accurate comparison.[20][21]
-
Prepare a set of bovine serum albumin (BSA) standards (e.g., 20 to 2,000 µg/mL).[21]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[20]
-
In a 96-well plate, add 25 µL of each standard or unknown protein sample.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate at 37°C for 30 minutes. The protein reduces Cu²⁺ to Cu¹⁺, which then forms a purple complex with BCA.
-
Cool to room temperature and measure absorbance at 562 nm.[21] Calculate protein concentration based on the standard curve.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved Caspase-3 and cleaved PARP. Also probe for a loading control (e.g., β-actin or GAPDH) on a separate blot or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash again, then add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway showing key markers.
Data Presentation and Interpretation
The results are typically visualized as bands on a blot. Densitometry analysis can be used to quantify the relative changes in protein expression.
| Treatment | Full-Length PARP (116 kDa) | Cleaved PARP (89 kDa) | Cleaved Caspase-3 (17/19 kDa) | β-actin (Loading Control) |
| Vehicle (DMSO) | +++ | - | - | +++ |
| Test Compound (12.5 µM) | + | +++ | +++ | +++ |
| Olaparib (5.2 µM) | + | +++ | +++ | +++ |
This is a table with hypothetical qualitative data for illustrative purposes. '+' indicates relative band intensity, '-' indicates no detectable band.
The appearance of strong bands for cleaved PARP and cleaved Caspase-3 in cells treated with the Test Compound, similar to the positive control Olaparib, provides compelling evidence that the compound induces cytotoxicity via the apoptotic pathway.
Conclusion and Future Directions
This guide outlines a logical, two-stage approach for the initial in vitro characterization of this compound. The foundational cytotoxicity screen using the MTT assay provides a quantitative measure of efficacy (IC50), while the subsequent Western blot analysis offers crucial mechanistic insight into the mode of action.
The hypothetical data presented suggests that this compound is a potent cytotoxic agent that functions by inducing apoptosis, and that the cyano group is critical for this activity. This positions the compound as a promising candidate for further preclinical development.
Future studies should expand upon these findings by:
-
Screening against a broader panel of cancer cell lines to determine the spectrum of activity.
-
Investigating the specific molecular target (e.g., through competitive binding assays or thermal shift assays).[22]
-
Exploring other hallmarks of cancer, such as effects on cell migration, invasion, or angiogenesis.[6][23]
By following a structured and scientifically rigorous approach, researchers can effectively validate and advance novel compounds like this compound from initial discovery toward potential clinical application.
References
- 1. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 9. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. scilit.com [scilit.com]
A Head-to-Head Comparison of Synthetic Routes to 4-Cyano-2-methoxybenzoic Acid: A Guide for Researchers
Introduction
4-Cyano-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of complex organic molecules. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a substituted benzene ring, allows for a diverse range of subsequent chemical transformations. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of four distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, advantages, and limitations to aid in the selection of the most appropriate route for a given application.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different precursors, each with its own set of synthetic transformations. This guide will focus on four primary strategies:
-
Route 1: The Sandmeyer Reaction starting from 4-Amino-2-methoxybenzoic acid.
-
Route 2: Palladium-Catalyzed Cyanation of 4-Bromo-2-methoxybenzoic acid.
-
Route 3: Synthesis from a Methyl Precursor via a multi-step conversion of 2-methoxy-4-methylbenzoic acid.
-
Route 4: Oxidation of 2-methoxy-4-cyanobenzaldehyde .
The following sections will delve into the experimental details of each route, providing a comparative analysis of yield, reaction conditions, safety, and scalability.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and widely used method for the conversion of an aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1][2] This route commences with the readily available 4-Amino-2-methoxybenzoic acid.
Reaction Scheme
Caption: Synthetic pathway for Route 1: The Sandmeyer Reaction.
Experimental Protocol
Part A: Diazotization of 4-Amino-2-methoxybenzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.[3]
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.5 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and purify by recrystallization.
Discussion
The Sandmeyer reaction is a well-established and cost-effective method. However, it involves the use of highly toxic cyanide salts and the generation of a potentially unstable diazonium salt intermediate, which requires careful temperature control.[3] Yields can be variable and are often moderate.
Route 2: Palladium-Catalyzed Cyanation
Modern cross-coupling reactions offer a powerful alternative to classical methods. Palladium-catalyzed cyanation of aryl halides has become a versatile and widely adopted method for the synthesis of aryl nitriles, often providing higher yields and greater functional group tolerance than the Sandmeyer reaction.[4][5] This route utilizes 4-Bromo-2-methoxybenzoic acid as the starting material.
Reaction Scheme
Caption: Synthetic pathway for Route 2: Palladium-Catalyzed Cyanation.
Experimental Protocol
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-Bromo-2-methoxybenzoic acid (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4-10 mol%).
-
Add a cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6-1.0 equivalents). The use of zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides.[1]
-
Add a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc).
-
Seal the tube and heat the reaction mixture at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic phase with aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Discussion
Palladium-catalyzed cyanation generally offers higher yields and better functional group tolerance compared to the Sandmeyer reaction. The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide enhances the safety profile of this method.[6] However, the cost of the palladium catalyst and phosphine ligands can be a significant drawback, especially for large-scale synthesis. Catalyst deactivation by cyanide ions can also be an issue, though this can often be mitigated by careful choice of reaction conditions and ligands.[4]
Route 3: Synthesis from a Methyl Precursor
This route involves a multi-step synthesis starting from 2-methoxy-4-methylbenzoic acid. The key transformations involve the conversion of the carboxylic acid to a nitrile, followed by functionalization of the methyl group. A notable example is the synthesis of the aldehyde precursor, 2-methoxy-4-cyanobenzaldehyde, as described in a Chinese patent.[7]
Reaction Scheme
Caption: Synthetic pathway for Route 3 leading to the aldehyde precursor.
Experimental Protocol (leading to aldehyde precursor)
-
Amidation: Convert 2-methoxy-4-methylbenzoic acid to the corresponding benzamide by first forming the acid chloride with thionyl chloride, followed by reaction with ammonia.[7]
-
Dehydration: Dehydrate the resulting amide to 2-methoxy-4-methylbenzonitrile using a dehydrating agent like thionyl chloride or phosphorus oxychloride.[7]
-
Bromination: Perform a free-radical bromination of the methyl group of 2-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to yield the dibromomethyl intermediate.[7]
-
Hydrolysis: Hydrolyze the dibromomethyl intermediate to 2-methoxy-4-cyanobenzaldehyde.[7] This aldehyde can then be oxidized to the final product as described in Route 4.
Discussion
This route is lengthy and involves multiple steps, which can lead to a lower overall yield. However, the starting materials are often readily available and relatively inexpensive. The reactions involved are standard organic transformations, but each step requires careful optimization to maximize the yield. The bromination step can sometimes lead to a mixture of mono- and di-brominated products, requiring careful control of the reaction conditions.
Route 4: Oxidation of 2-methoxy-4-cyanobenzaldehyde
The final step in some synthetic strategies, including the one outlined in Route 3, is the oxidation of 2-methoxy-4-cyanobenzaldehyde to the target carboxylic acid. A mild and selective oxidation method is required to avoid the hydrolysis of the nitrile group. The Pinnick oxidation is an excellent choice for this transformation.[8][9]
Reaction Scheme
Caption: Synthetic pathway for Route 4: Pinnick Oxidation.
Experimental Protocol (Pinnick Oxidation)
-
In a round-bottom flask, dissolve 2-methoxy-4-cyanobenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add a phosphate buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a mildly acidic pH.
-
Add a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.[9]
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization.
Discussion
The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids, and it is known for its excellent tolerance of various functional groups, including nitriles.[8] This makes it an ideal choice for the final step in the synthesis of this compound from its corresponding aldehyde. The reaction is typically high-yielding and the reagents are relatively inexpensive and easy to handle.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation | Route 3: From Methyl Precursor | Route 4: Oxidation of Aldehyde |
| Starting Material | 4-Amino-2-methoxybenzoic acid | 4-Bromo-2-methoxybenzoic acid | 2-methoxy-4-methylbenzoic acid | 2-methoxy-4-cyanobenzaldehyde |
| Number of Steps | 2 (from amine) | 1 (from bromide) | 4-5 (to final product) | 1 (from aldehyde) |
| Typical Yield | Moderate | High | Low to Moderate (overall) | High |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | Pd catalyst, phosphine ligand, Zn(CN)₂ | SOCl₂, NH₃·H₂O, NBS, oxidant | NaClO₂, NaH₂PO₄, scavenger |
| Safety Concerns | Toxic cyanides, unstable diazonium salts | Costly and air-sensitive reagents | Multiple steps, handling of NBS | Standard laboratory precautions |
| Scalability | Moderate | Can be challenging due to cost | Potentially scalable with optimization | Good |
| Advantages | Cost-effective, well-established | High yields, good functional group tolerance | Inexpensive starting materials | Mild conditions, high selectivity |
| Disadvantages | Use of highly toxic reagents, moderate yields | High cost of catalyst and ligands | Long synthetic route, low overall yield | Requires synthesis of aldehyde precursor |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, cost considerations, available starting materials, and safety protocols.
-
For small-scale laboratory synthesis where high yield and functional group tolerance are paramount, Route 2 (Palladium-Catalyzed Cyanation) is often the preferred method, despite the higher cost of reagents.
-
If cost is a major constraint and the necessary safety precautions for handling highly toxic cyanides are in place, Route 1 (The Sandmeyer Reaction) remains a viable, albeit lower-yielding, option.
-
Route 3 (From a Methyl Precursor) is a lengthy process with a potentially low overall yield, making it less attractive unless the starting material is significantly more accessible or economical than the precursors for other routes.
-
Route 4 (Oxidation of the Aldehyde) , particularly the Pinnick oxidation, is a highly efficient and reliable method for the final step of a synthesis. When combined with an effective synthesis of the aldehyde precursor, this can be a very attractive overall strategy.
Ultimately, the selection of the synthetic route should be made after a careful evaluation of the specific requirements of the project. This guide provides the necessary data and insights to make an informed decision, enabling researchers to efficiently and safely synthesize this compound for their research and development needs.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. zenodo.org [zenodo.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde [iris.uniroma1.it]
- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Validating the Mechanism of Action of 4-Cyano-2-methoxybenzoic Acid-Based Kinase Inhibitors
The Imperative of MoA Validation in Drug Discovery
In modern drug discovery, a compound's efficacy is only as compelling as the evidence supporting its mechanism of action.[1] Misinterpretation of a drug's MoA can lead to failed clinical trials and wasted resources, as exemplified by cases where promising candidates were later found to act on different targets than initially believed.[2] For novel chemical entities like those derived from 4-cyano-2-methoxybenzoic acid[3], establishing a clear link between target engagement and cellular effect is paramount. This guide presents an integrated, multi-faceted approach to build that crucial link with confidence.
Visualizing the Scientific Approach: The MoA Validation Workflow
The journey from a promising chemical compound to a validated drug candidate follows a logical progression. We must first prove the drug binds its intended target, then show it modulates the target's function in a cellular environment, and finally, confirm that this modulation produces the intended downstream biological effects.
Caption: A logical workflow for MoA validation.
Phase 1: Does the Drug Bind the Target? A Comparison of Target Engagement Assays
The first and most fundamental question is whether CynoMeb-K physically interacts with Kinase X. Answering this requires direct binding assays. Relying solely on downstream functional effects is insufficient, as these can be influenced by off-target interactions.[2][4] We will compare three gold-standard techniques: two biophysical methods using purified protein (Isothermal Titration Calorimetry and Kinobeads) and one cellular method (Cellular Thermal Shift Assay).
Comparison of Direct Target Engagement Methods
| Assay | Principle | Key Output | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during molecular binding events.[5] | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[6][7] | Label-free, direct measurement of binding thermodynamics in solution; provides a complete thermodynamic profile.[6] | Requires large amounts of pure, soluble protein; sensitive to buffer mismatches; lower throughput.[7] |
| Kinobeads / Chemical Proteomics | Competitive binding between the drug and immobilized, broad-spectrum kinase inhibitors ("kinobeads") in a cell lysate, followed by mass spectrometry.[8][9] | Apparent Dissociation Constant (Kdapp), Target Selectivity Profile across the kinome.[9] | Unbiased, proteome-wide view of on- and off-target interactions; uses endogenous proteins from lysates.[8] | Assesses binding in lysates, not intact cells; cannot be used for allosteric inhibitors or non-kinase targets.[8][9] |
| Cellular Thermal Shift Assay (CETSA) | Based on ligand-induced thermal stabilization of the target protein in intact cells or lysates.[10][11] | Thermal Shift (ΔTm), Cellular EC50 (from ITDRFCETSA).[12] | Measures target engagement in a physiologically relevant context (intact cells); no need for protein purification.[13][14] | Requires a specific antibody for detection (e.g., by Western Blot); not all proteins show a thermal shift upon binding. |
Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method because it directly confirms that a drug can enter a cell and bind to its target under native conditions.[10][13]
Objective: To determine if CynoMeb-K binding stabilizes Kinase X against heat-induced denaturation in intact cells.
Workflow Diagram: CETSA
References
- 1. selvita.com [selvita.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khan Academy [khanacademy.org]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors for Neurodegenerative Disease Research
This guide provides a comprehensive comparison of inhibitors targeting kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway implicated in the pathogenesis of several neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of KMO inhibitors and to design robust experimental plans for their evaluation. Here, we will use 4-Cyano-2-methoxybenzoic acid as a representative structural scaffold for a novel, hypothetical inhibitor to frame our comparison with established compounds.
The Kynurenine Pathway: A Double-Edged Sword in Neurobiology
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals.[1] This intricate metabolic cascade generates several neuroactive compounds. A critical juncture in this pathway is the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a reaction catalyzed by KMO.[1] While the KP is essential for producing nicotinamide adenine dinucleotide (NAD+), an imbalance in its metabolites can have profound consequences on neuronal health.[1]
The pathway can diverge into two main branches: a neurotoxic branch and a neuroprotective branch. KMO activity directs the pathway towards the production of the neurotoxin 3-HK and subsequently quinolinic acid (QUIN), an excitotoxin and N-methyl-D-aspartate (NMDA) receptor agonist.[1] Conversely, the substrate of KMO, kynurenine, can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA), a neuroprotective antagonist of NMDA and α7-nicotinic acetylcholine receptors.[1][2] In several neurodegenerative disorders, including Huntington's and Alzheimer's diseases, a shift towards the neurotoxic branch is observed, making KMO a prime therapeutic target.[3] Inhibition of KMO is a promising strategy to rebalance the KP, decreasing the production of neurotoxic metabolites while shunting kynurenine towards the synthesis of neuroprotective KYNA.[1]
Caption: The Kynurenine Pathway branch point.
Comparative Analysis of KMO Inhibitors
The development of potent and selective KMO inhibitors is a key focus in neurodegenerative disease research. In this section, we compare our hypothetical inhibitor, this compound, with three well-characterized KMO inhibitors: Ro 61-8048, UPF 648, and GSK180.
| Inhibitor | Structure | IC50 (nM) | Ki (nM) | Mechanism of Action | Selectivity | Brain Penetrance |
| This compound (Hypothetical) | O=C(O)C1=CC=C(C#N)C=C1OC | - | - | - | - | - |
| Ro 61-8048 | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | 37[4] | 4.8[4] | Competitive[4] | KMO selective | Poor, but its prodrug JM6 shows efficacy through peripheral inhibition.[2][5] |
| UPF 648 | (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid | 20 | - | Competitive[6] | Highly selective for KMO over KATs.[6] | Poor[7] |
| GSK180 | N/A | ~6[8] | - | Competitive[8] | Highly selective for KMO over other kynurenine pathway enzymes.[8] | Poor, but effective in vivo via intravenous administration.[9] |
Note: The data for this compound is hypothetical and serves as a placeholder for a novel compound to be evaluated using the methodologies described below.
Experimental Protocols for Inhibitor Characterization
A thorough evaluation of a novel KMO inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based models, and in vivo studies. The following protocols provide a framework for these investigations.
Biochemical Assay: KMO Activity Measurement by LC-MS/MS
This assay directly measures the enzymatic activity of KMO by quantifying the formation of its product, 3-hydroxykynurenine (3-HK), from the substrate kynurenine.
Rationale: LC-MS/MS offers high sensitivity and specificity for the direct quantification of metabolites, making it the gold standard for enzymatic assays.
Caption: Workflow for KMO activity assay using LC-MS/MS.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA.
-
Enzyme Solution: Recombinant human KMO enzyme diluted in assay buffer to the desired concentration (e.g., 20 µg/mL).[10]
-
Substrate Solution: L-kynurenine dissolved in assay buffer (e.g., 20 mM stock).[10]
-
Cofactor Solution: NADPH dissolved in assay buffer (e.g., 10 mM stock).[10]
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) and known inhibitors (Ro 61-8048, UPF 648, GSK180) in DMSO.
-
Internal Standard (IS): A stable isotope-labeled 3-HK (e.g., 3-HK-d5) for accurate quantification.
-
Quenching Solution: Acetonitrile containing the internal standard.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the respective wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of 40 µL of NADPH and L-kynurenine solution.[10]
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding 100 µL of the cold quenching solution to each well.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a suitable LC column (e.g., C18) for separation.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 3-HK and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of 3-HK produced in each reaction.
-
Plot the percentage of KMO inhibition versus the inhibitor concentration to determine the IC50 value.
-
High-Throughput Screening: Fluorescence-Based Assay
For screening large compound libraries, a fluorescence-based assay offers a more rapid and cost-effective alternative to LC-MS/MS.
Rationale: This assay monitors the consumption of the cofactor NADPH, which is fluorescent, providing an indirect measure of KMO activity.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, enzyme solution, substrate solution, and inhibitor solutions as described in the LC-MS/MS protocol.
-
-
Assay Procedure:
-
In a black, 384-well plate, add the KMO enzyme, inhibitor, and L-kynurenine.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well.
-
Determine the IC50 values by plotting the inhibition of the reaction rate against the inhibitor concentration.
-
Cell-Based Assay: KMO Activity in Cultured Cells
Evaluating inhibitors in a cellular context is crucial to assess their membrane permeability and activity in a more physiologically relevant environment.
Rationale: This assay measures the ability of an inhibitor to penetrate cells and inhibit endogenous or overexpressed KMO.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells overexpressing human KMO, or primary microglia) in appropriate media.
-
-
Inhibitor Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test and reference inhibitors for a defined period (e.g., 24 hours).
-
-
KMO Activity Measurement:
-
Lyse the cells and measure KMO activity in the cell lysates using the LC-MS/MS method described above.
-
Alternatively, for intact cells, add L-kynurenine to the culture medium and, after incubation, measure the accumulation of 3-HK in the medium by LC-MS/MS.
-
In Vivo Efficacy in Animal Models of Neurodegeneration
Testing the efficacy of a KMO inhibitor in a relevant animal model is a critical step in preclinical development.
Rationale: In vivo studies provide insights into the pharmacokinetic and pharmacodynamic properties of the inhibitor and its potential therapeutic effects. Mouse models of Alzheimer's and Huntington's disease are commonly used.[3][12]
Caption: General workflow for in vivo evaluation of KMO inhibitors.
Example Protocol Outline (Huntington's Disease Model):
-
Animal Model: Use a transgenic mouse model of Huntington's disease, such as the R6/2 mouse.
-
Drug Administration: Administer the test inhibitor (e.g., formulated for oral gavage) or vehicle control to the mice daily, starting at a pre-symptomatic age.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod test) and cognitive deficits.
-
Biochemical Analysis: At the end of the study, collect brain and plasma samples to measure the levels of kynurenine, 3-HK, and KYNA using LC-MS/MS to confirm target engagement.
-
Histopathological Analysis: Analyze brain sections for markers of neurodegeneration, such as neuronal loss and huntingtin aggregates.
Conclusion
The systematic evaluation of novel KMO inhibitors, such as our hypothetical this compound, requires a rigorous and multi-tiered approach. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can thoroughly characterize the potency, selectivity, and therapeutic potential of new chemical entities. This guide provides a foundational framework for these investigations, enabling the identification and development of promising new treatments for debilitating neurodegenerative diseases.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK180 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Cyano-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides an in-depth analysis of the cross-reactivity profile of 4-Cyano-2-methoxybenzoic acid derivatives, a class of molecules with significant therapeutic potential, most notably as modulators of Sphingosine-1-Phosphate (S1P) receptors. As Senior Application Scientists, our goal is to equip you with the technical insights and experimental frameworks necessary to critically evaluate and compare the performance of these compounds against relevant alternatives. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and empower your research.
The Imperative of Selectivity in S1P Receptor Modulation
Sphingosine-1-phosphate receptors (S1P1-5) are a family of G protein-coupled receptors (GPCRs) that regulate a multitude of physiological processes, including immune cell trafficking, vascular homeostasis, and neural functions[1]. The discovery that modulation of the S1P1 receptor can prevent the egress of lymphocytes from lymph nodes has led to the development of a new class of immunomodulatory drugs[2]. However, the therapeutic window of S1P modulators is intrinsically linked to their selectivity profile. While agonism of S1P1 is responsible for the desired immunomodulatory effects, off-target activities at other S1P receptor subtypes can lead to adverse effects. For instance, agonism at the S1P3 receptor has been associated with bradycardia[1]. Therefore, a thorough understanding of the cross-reactivity of any novel S1P receptor modulator is a critical step in its preclinical development.
This guide focuses on derivatives of this compound, a scaffold that has given rise to potent and selective S1P1 receptor agonists. A prime example from this class is CYM-5442, a highly selective S1P1 agonist that has been instrumental in elucidating the specific roles of this receptor subtype[3][4].
Comparative Cross-Reactivity Profiles
A key aspect of evaluating a new chemical series is to compare its selectivity against existing standards and alternative compounds. In the landscape of S1P modulators, both non-selective and selective agents are available, providing a valuable context for our analysis.
Table 1: Comparative Selectivity of S1P Receptor Modulators
| Compound | Primary Target(s) | S1P1 EC50 / Ki | S1P2 Activity | S1P3 Activity | S1P4 Activity | S1P5 Activity | Reference(s) |
| CYM-5442 | S1P1 | 1.35 nM (EC50) | Inactive | Inactive | Inactive | Inactive | [3][5] |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Potent Agonist | Inactive | Potent Agonist | Potent Agonist | Potent Agonist | [1][2] |
| Ozanimod | S1P1, S1P5 | High Affinity | Weak | Weak | Weak | High Affinity | [6] |
| Siponimod | S1P1, S1P5 | High Affinity | Weak | Weak | Weak | High Affinity | [6] |
Analysis of Comparative Data:
As illustrated in Table 1, CYM-5442, a derivative of this compound, demonstrates exceptional selectivity for the S1P1 receptor, showing no significant activity at other S1P receptor subtypes[3][5]. This high degree of selectivity is a desirable characteristic, as it may translate to a more favorable safety profile by avoiding the off-target effects associated with broader S1P receptor modulation.
In contrast, the first-generation S1P modulator, Fingolimod (the phosphorylated active form, FTY720-P), exhibits a non-selective profile, acting as an agonist at S1P1, S1P3, S1P4, and S1P5[1][2]. This lack of selectivity, particularly the agonism at S1P3, is thought to contribute to some of its cardiovascular side effects[1].
The second-generation modulators, Ozanimod and Siponimod, represent an advancement in selectivity, primarily targeting S1P1 and S1P5[6]. While more selective than Fingolimod, they still exhibit activity at S1P5, the function of which is less well understood but is predominantly expressed in the central nervous system.
The exquisite selectivity of the this compound derivative CYM-5442 for S1P1 makes it a valuable tool for dissecting the specific functions of this receptor and a promising scaffold for the development of highly targeted immunomodulatory therapies.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below, we detail the methodologies for key assays used to determine the selectivity of compounds like this compound derivatives.
Radioligand Binding Assay for GPCR Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique measures the ability of a test compound to compete with a radioactively labeled ligand that has a known high affinity and specificity for the target receptor.
Principle: The assay quantifies the displacement of a radioligand from its receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human receptor of interest (e.g., S1P1, S1P2, S1P3, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., a this compound derivative).
-
Add a fixed concentration of the appropriate radioligand (e.g., [³²P]S1P or a tritiated S1P modulator). The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the receptor.
-
To determine non-specific binding, include control wells with a high concentration of a known, unlabeled ligand for the target receptor.
-
To determine total binding, include control wells with only the membrane preparation and the radioligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for GPCR Activity
While binding assays measure affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For GPCRs like the S1P receptors, common functional assays measure changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium, or the recruitment of β-arrestin.
Example: cAMP Assay for Gi-Coupled Receptors (like S1P1)
Principle: S1P1 receptors are coupled to the inhibitory G protein, Gi. Agonist binding to S1P1 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of a test compound to modulate cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the S1P receptor of interest (e.g., CHO-K1 cells expressing human S1P1).
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Add increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. An antagonist will block the cAMP decrease induced by a known agonist.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
-
Broad Off-Target Screening Panels
To obtain a more comprehensive understanding of a compound's cross-reactivity, it is advisable to screen it against a broad panel of off-targets. Several commercial providers, such as Eurofins Discovery, offer standardized safety screening panels (e.g., SafetyScreen44) that include a wide range of GPCRs, ion channels, kinases, and transporters known to be associated with adverse drug reactions.
Methodology: These panels typically employ high-throughput radioligand binding assays or enzymatic assays. The test compound is usually screened at a single high concentration (e.g., 10 µM) to identify any potential off-target interactions. Any significant inhibition (typically >50%) warrants further investigation with full dose-response curves to determine the potency of the off-target activity.
Structure-Activity Relationship (SAR) and Selectivity
The high selectivity of this compound derivatives like CYM-5442 for S1P1 is a result of specific molecular interactions within the receptor's binding pocket. While a detailed SAR analysis is beyond the scope of this guide, it is important to recognize that modifications to the core scaffold can significantly impact selectivity. For instance, the nature and position of substituents on the phenyl ring and the type of heterocyclic core can influence the affinity for different S1P receptor subtypes. A systematic medicinal chemistry effort is required to optimize both potency and selectivity.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of highly selective S1P1 receptor agonists. The exemplary derivative, CYM-5442, exhibits a superior selectivity profile compared to the non-selective first-generation S1P modulator Fingolimod and the S1P1/S1P5-selective second-generation modulators Ozanimod and Siponimod. This high selectivity is a key attribute that may translate to an improved safety profile in a clinical setting.
The experimental protocols detailed in this guide provide a robust framework for assessing the cross-reactivity of novel compounds. By employing a combination of radioligand binding assays, functional assays, and broad off-target screening panels, researchers can build a comprehensive selectivity profile for their drug candidates. This data-driven approach is essential for making informed decisions in the drug development process and for ultimately delivering safer and more effective targeted therapies.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyano-2-methoxybenzoic Acid
This document provides essential, procedural guidance for the safe handling and disposal of 4-Cyano-2-methoxybenzoic acid (CAS No. 89469-52-3). As a compound featuring both a nitrile (cyano) group and a carboxylic acid moiety, it presents a dual chemical hazard that demands a rigorous and informed approach to waste management. The protocols outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The primary directive for the disposal of this compound is to manage it as a cyanide-containing hazardous waste , with stringent controls to prevent the generation of highly toxic hydrogen cyanide (HCN) gas.
Part 1: Hazard Assessment and Essential Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its associated hazards is critical. The molecular structure necessitates adherence to protocols for both aromatic carboxylic acids and, more importantly, cyanide compounds.
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements. This classification underscores the need for stringent safety measures.[1][2]
| Pictogram | GHS Hazard Class | Hazard Statement |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1] |
| H312: Harmful in contact with skin[1] | ||
| H332: Harmful if inhaled[1] | ||
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] |
The Primary Risk: Hydrogen Cyanide (HCN) Gas
The most severe risk associated with this compound arises from its cyano group. Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas .[3][4] This reaction can occur rapidly and with catastrophic consequences. Therefore, the cornerstone of this disposal procedure is the strict segregation of this waste from all acidic materials.
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, all handling and disposal preparations must be conducted within a certified laboratory chemical fume hood.[3][4][5] Appropriate PPE is non-negotiable.
| Control Measure | Specification | Rationale |
| Ventilation | Certified Laboratory Chemical Fume Hood | To contain and exhaust any potential vapors or dust, and crucially, any inadvertent HCN gas release.[3] |
| Eye/Face Protection | Safety glasses with side shields and a face shield | Protects against splashes of solutions or accidental projection of solid particles.[6] |
| Skin Protection | Chemical-resistant lab coat and double-layered nitrile gloves | Prevents dermal contact, which is a primary route of exposure.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Not required if handled exclusively in a fume hood | If work must occur outside a fume hood (not recommended), a full respiratory protection program must be implemented in consultation with EH&S.[3] |
Part 2: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation from the point of generation is the most critical step in preventing hazardous chemical reactions.
Workflow for Waste Segregation
Caption: Waste segregation flow for this compound.
Procedural Steps:
-
Designate Waste Containers : Obtain separate, dedicated hazardous waste containers for solid and liquid cyanide waste from your institution's Environmental Health & Safety (EH&S) department.[5] These containers must be leak-proof and have secure lids.
-
Collect Solid Waste :
-
Place all solid materials contaminated with this compound into the designated solid cyanide waste container . This includes unused or expired reagent, contaminated paper towels, wipes, and disposable PPE like gloves.[5]
-
To prevent dust formation, gently place items into the container. Do not drop them from a height.
-
It is best practice to double-bag solid waste in 6 mil polyethylene bags before placing it in the final container.[3]
-
-
Collect Liquid Waste :
-
Pour all liquid waste containing this compound into the designated liquid cyanide waste container .
-
Crucially, ensure the pH of the accumulated liquid waste remains basic (pH > 10) to prevent the formation of HCN gas.[4] Do not mix with acidic waste streams under any circumstances.
-
-
Label Containers Correctly :
Part 3: Decontamination and Spill Management
Thorough decontamination of work areas and equipment is vital. A specialized, two-step process is required.
Routine Decontamination Protocol
For cleaning glassware, utensils, and fume hood surfaces after use:
-
Initial Decontamination : Prepare a pH 10 buffer solution. Thoroughly rinse or wipe all contaminated surfaces with this buffer. This step ensures an alkaline environment, stabilizing the cyanide salt.[5]
-
Secondary Decontamination : Following the buffer rinse, clean all surfaces with a freshly prepared 10% bleach solution.[5]
-
Waste Collection : All cleaning materials, including wipes and rinsate from both steps, are considered hazardous and must be collected and disposed of as liquid cyanide waste.[5][7]
Spill Response Procedures
Immediate and correct response to a spill is critical to ensure safety.
-
Small Spill (Inside a Chemical Fume Hood) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, mandatory PPE (face shield, lab coat, double nitrile gloves).
-
For solid spills, gently cover with a cloth dampened with a pH 10 soap solution to avoid raising dust.[7] For liquid spills, use an inert absorbent material to dike and absorb the spill.[8]
-
Carefully collect all contaminated materials using spark-proof tools and place them into the designated solid cyanide hazardous waste container.
-
Decontaminate the spill area using the two-step protocol described in Section 3.1.[5]
-
All cleanup materials must be disposed of as cyanide-containing hazardous waste.[4]
-
-
Large Spill or Any Spill Outside a Fume Hood :
-
IMMEDIATELY EVACUATE the area.[5]
-
Alert others in the vicinity to evacuate.
-
If possible and safe to do so, close the laboratory doors to contain any potential vapors.
-
From a safe location, contact your institution's emergency response team (e.g., call 911 or the specific campus emergency number) and the EH&S department.[4]
-
Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.
-
Part 4: Final Disposal and Storage
-
Secure Storage : While awaiting pickup, store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials, especially acids.[7]
-
Arrange for Disposal : Contact your institution's EH&S department to schedule a pickup for your cyanide hazardous waste.[4] Do not dispose of this chemical via standard laboratory drains or in regular trash.
By adhering to these rigorous procedures, you ensure that this compound is managed safely and responsibly, protecting yourself, your colleagues, and the environment from its significant hazards.
References
- 1. This compound | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89469-52-3 [sigmaaldrich.com]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Operational Guide: Personal Protective Equipment for Handling 4-Cyano-2-methoxybenzoic Acid
This guide provides essential safety protocols and procedural guidance for the handling and disposal of 4-Cyano-2-methoxybenzoic acid (CAS 89469-52-3). As a Senior Application Scientist, my objective is to synthesize established safety standards with practical, field-proven insights to ensure your operational safety and experimental integrity. This document is structured to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the specific risks associated with a chemical is the foundation of safe handling. This compound is a solid, typically a powder, which presents a distinct set of handling challenges. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate our choice of personal protective equipment.
Hazard Profile of this compound:
-
Acute Toxicity (Harmful): It is classified as harmful if swallowed, in contact with skin, or if inhaled. This multi-route toxicity means that preventing ingestion, skin contact, and inhalation is paramount.
-
Irritation: The compound is known to cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3]
-
Physical Form Risk: As a powder, it can easily become airborne during handling (e.g., weighing, transferring), creating fine dusts or aerosols that can be inhaled.[4][5] This aerosolization risk is a critical consideration for respiratory protection.
The causality is clear: the chemical's inherent toxicity and irritant properties, combined with the inhalation risk of its powdered form, demand a multi-layered PPE strategy focused on isolating the researcher from the substance.
Core Protective Measures: Engineering Controls & PPE
Personal protective equipment is the final barrier between you and a hazardous substance. It should always be used in conjunction with primary engineering controls.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All work involving the handling of dry this compound powder must be conducted inside a certified chemical fume hood.[4] This includes weighing, transferring, and preparing solutions. The hood contains aerosols and vapors, preventing them from entering the laboratory environment.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area to prevent cross-contamination.[4]
Personal Protective Equipment (PPE) Selection
The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves | Provides a robust barrier against skin contact (H312) and irritation (H315). Always inspect gloves for tears or holes before use. Change gloves immediately if contaminated and every two hours during extended operations.[4] Use proper removal techniques to avoid contaminating your skin.[6] |
| Eye & Face Protection | Tight-sealing Safety Goggles | Protects against eye irritation (H319) from airborne particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal against fine dust.[7] |
| Face Shield (In addition to goggles) | Required when there is a significant risk of splashing, such as when handling larger quantities (>50g) or during vigorous mixing. A face shield protects the entire face from contact.[8][9] | |
| Body Protection | Professional Laboratory Coat | A fully buttoned lab coat prevents contamination of personal clothing. Ensure the material is appropriate for chemical handling. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside a fume hood or if aerosolization is possible (e.g., spill cleanup). A half-mask respirator with P100 (particulate) filters is the minimum requirement to protect against the inhalation hazard (H332, H335).[9][10] |
Procedural Guidance: Safe Operations from Start to Finish
Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible outcomes.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your specific task.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocols
Protocol 1: Weighing and Transferring Solid Powder
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated work area.
-
Engineering Control: Perform all work inside a certified chemical fume hood. Line the work surface with an absorbent, leak-proof bench pad.[4]
-
Weighing: To minimize aerosol generation, use the "weigh-in-container" method.[4] a. Tare an empty, sealed container on the balance. b. Move the container into the fume hood. c. Add the powder to the container, then securely close the lid. d. Move the closed container back to the balance to obtain the final weight.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood to minimize dust creation.
-
Cleanup: After handling, decontaminate the work area and any equipment used. Dispose of the bench pad and contaminated wipes in the designated solid hazardous waste container.
Protocol 2: PPE Donning and Doffing Sequence
-
Donning (Putting On): 1. Lab Coat → 2. Goggles/Face Shield → 3. Gloves (pull cuffs over lab coat sleeves).
-
Doffing (Taking Off): 1. Gloves (using a safe removal technique) → 2. Lab Coat (turn inside out as you remove it) → 3. Goggles/Face Shield. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Spill and Disposal Management
Proper planning for spills and waste disposal is a non-negotiable aspect of laboratory safety.
Spill Response Plan
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Prevent the powder from spreading. Do not use a dry brush or compressed air.
-
Protect: Don the appropriate PPE for cleanup, including a minimum of a P100 respirator, safety goggles, a face shield, and double-layered nitrile gloves.[6][8][11]
-
Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[11][12] Do not add water unless specifically instructed by safety personnel, as this may create a more hazardous slurry.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
-
Contaminated PPE: All disposable PPE used while handling this compound (e.g., gloves, bench pads) must be considered contaminated. Place these items in a sealed, clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[12] It should be collected in a sealed, properly labeled container. Never dispose of this chemical down the drain or in regular trash.[11] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
References
- 1. aksci.com [aksci.com]
- 2. gustavus.edu [gustavus.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. gonowsafety.com [gonowsafety.com]
- 10. safetynotes.net [safetynotes.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
